Fluo-3FF AM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H46Cl2F2N2O23/c1-26(57)69-21-74-42-16-41-33(14-35(42)52)48(32-13-34(51)39(62)15-40(32)79-41)31-6-8-37(55(17-44(63)75-22-70-27(2)58)18-45(64)76-23-71-28(3)59)43(12-31)67-10-11-68-50-38(9-7-36(53)49(50)54)56(19-46(65)77-24-72-29(4)60)20-47(66)78-25-73-30(5)61/h6-9,12-16H,10-11,17-25H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZBPPQDKRLSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC1=C(C=C2C(=C1)OC3=CC(=O)C(=CC3=C2C4=CC(=C(C=C4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC5=C(C=CC(=C5F)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46Cl2F2N2O23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1151.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fluo-3FF AM: A Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fluo-3FF AM, a low-affinity fluorescent indicator for quantifying high-concentration intracellular calcium (Ca²⁺) signaling events. Its properties make it a valuable tool for investigating Ca²⁺ dynamics in specific subcellular compartments, such as the sarcoplasmic reticulum, where calcium levels can reach concentrations that would saturate high-affinity indicators.
Core Properties and Chemical Structure
This compound is the acetoxymethyl (AM) ester form of the Fluo-3FF dye. The AM ester group renders the molecule cell-permeant, allowing it to be loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form of Fluo-3FF within the cytoplasm and organelles. In its Ca²⁺-free form, Fluo-3FF is essentially non-fluorescent. Upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity.
Chemical and Spectral Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₀H₄₆Cl₂F₂N₂O₂₃ | [1] |
| CAS Number | 348079-13-0 | [1][2] |
| Excitation Wavelength (Absorbance) | 462 nm | [1][2][3] |
| Emission Wavelength | 526 nm | [1][2][3] |
| Dissociation Constant (Kd) for Ca²⁺ | 42 µM | [1][2][3] |
| Magnesium (Mg²⁺) Sensitivity | Insensitive | [1][2][3] |
| Storage Temperature | -20°C, protect from light | [1] |
Mechanism of Action and Cellular Processing
The utility of this compound as a calcium indicator relies on a multi-step process within the target cell. The following diagram illustrates this workflow, from initial cell loading to the final fluorescence signal generation upon calcium binding.
References
An In-depth Technical Guide to the Spectral and Chemical Properties of Fluo-3FF AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3FF AM is a low-affinity, fluorescent calcium (Ca²⁺) indicator essential for measuring high Ca²⁺ concentrations that would saturate higher-affinity probes. This technical guide provides a comprehensive overview of the spectral and chemical properties of this compound, detailed experimental protocols, and insights into its mechanism of action. This document is designed to equip researchers in cell biology, neuroscience, and drug discovery with the knowledge to effectively utilize this compound in their experimental workflows.
Core Principles and Mechanism of Action
Fluo-3FF is an analogue of the widely used Ca²⁺ indicator Fluo-3. The "FF" denotes its "fast off-rate," which contributes to its lower affinity for Ca²⁺. In its acetoxymethyl (AM) ester form, this compound is a cell-permeant molecule that can be loaded into live cells. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the now cell-impermeant and Ca²⁺-sensitive form, Fluo-3FF.
The fundamental principle of Fluo-3FF lies in its fluorescence enhancement upon binding to Ca²⁺. In its unbound state, Fluo-3FF is essentially non-fluorescent. However, upon binding to Ca²⁺, the molecule undergoes a conformational change that leads to a significant increase in its fluorescence quantum yield, resulting in a strong fluorescent signal. As a single-wavelength indicator, changes in Ca²⁺ concentration are monitored by changes in fluorescence intensity.
dot
Caption: Mechanism of this compound action.
Quantitative Spectral and Chemical Properties
The following table summarizes the key quantitative properties of the active, Ca²⁺-sensitive form of Fluo-3FF.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~462-506 nm | Can be efficiently excited by the 488 nm argon-ion laser line.[1] |
| Emission Maximum (λem) | ~526 nm | Compatible with standard fluorescein (B123965) (FITC) filter sets. |
| Calcium Dissociation Constant (Kd) | ~42 µM | This low affinity makes it suitable for measuring high Ca²⁺ concentrations.[2][3][4] The in situ Kd may be higher. |
| Quantum Yield (Φ) | Data not explicitly available for Fluo-3FF. For Fluo-3, Φ is ~0.14 in the presence of saturating Ca²⁺. | The brightness of a fluorophore is a product of its quantum yield and extinction coefficient. |
| Extinction Coefficient (ε) | Data not explicitly available for Fluo-3FF. For Fluo-3, ε is ~83,000 M⁻¹cm⁻¹ at 506 nm. | A measure of how strongly the molecule absorbs light at a given wavelength. |
| Mg²⁺ Insensitivity | Insensitive | Does not respond to changes in magnesium concentration, which is advantageous for many biological experiments.[2][3][4] |
| Photostability | Relatively photostable | Exhibits good resistance to photobleaching under typical imaging conditions.[2][3][4] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic™ F-127, 20% solution in DMSO (optional, but recommended)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Protocol:
-
Stock Solution (1 mM): Warm the vial of this compound to room temperature before opening. Dissolve the contents in anhydrous DMSO to a final concentration of 1 mM. For challenging cell types, Pluronic™ F-127 can be added to aid in dispersion. Mix an equal volume of 20% Pluronic F-127 with the DMSO stock solution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots desiccated and protected from light at -20°C.
-
Working Solution (1-5 µM): On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution into the physiological buffer to a final working concentration of 1-5 µM. Vortex the working solution immediately before use.
Cell Loading with this compound
Protocol:
-
Cell Preparation: Plate cells on coverslips or in microplates to the desired confluence.
-
Medium Removal and Washing: Remove the culture medium and gently wash the cells once with pre-warmed physiological buffer.
-
Loading: Add the this compound working solution to the cells, ensuring they are completely covered. Incubate for 30-60 minutes at 37°C, protected from light.
-
Washing: After incubation, aspirate the loading solution and wash the cells 2-3 times with fresh physiological buffer to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete hydrolysis of the AM ester by intracellular esterases.
dot
Caption: Experimental workflow for cell loading.
In Vitro Calcium Titration for Kd Determination
This protocol allows for the determination of the Ca²⁺ dissociation constant of Fluo-3FF under specific experimental conditions.
Materials:
-
Fluo-3FF (salt form)
-
Calcium-free buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM EGTA, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM MOPS, 100 mM KCl, 10 mM CaEGTA, pH 7.2)
-
Fluorometer
Protocol:
-
Prepare a series of Ca²⁺ calibration buffers: Mix the calcium-free and calcium-saturating buffers in various ratios to create a range of known free Ca²⁺ concentrations.
-
Add Fluo-3FF: Add a constant concentration of Fluo-3FF (salt form) to each calibration buffer.
-
Measure Fluorescence: Measure the fluorescence intensity (F) of each sample at the optimal excitation and emission wavelengths.
-
Determine Fmin and Fmax: Measure the fluorescence intensity in the calcium-free buffer (Fmin) and the calcium-saturating buffer (Fmax).
-
Calculate Kd: Plot the fluorescence intensity as a function of the free Ca²⁺ concentration. The Kd can be calculated using the following equation: [Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Signaling Pathways and Experimental Workflows
The ability of Fluo-3FF to measure high Ca²⁺ concentrations makes it particularly useful for studying signaling pathways that involve large Ca²⁺ transients, such as those in excitable cells or within organelles like the endoplasmic reticulum.
dot
Caption: A generalized signaling pathway leading to high intracellular calcium.
Conclusion
This compound is a powerful tool for the quantitative analysis of high-concentration Ca²⁺ dynamics in a variety of research and drug development applications. Its low affinity for Ca²⁺, coupled with its favorable spectral properties, makes it an indispensable probe for investigating cellular processes that involve substantial Ca²⁺ transients. By following the detailed protocols and understanding the core principles outlined in this guide, researchers can confidently and accurately employ this compound to advance their scientific investigations.
References
A Technical Guide to Fluo-3FF AM for Advanced Calcium Measurement
For researchers, scientists, and professionals in drug development, precise measurement of intracellular calcium ([Ca²⁺]i) is critical for understanding a vast array of cellular processes. Fluo-3FF AM emerges as a specialized fluorescent indicator tailored for quantifying high-concentration calcium dynamics that would otherwise saturate common high-affinity dyes. This guide provides an in-depth overview of the core principles, quantitative properties, and experimental methodologies for the effective application of this compound.
Core Principle of Action
Fluo-3FF is a di-fluorinated analog of the more common calcium indicator, Fluo-3.[1] Its fundamental principle lies in a significant fluorescence enhancement upon binding to Ca²⁺.[1][2] In its unbound state, Fluo-3FF is essentially non-fluorescent.[1][2][3][4][5] However, when it binds to Ca²⁺, the molecule undergoes a conformational change, leading to a substantial increase in its fluorescence quantum yield and a strong fluorescent signal.[1] This fluorescence intensity is directly proportional to the Ca²⁺ concentration, enabling quantitative measurements.[1]
The acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye.[2] The AM ester groups render the molecule hydrophobic, allowing it to passively cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups.[2][6] This process traps the now active, Ca²⁺-sensitive form of Fluo-3FF within the cytoplasm and organelles.[2][6]
Fluo-3FF is a non-ratiometric indicator, meaning that changes in Ca²⁺ concentration are determined by the change in fluorescence intensity at a single wavelength, rather than a shift in the excitation or emission spectrum.[1]
Key Advantages in High-Concentration Calcium Studies
The primary advantage of Fluo-3FF is its low affinity for Ca²⁺.[2][3][4][5][7][8] This makes it particularly well-suited for measuring high concentrations of calcium, such as those found within the sarcoplasmic reticulum of muscle cells, where Ca²⁺ levels can reach micromolar to millimolar ranges that would saturate high-affinity indicators like Fluo-3 or Fura-2.[2][7]
Quantitative Data
The spectroscopic and chemical properties of Fluo-3FF are summarized in the table below.
| Property | Value | References |
| Dissociation Constant (Kd) for Ca²⁺ | 42 µM | [3][4][5][7][8] |
| Maximum Excitation Wavelength | 462 nm | [3][4][5][7][8] |
| Maximum Emission Wavelength | 526 nm | [3][4][5][7][8] |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | [7] |
| Magnesium (Mg²⁺) Sensitivity | Insensitive | [3][4][5][8] |
Signaling Pathway and Principle of Action Diagrams
The following diagrams illustrate a simplified calcium signaling pathway where Fluo-3FF could be employed and the principle of action of this compound.
Experimental Protocols
Detailed methodologies for utilizing this compound are provided below. These protocols are a general guide and may require optimization for specific cell types and experimental conditions.
Preparation of Stock Solutions
-
This compound Stock Solution (1-5 mM):
-
Warm the vial of this compound to room temperature before opening.
-
Dissolve the this compound in high-quality anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.[9][10] For example, to make a 1 mM stock solution from 100 µg of this compound (MW ~1152 g/mol ), add 87 µL of DMSO.[7]
-
Vortex briefly to ensure the dye is fully dissolved.[7]
-
The DMSO stock solution can be stored, tightly sealed and protected from moisture, at -20°C for at least six months.[9]
-
-
Pluronic F-127 Stock Solution (20% w/v):
-
Probenecid (B1678239) Stock Solution (25 mM):
Cell Loading Protocol
-
Preparation of Loading Solution:
-
Dilute the this compound stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or Krebs-Ringer-HEPES-glucose buffer) to a final working concentration of 1-10 µM.[11] For many cell lines, a final concentration of 4-5 µM is recommended.[12][13]
-
To aid in dye solubilization, first mix the this compound stock solution with an equal volume of 20% Pluronic F-127 stock solution before diluting in the buffer.[10][11] This results in a final Pluronic F-127 concentration of approximately 0.02-0.04%.[10][12]
-
If using, add probenecid to the loading buffer to a final concentration of 1-2.5 mM.[10][11]
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells with the physiological buffer.[11]
-
Add the loading solution to the cells and incubate for 30-60 minutes at either room temperature or 37°C, protected from light.[9][11] Note that incubating at 37°C may promote dye compartmentalization in organelles.[9]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with the physiological buffer (containing probenecid, if used) to remove any extracellular dye.[11]
-
Incubate the cells for an additional 30 minutes in the physiological buffer to allow for complete de-esterification of the intracellular this compound by esterases.[10][11]
-
Fluorescence Measurement and Data Presentation
-
Measurement:
-
Data Presentation:
-
As a single-wavelength indicator, data are typically presented as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), expressed as ΔF/F₀.[7]
-
The calculation is: ΔF/F₀ = (F - F₀) / F₀, where F is the fluorescence intensity at a given time point after stimulation, and F₀ is the average baseline fluorescence intensity before stimulation.[7]
-
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for measuring intracellular calcium using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Fluo-3 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound - Immunomart [immunomart.com]
- 9. biotium.com [biotium.com]
- 10. abpbio.com [abpbio.com]
- 11. benchchem.com [benchchem.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Dissociation Constant (Kd) of Fluo-3FF AM
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dissociation constant (Kd) of Fluo-3FF AM, a low-affinity fluorescent calcium indicator. It is intended to be a valuable resource for professionals in cell biology, neuroscience, and drug discovery who utilize fluorescent indicators to measure intracellular calcium dynamics, particularly within compartments of high calcium concentration.
Introduction to this compound
This compound is a cell-permeant fluorescent indicator used for the detection of intracellular calcium ions (Ca²⁺). The "FF" in its name denotes a "fast off-rate," which contributes to its lower affinity for Ca²⁺ compared to its parent compound, Fluo-3. This characteristic makes Fluo-3FF particularly well-suited for measuring high calcium concentrations, such as those found in the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), which would saturate higher-affinity indicators.[1]
The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to passively cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester, trapping the now membrane-impermeant and Ca²⁺-sensitive form of the dye, Fluo-3FF, within the cytosol and organelles.[1] In its Ca²⁺-free state, Fluo-3FF is essentially non-fluorescent. Upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity, with a dynamic range of over 100-fold.[2]
Dissociation Constant (Kd) of this compound
The dissociation constant (Kd) is a critical parameter that defines the affinity of an indicator for its target ion. Specifically, it is the concentration of Ca²⁺ at which half of the indicator molecules are bound to the ion at equilibrium.[3] The Kd value is essential for converting fluorescence intensity measurements into precise calcium concentrations.
The reported Kd for this compound varies in the literature, which is not uncommon as the in situ Kd can be influenced by experimental conditions such as temperature, pH, ionic strength, and the intracellular environment.
Quantitative Data Summary
The following table summarizes the key photophysical properties of Fluo-3FF in comparison to the higher-affinity indicator, Fluo-3.
| Property | Fluo-3FF | Fluo-3 | Reference(s) |
| Ca²⁺ Dissociation Constant (Kd) | ~10 µM - 42 µM | ~325 nM - 390 nM | [2][4] |
| Excitation Maximum (Ca²⁺-bound) | ~507 nm | ~506 nm | [2][4] |
| Emission Maximum (Ca²⁺-bound) | ~516 nm | ~526 nm | [2][4] |
| Fluorescence Enhancement | >100-fold | >100-fold | [2] |
Experimental Protocols
Accurate and reproducible measurements of intracellular calcium require meticulous attention to experimental detail. Below are detailed protocols for the in vitro determination of the Kd of Fluo-3FF and for loading the dye into live cells.
In Vitro Determination of Fluo-3FF Dissociation Constant (Kd)
This protocol describes the calibration of Fluo-3FF to determine its Kd under specific experimental conditions.[2]
Materials:
-
Fluo-3FF, potassium salt
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Fluorometer or fluorescence microscope with appropriate filters
Procedure:
-
Preparation of Calcium Buffers: Prepare a series of calcium calibration buffers with known free Ca²⁺ concentrations by mixing the calcium-free and calcium-saturating buffers in precise ratios.
-
Dye Addition: Add a constant, known concentration of the Fluo-3FF potassium salt to each of the calibration buffers.
-
Fluorescence Measurement: Measure the fluorescence intensity (F) of the Fluo-3FF solution for each distinct calcium concentration using a fluorometer.
-
Determination of F_min: Measure the fluorescence intensity of the Fluo-3FF in the calcium-free buffer to determine the minimum fluorescence (F_min).
-
Determination of F_max: Measure the fluorescence intensity of the Fluo-3FF in the calcium-saturating buffer to determine the maximum fluorescence (F_max).
-
Calculation of Kd: The dissociation constant (Kd) can be calculated using the following equation, by plotting the fluorescence intensity as a function of calcium concentration: [Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]
Cell Loading with this compound
This protocol outlines the general procedure for loading live cells with the acetoxymethyl ester form of Fluo-3FF.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Procedure:
-
Stock Solution Preparation:
-
Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[4] Aliquot into single-use vials and store at -20°C, protected from light.
-
Prepare a 10% (w/v) stock solution of Pluronic® F-127 in DMSO. Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the nonpolar AM ester in the aqueous loading buffer.[4]
-
-
Loading Solution Preparation:
-
For a final working concentration of 1-10 µM, dilute the this compound stock solution into the physiological buffer.
-
To aid in solubilization, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting it into the buffer.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[2] The optimal loading time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells with the physiological buffer to remove any excess dye. The cells are now ready for fluorescence imaging.
-
Visualizations
The following diagrams illustrate a key intracellular calcium signaling pathway that can be monitored with Fluo-3FF and the experimental workflow for determining its dissociation constant.
Caption: Intracellular calcium signaling pathway initiated by agonist binding.
Caption: Experimental workflow for determining the Kd of Fluo-3FF.
References
A Technical Guide to Low-Affinity Calcium Indicators for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of low-affinity calcium indicators, essential tools for measuring high-concentration calcium (Ca²⁺) dynamics in cellular imaging. High-affinity indicators, while excellent for cytosolic measurements, become saturated in environments with high Ca²⁺ levels, such as the endoplasmic reticulum, mitochondria, or during neuronal firing.[1][2][3][4][5] Low-affinity indicators are specifically designed to operate in these micromolar to millimolar concentration ranges, providing an accurate representation of Ca²⁺ signaling in these critical microdomains.
Rationale for Using Low-Affinity Indicators
Intracellular Ca²⁺ is a ubiquitous second messenger, but its concentration varies dramatically between subcellular compartments. While resting cytosolic [Ca²⁺] is typically around 100 nM, levels within organelles like the endoplasmic reticulum (ER) and mitochondria can be in the high micromolar to millimolar range.[5] High-affinity indicators, with dissociation constants (Kd) in the nanomolar range (e.g., Fura-2, Fluo-4), are ideal for cytosolic measurements but become fully saturated and non-responsive in high [Ca²⁺] environments.[6]
Low-affinity indicators possess higher Kd values (≥10 µM), enabling them to bind and unbind Ca²⁺ within the physiological range of these specific compartments, thereby providing a linear and dynamic fluorescent response to large Ca²⁺ transients.[7][8]
Classes of Low-Affinity Indicators
Low-affinity Ca²⁺ indicators can be broadly categorized into two main types: chemical dyes and genetically encoded indicators (GECIs).
-
Chemical Indicators: These are small molecules that can be loaded into cells. They are often supplied as acetoxymethyl (AM) esters, which are membrane-permeant and become fluorescently active and trapped inside the cell after cleavage by intracellular esterases.[9]
-
Genetically Encoded Calcium Indicators (GECIs): These are proteins, based on fluorescent proteins fused to calcium-binding domains like calmodulin or troponin C, that can be targeted to specific cells or subcellular compartments through genetic expression.[10][11][12] This provides superior targeting specificity compared to chemical dyes.[13]
Quantitative Properties of Common Indicators
The selection of an appropriate indicator depends on its spectral properties, Ca²⁺ affinity (Kd), and dynamic range. The following tables summarize key quantitative data for several common low-affinity indicators.
Table 1: Low-Affinity Chemical Ca²⁺ Indicators
| Indicator | Type | Kd for Ca²⁺ (µM) | Ex (nm) | Em (nm) | Notes |
| Fluo-5N | Single-Wavelength | ~90[1][3][14] | 494[1][3] | 516[1][3] | Low-affinity analog of Fluo-4; >100-fold fluorescence increase.[3] |
| Fluo-4FF | Single-Wavelength | 9.7[15] | 494 | 516 | Lower affinity than Fluo-4, but higher than Fluo-5N. |
| Mag-Fura-2 | Ratiometric (UV) | ~25[5] | 330 / 369[2] | ~510[2] | Also binds Mg²⁺ (Kd ~1.9 mM).[2][16] Ratiometric nature allows for more precise quantification.[5] |
| Fura-2FF | Ratiometric (UV) | ~6[7] | 340 / 380 | 510 | Di-fluorinated derivative of Fura-2 with lower Ca²⁺ affinity.[7] |
| BTC | Ratiometric (Vis) | ~12-15[6][7] | 400 / 485[6] | ~530 | Visible light excitation reduces phototoxicity compared to UV indicators.[7] |
| Rhod-5N | Single-Wavelength | ~320[5] | ~550 | ~575 | Red-shifted, useful for multicolor imaging.[5] |
Table 2: Low-Affinity Genetically Encoded Ca²⁺ Indicators (GECIs)
| Indicator Family | Type | Kd for Ca²⁺ (µM) | Ex (nm) | Em (nm) | Notes |
| Pericams | Single-FP | ~6 - 200 | ~488 | ~515 | Ratiometric or intensiometric variants exist. Designed for organelle measurements. |
| Low-Affinity GECOs | Single-FP | >10 | ~485 | ~515 | Engineered variants of the GCaMP family with reduced Ca²⁺ affinity. |
| Cameleon Variants | FRET | ~4.4 - 700[13] | ~440 (CFP) | ~510 (YFP) | FRET-based sensor. Low-affinity versions created by mutating Ca²⁺ binding sites.[13] |
| TN-XL | FRET | ~29[12] | ~430 (CFP) | ~530 (YFP) | Troponin C-based sensor, less likely to interact with endogenous signaling pathways.[12] |
Experimental Protocols and Workflows
Successful calcium imaging requires careful attention to indicator loading, imaging, and data calibration.
Protocol for Loading Chemical Indicators (AM Esters)
This protocol is a general guideline for loading AM ester dyes like Fluo-5N AM.
-
Stock Solution Preparation:
-
Prepare a 1-5 mM stock solution of the indicator AM ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. Pluronic is a non-ionic surfactant that aids in dispersing the nonpolar AM esters in aqueous media.[17]
-
-
Loading Solution Preparation:
-
On the day of the experiment, dilute the indicator stock solution to a final concentration of 2-10 µM in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add Pluronic F-127 to the loading solution at a final concentration of ~0.02% to prevent dye aggregation.[4] An equal volume of the 20% Pluronic stock can be mixed with the dye stock before dilution.[17]
-
-
Cell Loading:
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 20-37°C.[17] Optimal time and temperature should be determined empirically to maximize cytosolic loading and minimize compartmentalization into organelles.
-
-
Washing:
-
After incubation, thoroughly wash the cells with fresh buffer at least twice to remove extracellular dye.
-
Allow cells to de-esterify the dye for at least 30 minutes at room temperature before imaging. This step is critical for trapping the active indicator in the cytoplasm.
-
Protocol for Imaging with Genetically Encoded Indicators (GECIs)
-
Vector Delivery:
-
Introduce the GECI-encoding DNA into the target cells. Common methods include transient transfection with plasmids (e.g., using lipofection reagents), viral transduction (e.g., using AAV or lentivirus), or creating stable cell lines or transgenic organisms.[9]
-
-
Protein Expression:
-
Culture the cells for 24-72 hours (for transient transfection) or longer (for viral transduction and stable lines) to allow for sufficient expression of the GECI protein.[18]
-
-
Imaging Preparation:
-
On the day of the experiment, replace the culture medium with a suitable imaging buffer (e.g., HBSS).
-
Mount the cells on a fluorescence microscope equipped for live-cell imaging.
-
-
Image Acquisition:
-
Use the appropriate excitation and emission filter sets for the specific GECI (e.g., ~488 nm excitation and ~515 nm emission for GCaMP-type indicators).
-
Acquire a baseline fluorescence for 2-5 minutes before applying any stimulus.[17]
-
Protocol for In Situ Calibration
To convert fluorescence intensity or ratios into absolute Ca²⁺ concentrations, an in situ calibration is essential. This accounts for the indicator's behavior within the specific intracellular environment.[19][20]
-
Materials:
-
Indicator-loaded cells.
-
Ca²⁺-free buffer (e.g., HBSS with 10 mM EGTA).
-
High Ca²⁺ buffer (e.g., HBSS with 10 mM CaCl₂).
-
A calcium ionophore (e.g., Ionomycin or 4-Bromo A23187, 5-10 µM) to make the cell membrane permeable to Ca²⁺.[21]
-
-
Determination of Rmax (Maximum Fluorescence/Ratio):
-
Perfuse the cells with the high Ca²⁺ buffer.
-
Add the calcium ionophore to equilibrate intracellular and extracellular [Ca²⁺], forcing the indicator into its fully saturated state.
-
Record the stable, maximum fluorescence intensity (Fmax) or ratio (Rmax).[21]
-
-
Determination of Rmin (Minimum Fluorescence/Ratio):
-
Wash the cells thoroughly and perfuse with the Ca²⁺-free buffer containing the ionophore. This will chelate all intracellular Ca²⁺, forcing the indicator into its Ca²⁺-free state.
-
Record the stable, minimum fluorescence intensity (Fmin) or ratio (Rmin).[21]
-
-
Calculation:
-
Use the Grynkiewicz equation to calculate [Ca²⁺] from the experimental fluorescence ratio (R): [Ca²⁺] = Kd * β * ( (R - Rmin) / (Rmax - R) )
-
Where Kd is the indicator's dissociation constant and β is the ratio of fluorescence intensity of the free indicator to the bound indicator at the denominator's wavelength (for ratiometric dyes).[6]
-
Application: Measuring Endoplasmic Reticulum Ca²⁺
The ER is a major intracellular Ca²⁺ store. Measuring its luminal [Ca²⁺] is a key application for low-affinity indicators. A genetically encoded, low-affinity indicator can be targeted specifically to the ER lumen.
In this pathway, an agonist activates a G-protein coupled receptor (GPCR), leading to the production of inositol (B14025) trisphosphate (IP₃). IP₃ binds to its receptor on the ER membrane, causing the release of Ca²⁺ into the cytosol. A low-affinity GECI, specifically targeted to the ER lumen, can then measure the resulting depletion of ER Ca²⁺ stores, providing data that would be impossible to obtain with high-affinity cytosolic indicators.
References
- 1. Fluo-5N, AM *Cell permeant* | AAT Bioquest [aatbio.com]
- 2. interchim.fr [interchim.fr]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 9. researchgate.net [researchgate.net]
- 10. Imaging neuronal activity with genetically encoded calcium indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 12. Genetically Encoded Calcium Indicators Based on Troponin C and Fluorescent Proteins [edoc.ub.uni-muenchen.de]
- 13. Genetically-encoded probes for measurement of intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abmole.com [abmole.com]
- 15. scimedia.com [scimedia.com]
- 16. biotium.com [biotium.com]
- 17. benchchem.com [benchchem.com]
- 18. Monitoring Neural Activity and [Ca2+] with Genetically Encoded Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Situ Calibration of Nucleoplasmic versus Cytoplasmic Ca2+ Concentration in Adult Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In Situ Ca2+ Titration in the Fluorometric Study of Intracellular Ca2+ Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
The Fluo-3 Series: A Technical Deep-Dive into a Foundational Calcium Indicator
The development of Fluo-3 by Dr. Roger Y. Tsien and his colleagues in the late 1980s marked a significant milestone in cellular biology, providing researchers with a powerful tool to visualize intracellular calcium (Ca²⁺) dynamics using visible light.[1][2] This guide offers an in-depth exploration of the Fluo-3 series of indicators, tailored for researchers, scientists, and professionals in drug development. We will delve into its history, mechanism of action, quantitative properties, and detailed experimental protocols.
History and Core Principles
Prior to Fluo-3, the primary fluorescent Ca²⁺ indicators, such as Fura-2 and Indo-1, required ultraviolet (UV) light for excitation. The introduction of Fluo-3, a derivative of fluorescein, revolutionized calcium imaging by shifting the excitation wavelength into the visible spectrum, making it compatible with the widely available 488 nm argon-ion laser lines used in flow cytometry and confocal microscopy.[1][2][3]
The core principle of Fluo-3 lies in its dramatic fluorescence enhancement upon binding to Ca²⁺. In its calcium-free form, Fluo-3 is essentially non-fluorescent.[1][4] However, when it binds to intracellular Ca²⁺, its fluorescence intensity increases by approximately 40 to 100-fold.[1][4][5] Unlike ratiometric indicators like Fura-2, Fluo-3 is a single-wavelength indicator, meaning its emission maximum does not shift upon Ca²⁺ binding.[4] This property simplifies experiments but requires careful control of dye concentration and loading conditions for accurate quantitative measurements.
The most commonly used form for live-cell imaging is Fluo-3 acetoxymethyl (AM) ester.[1][4] The hydrophobic AM ester group allows the molecule to readily penetrate the cell membrane. Once inside the cell, non-specific intracellular esterases cleave the AM groups, trapping the now membrane-impermeant Fluo-3 free acid in the cytoplasm where it can bind to calcium.[1][2]
Quantitative Data Summary
The following table summarizes the key photophysical and chemical properties of the Fluo-3 indicator. These values are crucial for designing experiments and interpreting results.
| Property | Value | Notes |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | Compatible with 488 nm laser lines.[1][4][6] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm | Detected using standard FITC filter sets.[1][4] |
| Dissociation Constant (Kd) for Ca²⁺ | ~390 nM | This relatively lower affinity is advantageous for measuring high transient Ca²⁺ concentrations.[1][3][7][8] |
| Quantum Yield (Ca²⁺-saturated) | ~0.15 | Represents the efficiency of converting absorbed light into emitted fluorescence.[1] |
| Fluorescence Enhancement | >100-fold | The fold-increase in fluorescence intensity upon binding to saturating Ca²⁺ concentrations.[1][3] |
| Molecular Weight (AM Ester) | 1129.85 g/mol | [9][10] |
| Molecular Formula (AM Ester) | C₅₁H₅₀Cl₂N₂O₂₃ | [9][10] |
Experimental Protocols
Accurate and reproducible results with Fluo-3 depend on meticulous adherence to experimental protocols. Below are detailed methodologies for cell loading, imaging, and calibration.
Cell Loading with Fluo-3 AM
This protocol provides a general guideline for loading adherent cells with Fluo-3 AM. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
Fluo-3 AM (CAS 121714-22-5)
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other physiological buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution (Working Solution):
-
For a final concentration of 1-5 µM Fluo-3 AM, dilute the stock solution in your chosen physiological buffer (e.g., HHBS).[9]
-
To aid in dispersing the dye, first mix the Fluo-3 AM stock solution with an equal volume of 20% Pluronic® F-127 before diluting it into the loading medium.[9] This typically results in a final Pluronic® F-127 concentration of about 0.02-0.04%.[8][11]
-
If used, add probenecid to the loading solution at a final concentration of 1-2.5 mM to inhibit organic anion transporters and reduce dye leakage.[9]
-
-
Cell Loading:
-
Culture cells on a suitable imaging plate (e.g., black-walled, clear-bottom 96-well plates).[12]
-
Remove the culture medium and wash the cells with the physiological buffer.[13]
-
Add the Fluo-3 AM loading solution to the cells.
-
Incubate for 30-60 minutes at either room temperature or 37°C, protected from light.[9][12] Note: Incubation at 37°C can sometimes lead to dye compartmentalization in organelles; room temperature incubation may be preferable for cytosolic measurements.[4]
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with indicator-free buffer (containing probenecid, if applicable) to remove extracellular dye.[9][13]
-
Add fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the Fluo-3 AM by intracellular esterases.[9][13][14]
-
Intracellular Ca²⁺ Measurement
Procedure:
-
Mount the plate on a fluorescence microscope, plate reader, or flow cytometer equipped for Fluo-3 detection (Excitation: ~488 nm, Emission: ~525 nm).[12]
-
Establish a baseline fluorescence reading (F₀) before applying a stimulus.
-
Add the experimental agonist or stimulus and record the change in fluorescence intensity (F) over time.
-
After the response, add a calcium ionophore (e.g., ionomycin) in the presence of saturating extracellular Ca²⁺ to obtain the maximum fluorescence (Fₘₐₓ).
-
Subsequently, add a calcium chelator (e.g., EGTA) to quench the signal and obtain the minimum fluorescence (Fₘᵢₙ).
Intracellular Ca²⁺ Concentration Calculation
For non-ratiometric dyes like Fluo-3, the intracellular free calcium concentration can be estimated using the Grynkiewicz equation:
[Ca²⁺]free = Kd * (F - Fmin) / (Fmax - F)
Where:
-
Kd is the dissociation constant of Fluo-3 for Ca²⁺ (~390 nM).
-
F is the measured fluorescence intensity of the indicator.
-
Fmin is the fluorescence in the absence of calcium.[4]
-
Fmax is the fluorescence at saturating calcium concentrations.[4]
It is important to note that the Kd of the dye can be affected by the intracellular environment (e.g., pH, protein concentration, viscosity), and in situ calibration is recommended for precise measurements.[4][15]
Visualizations
The following diagrams illustrate key pathways and workflows associated with the use of Fluo-3 indicators.
Caption: Fluo-3 AM loading, intracellular activation, and calcium binding pathway.
Caption: General experimental workflow for intracellular calcium imaging with Fluo-3.
Caption: Simplified GPCR signaling pathway leading to intracellular Ca²⁺ release.
References
- 1. Fluo-3 | AAT Bioquest [aatbio.com]
- 2. Fluo-3 - Wikipedia [en.wikipedia.org]
- 3. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 4. biotium.com [biotium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Spectrum [Fluo-3] | AAT Bioquest [aatbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. abpbio.com [abpbio.com]
- 10. FLUO 3/AM [sigmaaldrich.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. labs.pbrc.edu [labs.pbrc.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Nucleoplasmic and cytoplasmic differences in the fluorescence properties of the calcium indicator Fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluo-3FF AM: A Technical Guide for Measuring High-Concentration Calcium Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Fluo-3FF AM, a low-affinity fluorescent calcium indicator, highlighting its distinct advantages for measuring high-concentration calcium (Ca²⁺) environments. We will delve into its core properties, provide detailed experimental protocols, and illustrate relevant biological pathways and workflows.
Core Advantages of this compound in High Calcium Environments
This compound stands out as a crucial tool for investigating cellular phenomena characterized by substantial increases in intracellular calcium concentration. Traditional high-affinity Ca²⁺ indicators, such as Fluo-3 and Fura-2, become saturated in the low micromolar range, making them unsuitable for accurately measuring large Ca²⁺ transients. Fluo-3FF, with its significantly higher dissociation constant (Kd), overcomes this limitation.
The primary advantages of this compound include:
-
Low Calcium Affinity: With a dissociation constant (Kd) for Ca²⁺ of approximately 42 µM, Fluo-3FF is well-suited for measuring Ca²⁺ concentrations in the 10 µM to 1 mM range without saturating.[1] This makes it ideal for studying organelles with high calcium stores like the endoplasmic reticulum (ER) and for investigating cellular processes involving large calcium influxes, such as excitotoxicity and muscle contraction.[2]
-
Broad Dynamic Range: Fluo-3FF exhibits a fluorescence intensity increase of over 100-fold upon binding to Ca²⁺, providing a high signal-to-noise ratio even in high Ca²⁺ environments.[1]
-
Visible Light Excitation: Fluo-3FF is excited by visible light (around 462-506 nm), which is less phototoxic to cells compared to the UV excitation required for indicators like Fura-2 and Indo-1.[1][2] This makes it more suitable for long-term imaging experiments.
-
Insensitivity to Magnesium: Fluo-3FF is insensitive to magnesium (Mg²⁺) ions, which are present at high concentrations within cells and can interfere with the accuracy of some other Ca²⁺ indicators.[1]
Quantitative Data Summary
For ease of comparison, the following tables summarize the key quantitative properties of this compound and other common calcium indicators.
Table 1: Spectroscopic and Chemical Properties of Fluo-3FF
| Property | Value |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM[1] |
| Excitation Wavelength (Max) | ~462-506 nm[1][2] |
| Emission Wavelength (Max) | ~526 nm[1][2] |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold[1] |
| Magnesium (Mg²⁺) Sensitivity | Insensitive[1] |
| Form for Cell Loading | Acetoxymethyl (AM) Ester[1] |
Table 2: Comparison of Fluo-3FF with Other Common Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Affinity for Ca²⁺ | Optimal [Ca²⁺] Range | Excitation Max (nm) | Emission Max (nm) |
| Fluo-3FF | ~42 µM [1] | Very Low | 10 µM - 1 mM [1] | ~506 [2] | ~526 [2] |
| Fluo-4FF | 9.7 µM | Low | 1 µM - 100 µM | ~494 | ~516 |
| Fluo-5N | 90 µM | Very Low | 10 µM - 1 mM | ~494 | ~516 |
| Fluo-3 | ~390 nM[1] | High | 50 nM - 2 µM[1] | ~506[3] | ~526[3] |
| Fluo-4 | ~345 nM[1] | High | 50 nM - 2 µM[1] | ~494 | ~516 |
| Fura-2 | ~145 nM | High | 10 nM - 1 µM | 340/380 (ratiometric) | 510 |
| Indo-1 | ~230 nM | High | 20 nM - 2 µM | ~340 | 405/485 (ratiometric) |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway where this compound is advantageous and a general experimental workflow for its use.
Caption: Glutamatergic signaling leading to high postsynaptic calcium.
Caption: General experimental workflow for this compound imaging.
Experimental Protocols
Protocol 1: Measuring Endoplasmic Reticulum (ER) Calcium Dynamics
This protocol provides a step-by-step guide for measuring Ca²⁺ release from the ER using this compound.
Materials:
-
This compound (acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with or without probenecid (B1678239)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Thapsigargin or other ER Ca²⁺-releasing agent
-
Fluorescence microscope with appropriate filters for Fluo-3FF (Excitation ~488 nm, Emission ~525 nm)
Procedure:
-
Reagent Preparation:
-
This compound Stock Solution (1-5 mM): Dissolve this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in anhydrous DMSO. Store at room temperature.
-
Loading Buffer: Prepare a working solution of this compound in physiological buffer. A final concentration of 2-10 µM is a good starting point, but should be optimized for your cell type. To aid in dye solubilization, first mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting into the buffer. If dye leakage is an issue, probenecid (1-2.5 mM) can be included.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging and Data Acquisition:
-
Mount the cells on the fluorescence microscope.
-
Acquire a baseline fluorescence reading (F₀) for a period of time before stimulation.
-
Add the ER Ca²⁺-releasing agent (e.g., thapsigargin) to the cells while continuously recording the fluorescence intensity (F).
-
Continue recording until the fluorescence signal returns to baseline or reaches a plateau.
-
-
Data Analysis:
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀) for each time point using the formula: ΔF/F₀ = (F - F₀) / F₀. This ratiometric analysis helps to normalize for variations in dye loading and cell thickness.
-
Protocol 2: In Situ Calibration of Fluo-3FF
To convert fluorescence intensity values into absolute Ca²⁺ concentrations, an in situ calibration is recommended.
Materials:
-
Cells loaded with Fluo-3FF (as described in Protocol 1)
-
Calcium-free buffer (e.g., HBSS with 10 mM EGTA)
-
Calcium-saturating buffer (e.g., HBSS with 10 mM CaCl₂)
-
Ionomycin (B1663694) (a calcium ionophore)
Procedure:
-
Determine Minimum Fluorescence (F_min):
-
After loading and de-esterification, perfuse the cells with the calcium-free buffer containing a low concentration of ionomycin (e.g., 5-10 µM). This will chelate all intracellular Ca²⁺, and the resulting fluorescence intensity represents F_min.
-
-
Determine Maximum Fluorescence (F_max):
-
Following the F_min measurement, perfuse the same cells with the calcium-saturating buffer also containing ionomycin. This will saturate the indicator with Ca²⁺, and the fluorescence intensity represents F_max.
-
-
Calculate Calcium Concentration:
-
The intracellular calcium concentration ([Ca²⁺]) can then be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]
-
Where:
-
Kd is the dissociation constant of Fluo-3FF for Ca²⁺ (~42 µM).
-
F is the fluorescence intensity at any given time.
-
F_min is the minimum fluorescence intensity.
-
F_max is the maximum fluorescence intensity.
-
-
Note: The in situ Kd can vary depending on the cellular environment. For the most accurate measurements, it is advisable to determine the Kd under your specific experimental conditions.[4]
This guide provides a comprehensive foundation for utilizing this compound in your research. By understanding its advantages and following these detailed protocols, you can effectively measure high-concentration calcium dynamics and gain valuable insights into a wide range of cellular processes.
References
An In-depth Technical Guide to Fluo-3 and Fluo-3FF AM Calcium Indicators
This guide provides a comprehensive comparison of Fluo-3 and Fluo-3FF, two fluorescent indicators used to measure intracellular calcium (Ca²⁺). Tailored for researchers, scientists, and drug development professionals, this document details their core properties, experimental protocols, and applications, facilitating an informed selection for specific research needs.
Core Principles of Fluo Dyes
Fluo-3 and its derivatives are vital tools in cellular biology for investigating the roles of calcium as a second messenger in a myriad of signaling pathways.[1][2][3] These dyes are essentially non-fluorescent in their calcium-free state but exhibit a dramatic increase in fluorescence upon binding to Ca²⁺.[1][4][5]
They are introduced into cells in their acetoxymethyl (AM) ester form, which renders the molecule lipophilic and allows it to permeate cell membranes.[1][6][7] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now cell-impermeant, active form of the dye within the cytosol.[1][5][7][8] This mechanism allows for the real-time monitoring of changes in intracellular calcium concentration ([Ca²⁺]i) using techniques like fluorescence microscopy, flow cytometry, and microplate-based assays.[1][6][7]
Quantitative Data Summary
The primary distinction between Fluo-3 and Fluo-3FF lies in their affinity for calcium, which dictates their suitability for different experimental contexts. Fluo-3 is a high-affinity indicator ideal for measuring resting and transient cytosolic calcium levels, while Fluo-3FF is a low-affinity indicator designed for environments with high calcium concentrations.[5][9]
| Property | Fluo-3 | Fluo-3FF |
| Excitation Wavelength (Max) | ~506 nm[7][8][10] | ~462 nm[9][11][12] |
| Emission Wavelength (Max) | ~526 nm[7][8][10] | ~526 nm[9][11][12] |
| Calcium Dissociation Constant (Kd) | ~390 nM[7][13][14] | ~42 µM[9][11][12] |
| Fluorescence Enhancement | >100-fold[14][15][16] | Substantial increase[5] |
| Quantum Yield (Ca²⁺-saturated) | ~0.14 - 0.15[7][14] | Not specified |
| Common Applications | Measuring resting and transient cytosolic Ca²⁺, GPCR signaling, HTS[6][17] | Measuring high Ca²⁺ concentrations in organelles (e.g., sarcoplasmic reticulum)[5] |
Note on Kd: The dissociation constant (Kd) can be influenced by the intracellular environment, including factors like pH, viscosity, and protein binding.[8][18] Therefore, in situ calibration may be necessary for precise quantitative measurements.[8][18] For Fluo-3, the intracellular Kd in cardiomyocytes has been estimated to be around 898 nM.[19][20][21]
Signaling Pathway Context
Calcium signaling is a fundamental cellular process where external stimuli are translated into intracellular responses through changes in [Ca²⁺]i.[2][22] A common pathway involves the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC).[3][23] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][23] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol.[2][3]
Experimental Protocols
The following protocols provide a general framework for loading and using Fluo-3 AM and Fluo-3FF AM. Optimization of dye concentration, loading time, and temperature is crucial for each specific cell type and experimental setup.[24]
-
Dye Stock Solution: Prepare a 1-5 mM stock solution of Fluo-3 AM or this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6][8] Store this solution at -20°C, protected from light and moisture.[8]
-
Pluronic™ F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic detergent aids in the dispersion of the nonpolar AM esters in aqueous media.[6][25]
-
Probenecid (B1678239) Stock Solution (Optional): Prepare a 250 mM stock solution of probenecid. Probenecid is an organic anion transport inhibitor that can be used to reduce dye leakage from the cells.[6][26]
-
Prepare Loading Solution: For a final concentration of 1-5 µM, dilute the dye stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution, HBSS).[6] To aid in dispersion, first mix the dye stock solution with an equal volume of 20% Pluronic™ F-127 before diluting into the loading medium. The final concentration of Pluronic™ F-127 is typically around 0.02%.[4][6] If using, add probenecid to a final concentration of 1-2.5 mM.[6]
-
Cell Loading: Remove the culture medium from the cells and wash with the physiological buffer. Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C.[6] Incubation at room temperature is often recommended to reduce dye compartmentalization into organelles.[8]
-
Wash: Remove the loading solution and wash the cells 2-3 times with indicator-free medium (containing probenecid, if used) to remove any dye that is non-specifically associated with the cell surface.[6][25]
-
De-esterification: Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of the intracellular AM ester by cytosolic esterases.[6][25]
After loading and de-esterification, fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission settings for the chosen dye. Since Fluo-3 and its derivatives do not exhibit a spectral shift upon Ca²⁺ binding, ratiometric measurements are not applicable.[8] Changes in [Ca²⁺]i are observed as changes in fluorescence intensity.
Logical Relationships and Dye Selection
The choice between Fluo-3 and Fluo-3FF is fundamentally determined by the expected calcium concentration in the cellular compartment of interest.
-
Use Fluo-3 for:
-
Detecting small changes from resting cytosolic Ca²⁺ levels (typically ~100 nM).
-
Studying Ca²⁺ transients and oscillations in the cytoplasm.
-
Applications in high-throughput screening (HTS) for GPCR activation.[6]
-
-
Use Fluo-3FF for:
By understanding the distinct properties and protocols associated with Fluo-3 and Fluo-3FF, researchers can effectively select and apply the appropriate tool to elucidate the complex and vital roles of calcium signaling in their specific systems of study.
References
- 1. Fluo-3 - Wikipedia [en.wikipedia.org]
- 2. cusabio.com [cusabio.com]
- 3. Calcium signaling pathway | Abcam [abcam.com]
- 4. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 5. benchchem.com [benchchem.com]
- 6. abpbio.com [abpbio.com]
- 7. Fluo-3 | AAT Bioquest [aatbio.com]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 15. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. abpbio.com [abpbio.com]
- 18. Determination of in situ dissociation constant for Fura-2 and quantitation of background fluorescence in astrocyte cell line U373-MG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measurement of the dissociation constant of Fluo-3 for Ca2+ in isolated rabbit cardiomyocytes using Ca2+ wave characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Fluo-3AM | calcium indicator | CAS# 121714-22-5 | InvivoChem [invivochem.com]
- 22. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Calcium signaling - Wikipedia [en.wikipedia.org]
- 24. ionbiosciences.com [ionbiosciences.com]
- 25. benchchem.com [benchchem.com]
- 26. docs.aatbio.com [docs.aatbio.com]
A Technical Guide to Fluo-3FF AM: Solubility, Solvent Preparation, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility, solvent preparation, and experimental use of Fluo-3FF AM, a low-affinity fluorescent indicator for measuring high concentrations of intracellular calcium. This document is intended for researchers, scientists, and professionals in drug development who utilize calcium indicators in their work.
Core Concepts: Understanding this compound
This compound is a cell-permeant acetoxymethyl (AM) ester of the fluorescent calcium indicator Fluo-3FF. It is designed to measure high concentrations of calcium, with a dissociation constant (Kd) of approximately 42 μM.[1][2][3] Unlike its high-affinity counterpart, Fluo-3, Fluo-3FF is better suited for studying cellular events that trigger large calcium transients.[4] The "AM" ester modification allows the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, calcium-sensitive Fluo-3FF indicator in the cytoplasm. In its unbound state, Fluo-3FF is essentially non-fluorescent, but upon binding to Ca²⁺, it exhibits a significant increase in fluorescence emission.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its parent compound, Fluo-3, for comparative purposes.
| Property | This compound | Reference |
| Ca²⁺ Dissociation Constant (Kd) | ~42 µM | [1][2][4] |
| Excitation Wavelength (Abs) | ~462 nm | [1] |
| Emission Wavelength (Em) | ~526 nm | [1] |
| Solubility | Soluble in anhydrous Dimethyl Sulfoxide (DMSO) | [4] |
| Property | Fluo-3 AM | Reference |
| Ca²⁺ Dissociation Constant (Kd) | ~390 nM | [4] |
| Excitation Wavelength (Abs) | ~506 nm | [5] |
| Emission Wavelength (Em) | ~526 nm | [5] |
| Molecular Weight | ~1129.85 g/mol | [6] |
| Solubility | Soluble in anhydrous Dimethyl Sulfoxide (DMSO) | [5][6][7] |
Experimental Protocols
Preparation of this compound Stock Solution
The recommended solvent for preparing a stock solution of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[4][8] Water should be avoided as it can hydrolyze the AM ester, rendering the dye unable to enter cells.
Materials:
-
This compound, solid form
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.
-
Prepare a stock solution at a concentration of 1-5 mM in anhydrous DMSO. For example, to prepare a 1 mM stock solution from 100 µg of this compound (MW ~1152 g/mol ), add 87 µL of anhydrous DMSO.[4]
-
Vortex the solution thoroughly to ensure the this compound is completely dissolved. Dissolution may be slow, so allow sufficient time.[5]
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture.[1] Under these conditions, the stock solution should be stable for several months. Avoid repeated freeze-thaw cycles.[9]
Preparation of Loading Buffer and Cell Loading
For optimal cell loading, a dispersing agent like Pluronic® F-127 is often used to prevent the nonpolar this compound from precipitating in the aqueous loading buffer.[6][9] Probenecid (B1678239), an organic anion transport inhibitor, can also be included to reduce the leakage of the de-esterified indicator from the cells.[6][9]
Materials:
-
This compound stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic® F-127, 20% solution in DMSO
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer, pH 7.2-7.4)[10]
-
Probenecid (optional)
-
Cultured cells
Procedure:
-
Prepare the Loading Buffer:
-
For a final this compound concentration of 2-5 µM, dilute the stock solution into the physiological buffer.[4]
-
To aid in dispersion, first mix an equal volume of the this compound stock solution with a 20% Pluronic® F-127 solution.[4][6] For example, mix 1 µL of 1 mM this compound with 1 µL of 20% Pluronic® F-127.
-
Add this mixture to the physiological buffer to achieve the desired final concentration.
-
If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[6]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Gently wash the cells once with the pre-warmed physiological buffer.[4]
-
Add the this compound loading solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[4][11] The optimal incubation time and temperature may need to be determined empirically for different cell types.[6]
-
-
Washing and De-esterification:
-
After incubation, remove the loading solution and wash the cells 2-3 times with fresh, indicator-free physiological buffer to remove any extracellular dye.[11] If probenecid was used during loading, it is recommended to include it in the wash buffer as well.[11]
-
Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular this compound.[11]
-
-
Measurement:
-
The cells are now ready for fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission filters (~462 nm excitation and ~526 nm emission).[1]
-
Visualizations
Glutamatergic Signaling Leading to High Postsynaptic Calcium
Caption: Glutamatergic signaling leading to high postsynaptic calcium.
Experimental Workflow for Neuronal Calcium Imaging with Fluo-3FF
Caption: Workflow for neuronal calcium imaging with Fluo-3FF.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. abpbio.com [abpbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. benchchem.com [benchchem.com]
Fluo-3FF AM for Detection of Resting Calcium Levels: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from gene transcription and proliferation to apoptosis. The precise spatial and temporal regulation of intracellular calcium concentrations ([Ca²⁺]i) is critical for normal cellular function. In their quiescent state, most mammalian cells maintain a very low cytosolic calcium concentration, typically in the range of 10-100 nM.[1][2] This steep electrochemical gradient, with extracellular and organellar (e.g., endoplasmic reticulum) calcium concentrations in the millimolar range, allows for rapid and transient increases in cytosolic calcium that trigger downstream signaling events.[3][4]
The accurate measurement of these low basal calcium levels is fundamental for understanding cellular physiology and pathology. A variety of fluorescent indicators have been developed for this purpose, each with distinct properties that make them suitable for different applications. This guide provides a detailed technical overview of Fluo-3FF AM, a low-affinity calcium indicator, and critically evaluates its suitability for the detection of resting intracellular calcium levels.
Core Principle of this compound for Calcium Measurement
Fluo-3FF is a fluorescent calcium indicator that, in its acetoxymethyl (AM) ester form, is cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye in the cytosol. Fluo-3FF is a single-wavelength, non-ratiometric indicator. This means that changes in [Ca²⁺]i are detected as changes in fluorescence intensity at a single emission wavelength, without a shift in the emission spectrum.[5] In its calcium-free form, Fluo-3FF is essentially non-fluorescent. Upon binding to Ca²⁺, it undergoes a conformational change that results in a significant increase in its fluorescence quantum yield, leading to a bright fluorescent signal.[5]
The key characteristic of Fluo-3FF is its low affinity for calcium, reflected in its high dissociation constant (Kd). This property makes it particularly well-suited for measuring high calcium concentrations, in the micromolar to millimolar range, that would saturate high-affinity indicators.[6][7]
Suitability of this compound for Detecting Resting Calcium Levels
The primary limitation of this compound for the detection of resting calcium levels is its low affinity for Ca²⁺. The dissociation constant (Kd) of a calcium indicator is the concentration of Ca²⁺ at which half of the indicator molecules are bound to calcium. For optimal sensitivity, the Kd of the indicator should be close to the expected calcium concentration.[8]
Resting intracellular calcium concentrations are typically in the range of 10-100 nM.[1][2][3][9] Fluo-3FF has a reported Kd for Ca²⁺ of approximately 42 µM (42,000 nM). This means that at resting calcium levels, a negligible fraction of Fluo-3FF molecules will be bound to calcium, resulting in a very low fluorescence signal that is difficult to distinguish from background noise. Consequently, this compound is not a suitable tool for accurately measuring or detecting subtle changes in resting intracellular calcium concentrations.[6] High-affinity indicators, with Kd values in the nanomolar range, are the appropriate choice for such applications.[8][10]
Quantitative Data Summary: A Comparison of Calcium Indicators
The selection of an appropriate calcium indicator is critical for the successful measurement of [Ca²⁺]i. The following table summarizes the key quantitative properties of Fluo-3FF in comparison to other commonly used calcium indicators, highlighting their suitability for different calcium concentration ranges.
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Fluorescence Enhancement upon Ca²⁺ Binding | Quantum Yield | Primary Application |
| Fluo-3FF | ~42 µM | ~462 | ~526 | >100-fold | N/A | High [Ca²⁺] (µM-mM range) |
| Fluo-4FF | ~9.7 µM | ~494 | ~516 | >100-fold | N/A | High [Ca²⁺] (µM range) |
| Fluo-5N | ~90 µM | ~494 | ~516 | >100-fold | N/A | Very high [Ca²⁺] (µM-mM range) |
| Fluo-3 | ~390 nM | ~506 | ~526 | ~100-fold | ~0.14 | Resting and transient [Ca²⁺] (nM-low µM range)[1][10][11] |
| Fluo-4 | ~345 nM | ~494 | ~516 | ~100-fold | N/A | Resting and transient [Ca²⁺] (nM-low µM range)[10] |
| Fura-2 | ~145 nM | ~340/380 (ratiometric) | ~510 | Ratiometric | N/A | Resting and transient [Ca²⁺] (nM-low µM range) |
| Indo-1 | ~230 nM | ~350 | ~475/405 (ratiometric) | Ratiometric | N/A | Resting and transient [Ca²⁺] (nM-low µM range) |
| Oregon Green 488 BAPTA-1 | ~170 nM | ~494 | ~523 | ~14-fold | ~0.7 | Resting and transient [Ca²⁺] (nM range)[10][11] |
| Calcium Green-1 | ~190 nM | ~506 | ~531 | ~14-fold | ~0.75 | Resting and transient [Ca²⁺] (nM range)[10][11] |
Note: Kd values can be influenced by experimental conditions such as temperature, pH, and ionic strength. The values presented here are for comparative purposes.
As the table illustrates, indicators like Fluo-3, Fluo-4, Fura-2, Indo-1, Oregon Green 488 BAPTA-1, and Calcium Green-1 have Kd values in the nanomolar range, making them far more suitable for the detection and quantification of resting calcium levels than the low-affinity Fluo-3FF.
Experimental Protocols
While this compound is not recommended for measuring resting calcium, the following section provides a general protocol for loading AM ester-based calcium indicators, which is applicable to high-affinity indicators suitable for this purpose. This is followed by a discussion of the specific considerations for measuring resting calcium levels.
General Protocol for Loading AM Ester Calcium Indicators
This protocol describes the general steps for loading cells with a calcium indicator in its AM ester form. Specific concentrations and incubation times should be optimized for each cell type and experimental setup.
Materials:
-
Calcium indicator AM ester (e.g., Fluo-4 AM, Fura-2 AM)
-
High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer, pH 7.2-7.4)
-
Probenecid (B1678239) (optional, to prevent dye leakage)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1-5 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.
-
To aid in the dispersion of the AM ester in the aqueous loading buffer, mix the indicator stock solution with an equal volume of 20% Pluronic F-127 solution.
-
-
Preparation of Loading Solution:
-
On the day of the experiment, dilute the indicator/Pluronic F-127 mixture into the physiological buffer to a final concentration typically ranging from 1-5 µM.
-
If using, add probenecid to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 15-60 minutes at room temperature or 37°C. The optimal loading conditions should be determined empirically.
-
-
Washing and De-esterification:
-
After loading, remove the loading solution and wash the cells 2-3 times with fresh physiological buffer (containing probenecid if used during loading) to remove any extracellular dye.
-
Incubate the cells in the physiological buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Measurement of Resting Fluorescence:
-
Mount the cells on a fluorescence microscope equipped with the appropriate filters and light source for the chosen indicator.
-
Acquire images to measure the baseline fluorescence intensity (F₀) of the resting cells. For ratiometric dyes like Fura-2, acquire images at both excitation wavelengths.
-
Considerations for Measuring Resting Calcium Levels
-
Indicator Selection: As emphasized, a high-affinity indicator with a Kd in the nanomolar range is essential.
-
Minimizing Perturbations: The process of loading the dye and the presence of the dye itself can potentially alter intracellular calcium levels. It is crucial to use the lowest possible dye concentration that provides an adequate signal-to-noise ratio and to allow the cells to recover fully after loading before measurement.
-
Calibration: For quantitative measurements of [Ca²⁺]i, an in situ calibration is often necessary to determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities. This is typically achieved by treating the cells with a calcium ionophore (e.g., ionomycin) in the presence of a calcium chelator (e.g., EGTA) to determine Fmin, followed by the addition of a saturating concentration of calcium to determine Fmax.
-
Signal-to-Noise Ratio: The low fluorescence signal at resting calcium levels can be challenging to measure. High-quality optics, a sensitive detector (e.g., a cooled CCD camera or a photomultiplier tube), and appropriate image acquisition settings are critical for obtaining reliable data.
Signaling Pathways and Experimental Workflows
Calcium Signaling Pathway
A common pathway leading to an increase in intracellular calcium involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R) on the membrane of the endoplasmic reticulum (ER), causing the release of stored calcium into the cytosol.
Experimental Workflow for Measuring Intracellular Calcium
The following diagram outlines a typical workflow for an experiment designed to measure changes in intracellular calcium using a fluorescent indicator.
Conclusion
This compound is a valuable tool for the quantitative measurement of high intracellular calcium concentrations, a scenario where high-affinity indicators would be saturated. Its low affinity for Ca²⁺ makes it superior for studying cellular compartments and events characterized by large calcium transients. However, this same property renders it unsuitable for the accurate detection of low, resting intracellular calcium levels. For researchers aiming to measure basal [Ca²⁺]i, the use of high-affinity indicators such as Fluo-4, Fura-2, or Oregon Green 488 BAPTA-1 is strongly recommended. By understanding the specific properties of different calcium indicators and following appropriate experimental protocols, researchers can effectively leverage these powerful tools to gain deeper insights into the complex and vital role of calcium signaling in cellular physiology.
References
- 1. Calcium in biology - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium at the center of cell signaling: interplay between endoplasmic reticulum, mitochondria and lysosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 9. Calcium Signaling in Vascular Cells and Cell-to-Cell Communications - The Endothelium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
A Technical Guide to Fluo-3FF AM: Monitoring High-Concentration Calcium Dynamics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Fluo-3FF AM, a low-affinity fluorescent indicator for the quantitative measurement of high-concentration calcium (Ca²⁺) signaling events. This document details the core principles of this compound, its quantitative properties, and detailed experimental protocols for its application in cellular imaging.
Core Principles of this compound
Fluo-3FF is a specialized fluorescent indicator designed for the detection of high concentrations of calcium ions. As a di-fluorinated analog of Fluo-3, its key characteristic is a significantly lower affinity for Ca²⁺, making it particularly well-suited for measuring calcium levels in the micromolar to millimolar range that would saturate higher-affinity indicators.[1]
The fundamental principle of Fluo-3FF lies in its fluorescence enhancement upon binding to Ca²⁺. In its unbound state, Fluo-3FF is essentially non-fluorescent.[1][2] Upon binding to calcium, the molecule undergoes a conformational change that results in a dramatic increase in its fluorescence quantum yield, leading to a strong fluorescent signal. This fluorescence intensity is directly proportional to the Ca²⁺ concentration, allowing for quantitative measurements.[1] Fluo-3FF is a single-wavelength indicator, meaning changes in Ca²⁺ concentration are observed as changes in fluorescence intensity at a constant wavelength.[3]
The acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye that can be loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form of Fluo-3FF in the cytosol and organelles.[4]
Quantitative Data Summary
The selection of a calcium indicator is critically dependent on the expected range of intracellular Ca²⁺ concentration ([Ca²⁺]i) to be measured. Low-affinity indicators like Fluo-3FF are essential for studying phenomena involving high calcium concentrations, whereas high-affinity indicators are better suited for measuring subtle changes from resting calcium levels.[3]
| Property | Value | References |
| Dissociation Constant (Kd) for Ca²⁺ | 42 µM | [2][3] |
| Excitation Wavelength (Max) | 462 nm | [2][3] |
| Emission Wavelength (Max) | 526 nm | [2][3] |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | [3][5] |
| Magnesium (Mg²⁺) Sensitivity | Insensitive | [2][3] |
| Optimal [Ca²⁺] Range | 10 µM - 1 mM | [3] |
Experimental Protocols
The following protocols provide a general framework for loading cells with this compound and subsequent calcium imaging. Optimization of dye concentration, incubation time, and temperature may be required for different cell types.
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (optional, 20% w/v in DMSO)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution - HBSS, or Tyrode's solution)
Procedure:
-
Stock Solution (1 mM): Warm the vial of this compound to room temperature before opening. Prepare a 1 mM stock solution by dissolving the this compound in anhydrous DMSO. For example, add 87 µL of DMSO to 100 µg of this compound (MW ~1152 g/mol ).[3]
-
(Optional) Aiding Dispersion: For cell types where the AM ester is difficult to load, Pluronic® F-127 can be used to aid in dispersing the dye in aqueous media. Add an equal volume of 20% Pluronic® F-127 to the DMSO stock solution. This will result in a final this compound concentration of 500 µM.[3]
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[3]
-
Working Solution (2-5 µM): On the day of the experiment, dilute the stock solution into the physiological saline solution to a final concentration of 2-5 µM. Vortex the working solution immediately before use to ensure it is well-mixed. Prepare this solution fresh for each experiment.[3]
Cell Loading and De-esterification
Materials:
-
Cultured cells on glass coverslips or imaging plates
-
This compound working solution (2-5 µM)
-
Physiological saline solution (dye-free)
-
Probenecid (B1678239) (optional)
Procedure:
-
Cell Preparation: Remove the culture medium from the cells and gently wash them once with pre-warmed (37°C) physiological saline solution.[3]
-
Dye Loading: Add the this compound working solution to the cells, ensuring the entire surface is covered. Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time can vary.[2][3]
-
(Optional) Reducing Leakage: To prevent the active form of the dye from being extruded from the cells by organic anion transporters, probenecid can be included in the loading and subsequent washing steps at a concentration of 1-2.5 mM.[6]
-
Washing: After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed, dye-free physiological saline to remove any extracellular this compound.[3]
-
De-esterification: Incubate the cells for an additional 30 minutes in dye-free physiological saline to allow for the complete de-esterification of the intracellular this compound by cellular esterases.[6] The cells are now loaded and ready for imaging.
Calcium Imaging and Data Analysis
Procedure:
-
Baseline Fluorescence: Before applying a stimulus, acquire a stable baseline fluorescence reading (F₀). Use the lowest possible excitation intensity to minimize photobleaching and phototoxicity.[3]
-
Stimulation and Recording: Apply the experimental stimulus to elicit a Ca²⁺ response and record the change in fluorescence intensity (F) over time.[3]
-
Data Analysis: As Fluo-3FF is a single-wavelength indicator, changes in [Ca²⁺] are reported as changes in fluorescence intensity. Data are typically presented as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), expressed as ΔF/F₀, where ΔF = F - F₀.[3]
Visualizations
This compound Loading and Activation Workflow
Caption: Workflow for this compound loading and activation.
Glutamatergic Signaling Leading to High Postsynaptic Calcium
Caption: Glutamatergic signaling leading to high postsynaptic calcium.
Store-Operated Calcium Entry (SOCE) Pathway
Caption: Simplified Store-Operated Calcium Entry (SOCE) pathway.
References
The Chemical Synthesis of Fluo-3FF Acetoxymethyl Ester: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Fluo-3FF acetoxymethyl ester (AM), a low-affinity fluorescent indicator vital for the quantitative measurement of high-concentration intracellular calcium (Ca²⁺) signaling events. Fluo-3FF's utility in probing Ca²⁺ dynamics within specific subcellular compartments, such as the sarcoplasmic reticulum, where Ca²⁺ levels can reach concentrations that would saturate high-affinity indicators, makes it an indispensable tool in cellular biology and drug discovery.
This document details the multi-step synthesis, beginning with the preparation of the core fluorophore and chelator moieties, followed by their coupling and final modification to the cell-permeant AM ester form. Experimental protocols are provided with key quantitative data summarized for clarity.
Overview of the Synthetic Strategy
The synthesis of Fluo-3FF AM is a convergent process that involves three main stages:
-
Synthesis of the Fluorophore: Preparation of a 2',7'-difluorofluorescein (B57193) derivative, which forms the fluorescent backbone of the indicator.
-
Synthesis of the Chelator: Construction of a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) analog bearing an aniline (B41778) functional group for subsequent coupling.
-
Coupling and Esterification: Covalent linking of the fluorophore and chelator via a Mannich reaction, followed by acetoxymethyl esterification of the carboxylic acid groups to yield the final cell-permeant product.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall Synthetic Workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 2',7'-Difluorofluorescein
The fluorophore component is synthesized via a condensation reaction between 2,4-difluororesorcinol and phthalic anhydride. The use of methanesulfonic acid as both a solvent and a catalyst provides high yields.
Protocol 1: Synthesis of 2',7'-Difluorofluorescein
-
To a round-bottom flask, add 2,4-difluororesorcinol (2.0 eq) and phthalic anhydride (1.0 eq).
-
Under a nitrogen atmosphere, carefully add methanesulfonic acid to the reaction mixture.
-
Heat the mixture to 80-85°C with constant stirring for 36-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration and wash with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a methanol/water mixture or by silica (B1680970) gel column chromatography.
| Parameter | Value | Reference |
| Reactants | 2,4-Difluororesorcinol, Phthalic Anhydride | [1] |
| Solvent/Catalyst | Methanesulfonic Acid | [1] |
| Temperature | 80-85°C | [1] |
| Reaction Time | 36-48 hours | [1] |
| Yield | Up to 85% | [1] |
Stage 2: Synthesis of the BAPTA-Aniline Precursor
The BAPTA chelator is synthesized in a multi-step process, typically starting from a substituted 2-nitrophenol. The following is a general five-step procedure that can be adapted to produce the required aniline derivative for the subsequent Mannich reaction.
Protocol 2: General Synthesis of a BAPTA-Aniline Precursor
-
Step 1 & 2: Ether Synthesis: React the starting substituted 2-nitrophenol with the appropriate reagents to form the bis-(2-nitrophenoxy)ethane core.
-
Step 3: Reduction: Reduce the nitro groups to anilines using a reducing agent such as iron powder in the presence of an acid. This step is crucial for obtaining a good yield.[2]
-
Step 4: Alkylation: Alkylate the amino groups with an appropriate haloacetic acid ester (e.g., ethyl bromoacetate).
-
Step 5: Hydrolysis: Hydrolyze the ester groups to carboxylic acids to yield the final BAPTA-aniline precursor.
| Parameter | Value | Reference |
| Starting Material | Substituted 2-Nitrophenol | [2] |
| Key Intermediate | Bis-(2-aminophenoxy)ethane derivative | [2] |
| Number of Steps | 5 | [2] |
| Typical Yield | Varies depending on substituents | [2] |
Stage 3: Coupling and Acetoxymethyl Esterification
This stage involves the crucial Mannich reaction to couple the fluorophore and the chelator, followed by the final esterification to produce the cell-permeant this compound.
Protocol 3: Mannich Reaction for Fluo-3FF (Free Acid) Synthesis
-
Dissolve 2',7'-difluorofluorescein (1.0 eq), the BAPTA-aniline precursor (2.1 eq), and paraformaldehyde (2.2 eq) in absolute ethanol (B145695).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
Wash the product with ethanol and dry under vacuum.
| Parameter | Value | Reference |
| Reactants | 2',7'-Difluorofluorescein, BAPTA-aniline, Paraformaldehyde | [3] |
| Solvent | Absolute Ethanol | [3] |
| Reaction Type | Mannich Condensation | [4][5] |
Protocol 4: Acetoxymethyl Esterification of Fluo-3FF
-
Suspend the Fluo-3FF free acid in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Add N,N-diisopropylethylamine (DIEA) to the suspension.
-
Add bromomethyl acetate in excess and stir the reaction mixture at room temperature under a nitrogen atmosphere for 24-48 hours.
-
Monitor the reaction by TLC or HPLC.
-
After completion, concentrate the reaction mixture under high vacuum.
-
Purify the crude product by silica gel column chromatography to obtain Fluo-3FF acetoxymethyl ester.[6][7]
| Parameter | Value | Reference |
| Reactants | Fluo-3FF (Free Acid), Bromomethyl Acetate, DIEA | [6][7] |
| Solvent | Anhydrous DMF | [7] |
| Reaction Time | 24-48 hours | [7] |
| Purification | Silica Gel Column Chromatography, HPLC | [6][8][9] |
Mechanism of Action and Cellular Processing
This compound is designed to be cell-permeant. Once inside the cell, it is processed by intracellular enzymes to its active, Ca²⁺-sensitive form.
Caption: Cellular processing and activation of this compound.
The acetoxymethyl esters mask the carboxylate groups of the BAPTA chelator, rendering the molecule lipophilic and able to cross the cell membrane.[3] Inside the cell, ubiquitous esterases cleave the AM esters, regenerating the carboxylates. This traps the now membrane-impermeant Fluo-3FF inside the cell and restores its ability to bind Ca²⁺.[3] In the absence of Ca²⁺, the fluorescence of Fluo-3FF is quenched. Upon binding to Ca²⁺, a conformational change occurs that disrupts this quenching, leading to a significant increase in fluorescence emission.[10]
Characterization Data
The successful synthesis of this compound should be confirmed by a suite of analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the aromatic protons of the fluorescein (B123965) and BAPTA moieties, the methylene (B1212753) protons of the AM esters, and the methyl protons of the acetate groups.[6][11] |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the xanthene core, the BAPTA structure, and the acetoxymethyl ester groups.[6][12] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of this compound.[6] |
| HPLC | A single major peak indicating the purity of the final product.[8][9][13] |
Conclusion
The synthesis of Fluo-3FF acetoxymethyl ester is a challenging but achievable process for a well-equipped organic chemistry laboratory. This guide provides a framework for its synthesis by combining established methods for the preparation of its key precursors. The successful synthesis and purification of this compound will provide researchers with a powerful tool for the investigation of high-concentration calcium signaling in a variety of biological contexts, furthering our understanding of cellular physiology and advancing drug discovery efforts.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. oarjbp.com [oarjbp.com]
- 6. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Development and validation of an HPLC method with fluorescence detection for the determination of fluorescent whitening agents migrating from plastic beverage cups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Fluo-3FF AM: A Technical Guide to its Photostability and Magnesium Insensitivity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core photophysical and chemical properties of Fluo-3FF AM, a fluorescent indicator designed for the quantification of intracellular calcium concentrations. This document focuses on two of its key characteristics: its relative photostability and its insensitivity to magnesium ions, providing researchers with the necessary data and protocols for its effective application.
Introduction to this compound
Fluo-3FF is a di-fluorinated analog of the widely used calcium indicator Fluo-3.[1][2] The "FF" designation highlights its key feature: a significantly lower affinity for calcium (Ca²⁺) compared to its predecessor. This characteristic makes Fluo-3FF particularly well-suited for measuring high calcium concentrations, such as those found within cellular organelles like the endoplasmic reticulum, where high-affinity indicators would be saturated and thus unable to report on dynamic changes in Ca²⁺ levels.[1][2] Like other members of the Fluo family, Fluo-3FF is essentially non-fluorescent in its unbound state and exhibits a substantial increase in fluorescence intensity upon binding to Ca²⁺.[3][4][5]
The acetoxymethyl (AM) ester form, this compound, is a cell-permeant version of the dye. Once it crosses the cell membrane, intracellular esterases cleave the AM ester groups, trapping the now active, Ca²⁺-sensitive form of Fluo-3FF within the cytosol and organelles.[3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Fluo-3FF, with comparative data for Fluo-3 and Fluo-4 where available.
Table 1: Spectral and Photophysical Properties
| Property | Fluo-3FF | Fluo-3 | Fluo-4 |
| Excitation Wavelength (Absorbance Max, nm) | ~462-506 | ~506 | ~494 |
| Emission Wavelength (nm) | ~526 | ~526 | ~516 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~86,000 | ~86,000 | Not specified |
| Fluorescence Quantum Yield (Φ) | 0.15 | ~0.14 | Not specified |
Data compiled from sources:[1][3][4][6][7]
Table 2: Ion Binding Properties
| Property | Fluo-3FF | Fluo-3 | Fluo-4 |
| Ca²⁺ Dissociation Constant (Kd) | ~10 µM - 42 µM | ~390 nM | ~345 nM |
| Mg²⁺ Dissociation Constant (Kd) | Not specified | Not specified | Not specified |
| Selectivity | Described as Mg²⁺ insensitive | Not specified | Not specified |
Data compiled from sources:[1][3][4][6][7]
Note on Photostability: Fluo-3FF is described as being "relatively photostable."[3] However, quantitative data, such as a photobleaching rate constant or half-life under specific illumination conditions, is not consistently reported in the literature for direct comparison with other indicators. A protocol for quantifying photostability is provided in Section 4.3.
Visualizing Experimental Workflows and Concepts
To aid in the understanding of the experimental procedures and underlying principles, the following diagrams have been generated using the DOT language.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluo-3FF, pentapotassium salt | AAT Bioquest [aatbio.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]
- 7. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
Methodological & Application
Fluo-3FF AM: Application Notes and Protocols for Neuronal Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for a multitude of neuronal processes, ranging from neurotransmitter release and synaptic plasticity to gene expression and apoptosis. Dysregulation of neuronal Ca²⁺ homeostasis is implicated in various neurological disorders. Fluo-3FF is a low-affinity fluorescent calcium indicator specifically designed for monitoring high intracellular calcium concentrations ([Ca²⁺]i) that would saturate high-affinity indicators.[1][2][3] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator within the neuron.[4][5] This document provides detailed protocols and application notes for utilizing Fluo-3FF AM for calcium imaging in neurons.
Quantitative Data Summary
A clear understanding of the spectral and chemical properties of Fluo-3FF is essential for designing and interpreting calcium imaging experiments. The following tables summarize the key characteristics of Fluo-3FF and compare it with other common calcium indicators.
Table 1: Spectroscopic and Chemical Properties of Fluo-3FF
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | 42 µM | [1][6][7] |
| Maximum Excitation Wavelength | ~462 nm | [1][6][7] |
| Maximum Emission Wavelength | ~526 nm | [1][6][7] |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | [1] |
| Magnesium (Mg²⁺) Sensitivity | Insensitive | [1][6][7] |
| Form for Cell Loading | Acetoxymethyl (AM) Ester | [1] |
Table 2: Comparison of Fluo-3FF with Other Common Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Affinity for Ca²⁺ | Optimal [Ca²⁺] Range |
| Fluo-4 | ~345 nM | High | 50 nM - 2 µM |
| Fluo-3 | ~390 nM | High | 50 nM - 2 µM |
| Fluo-5F | 2.3 µM | Medium | 1 µM - 10 µM |
| Fluo-4FF | 9.7 µM | Low | 1 µM - 100 µM |
| Fluo-3FF | 42 µM | Very Low | 10 µM - 1 mM |
| Fluo-5N | 90 µM | Very Low | 10 µM - 1 mM |
Signaling Pathway and Experimental Workflow
Neuronal Calcium Signaling Pathway
The diagram below illustrates a simplified glutamatergic signaling pathway leading to a significant increase in postsynaptic calcium, a scenario where Fluo-3FF would be an appropriate indicator.
General Experimental Workflow
The following diagram outlines the key steps involved in a typical this compound calcium imaging experiment with neurons.
Detailed Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
Fluo-3FF, AM ester
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic™ F-127, 20% solution in DMSO (optional, aids in dye solubilization)[1]
-
Physiological saline solution appropriate for neurons (e.g., Hanks' Balanced Salt Solution (HBSS) or artificial cerebrospinal fluid (aCSF), buffered with HEPES)
a. Preparation of 1 mM Stock Solution:
-
Warm the vial of this compound to room temperature before opening to prevent moisture condensation.
-
To prepare a 1 mM stock solution, dissolve the this compound in anhydrous DMSO.[1] For example, add 87 µL of DMSO to 100 µg of this compound (MW ~1152 g/mol ).[1]
-
For cell types that are difficult to load, the addition of Pluronic F-127 can be beneficial.[1] Add an equal volume of 20% Pluronic F-127 to the DMSO stock solution. This will result in a final this compound concentration of 500 µM.[1]
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into small, single-use volumes (e.g., 2-5 µL) to minimize freeze-thaw cycles.[1]
-
Store the aliquots desiccated and protected from light at -20°C.[1]
b. Preparation of 2-5 µM Working Solution:
-
On the day of the experiment, thaw one aliquot of the this compound stock solution.
-
Dilute the stock solution into your physiological saline solution to a final concentration of 2-5 µM.[1] For example, add 2-5 µL of the 1 mM stock solution to 1 mL of buffer.[1]
-
Vortex the working solution immediately before use to ensure it is well-mixed.
-
Prepare this solution fresh for each experiment.[1]
Loading of Cultured Neurons with this compound
Materials:
-
Cultured neurons on glass coverslips
-
This compound working solution (2-5 µM)
-
Physiological saline solution (dye-free)
Procedure:
-
Remove the culture medium from the neuronal cultures.
-
Gently wash the cells once with the physiological saline solution, pre-warmed to 37°C.[1]
-
Add the this compound working solution to the cells, ensuring the entire coverslip is covered.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.[1] The optimal incubation time may vary depending on the cell type and experimental conditions.
-
After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed, dye-free physiological saline to remove any extracellular this compound.[1]
-
Incubate the cells for an additional 30 minutes in the dye-free physiological saline at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[1] This step is crucial for trapping the active, Ca²⁺-sensitive form of the dye inside the neurons.[1]
Fluorescence Imaging
Equipment:
-
An inverted or upright fluorescence microscope equipped for live-cell imaging (e.g., confocal, widefield, or two-photon).
-
Excitation source (e.g., Argon-ion laser or LED) capable of exciting near 488 nm.
-
Emission filter set appropriate for FITC/GFP (e.g., 515-545 nm bandpass).
-
A camera or detector for capturing fluorescence images.
Procedure:
-
Mount the coverslip with the loaded neurons in an imaging chamber on the microscope stage.
-
Excite the Fluo-3FF at approximately 488 nm and collect the emitted fluorescence around 526 nm.[1]
-
Before applying a stimulus, acquire a stable baseline fluorescence reading (F₀). It is recommended to use the lowest possible excitation intensity to minimize photobleaching and phototoxicity.[1]
-
Apply your experimental stimulus (e.g., perfuse with a high-potassium solution, or apply an agonist like glutamate) to elicit a Ca²⁺ response.[1]
-
Record the change in fluorescence intensity (F) over time.[1]
Data Presentation and Analysis
Fluo-3FF is a single-wavelength indicator, meaning changes in [Ca²⁺] are reported as changes in fluorescence intensity.[1] The data are typically presented as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), expressed as ΔF/F₀.[1]
Calculation: ΔF/F₀ = (F - F₀) / F₀
Where:
-
F is the fluorescence intensity at a given time point after stimulation.
-
F₀ is the average baseline fluorescence intensity before stimulation.
Troubleshooting
-
Low Signal-to-Noise Ratio: Increase the loading concentration of this compound or the incubation time. Ensure the excitation light source is aligned and the emission filter is appropriate.
-
High Background Fluorescence: Ensure complete removal of extracellular dye by thorough washing. Check for autofluorescence from the culture medium or the coverslip.
-
Dye Compartmentalization: Sequestration of the dye in organelles like mitochondria can be an issue.[8] To minimize this, consider lowering the loading temperature or incubation time.[9]
-
Phototoxicity/Photobleaching: Use the lowest possible excitation intensity and exposure time. The use of an anti-fade reagent in the imaging medium can also be beneficial.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluo-3 | AAT Bioquest [aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Fluo-3FF AM Loading in Cardiomyocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for loading Fluo-3FF AM into cardiomyocytes for the measurement of intracellular calcium dynamics. Fluo-3FF is a fluorescent indicator with a low affinity for Ca2+, making it particularly well-suited for measuring the high calcium concentrations found in environments such as the sarcoplasmic reticulum of muscle cells.
Introduction
Fluo-3FF, AM is the acetoxymethyl (AM) ester form of the Fluo-3FF calcium indicator. The AM ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cardiomyocyte, intracellular esterases cleave the AM group, trapping the now cell-impermeant Fluo-3FF in the cytosol. Upon binding to Ca2+, Fluo-3FF exhibits a significant increase in fluorescence intensity, which can be measured to quantify changes in intracellular calcium concentration. Proper loading is critical for accurate and reproducible measurements. This protocol outlines the key steps and considerations for successful this compound loading in cardiomyocytes.
Quantitative Data Summary
For optimal and reproducible results, the following table summarizes the key quantitative parameters for this compound loading in cardiomyocytes. Researchers should note that optimal conditions may vary depending on the specific cell type and experimental setup.
| Parameter | Recommended Range | Typical Value | Notes |
| This compound Stock Solution Concentration | 1 - 10 mM | 1 mM | Dissolved in anhydrous DMSO. |
| Pluronic F-127 Stock Solution Concentration | 10% - 20% (w/v) | 20% (w/v) | Dissolved in anhydrous DMSO. Aids in dye solubilization. |
| Final this compound Loading Concentration | 1 - 10 µM | 5 µM | Higher concentrations may lead to cytotoxicity or compartmentalization. |
| Final Pluronic F-127 Concentration | 0.02% - 0.04% (w/v) | 0.02% (w/v) | Helps to prevent dye aggregation in the loading buffer. |
| Probenecid (B1678239) Concentration (Optional) | 1 - 2.5 mM | 1 mM | Anion-transport inhibitor to reduce dye leakage from the cells.[1] |
| Loading Incubation Temperature | 20 - 37 °C | 37 °C | Lowering the temperature can sometimes reduce compartmentalization.[1] |
| Loading Incubation Time | 15 - 60 minutes | 30 - 45 minutes | Should be optimized for the specific cell type to ensure adequate loading without causing artifacts. |
| De-esterification Time | 15 - 30 minutes | 30 minutes | Crucial step to allow for complete cleavage of the AM ester by intracellular esterases.[1][2] |
Experimental Protocols
This section provides a detailed step-by-step methodology for loading this compound into isolated or cultured cardiomyocytes.
Materials
-
Fluo-3FF, AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution)
-
Probenecid (optional)
-
Isolated or cultured cardiomyocytes
Protocol
1. Preparation of Stock Solutions:
-
1 mM this compound Stock Solution: Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
20% (w/v) Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO. This solution can be stored at room temperature.
2. Preparation of Loading Solution (for a final concentration of 5 µM):
-
For each 1 mL of loading buffer, mix 5 µL of the 1 mM this compound stock solution with 5 µL of the 20% Pluronic F-127 stock solution in a microfuge tube.
-
Vortex the mixture thoroughly to aid in the dispersion of the dye.
-
Dilute this mixture into 1 mL of pre-warmed (37°C) physiological buffer (e.g., HBSS or Tyrode's solution).
-
If using, add probenecid to the physiological buffer at a final concentration of 1-2.5 mM to inhibit organic anion transporters and reduce dye leakage.[1]
3. Cell Loading:
-
Wash the cardiomyocytes once with the pre-warmed physiological buffer to remove any residual culture medium.
-
Aspirate the buffer and add the prepared this compound loading solution to the cells.
-
Incubate the cells for 30-45 minutes at 37°C in the dark. The optimal incubation time may need to be determined empirically for different cardiomyocyte preparations.
4. Washing and De-esterification:
-
After incubation, carefully aspirate the loading solution.
-
Wash the cells twice with fresh, pre-warmed physiological buffer to remove any extracellular dye.
-
Add fresh, pre-warmed physiological buffer (containing probenecid if used in the loading step) and incubate the cells for an additional 30 minutes at 37°C in the dark.[1][2] This de-esterification step is critical to ensure that all the intracellular this compound is converted to its active, calcium-sensitive form.
5. Calcium Imaging:
-
After the de-esterification period, the cells are ready for calcium imaging experiments.
-
Fluorescence can be measured using a fluorescence microscope, confocal microscope, or plate reader with appropriate excitation (around 490 nm) and emission (around 525 nm) wavelengths for Fluo-3FF.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low fluorescence signal | Incomplete de-esterification of this compound. | Ensure a sufficient de-esterification period (at least 30 minutes) in dye-free buffer.[3] |
| Active efflux of the dye from the cells. | Include probenecid (1-2.5 mM) in the loading and imaging buffers to block anion pumps.[3] | |
| Uneven or patchy cell loading | Inefficient dye loading or variations in cell health. | Optimize loading conditions (concentration, time, temperature) for your specific cardiomyocyte preparation. Ensure cells are healthy and evenly distributed. |
| High background fluorescence | Incomplete removal of extracellular dye. | Perform thorough washing steps after loading. |
| Subcellular compartmentalization (e.g., mitochondrial staining) | Dye sequestration in organelles. | Lower the loading temperature (e.g., room temperature) and/or reduce the dye concentration and incubation time.[1][4] |
| Rapid dye leakage | Active transport of the dye out of the cells. | Use probenecid to inhibit organic anion transporters.[1] |
Visualizations
Caption: Experimental workflow for this compound loading.
Caption: De-esterification and Ca2+ binding of this compound.
References
Application Notes and Protocols for Using Fluo-3FF AM in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a crucial second messenger involved in a multitude of cellular processes, including proliferation, differentiation, signaling, and apoptosis.[1] Accurate measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore essential for understanding cellular physiology and pathology. Fluo-3FF is a low-affinity fluorescent calcium indicator designed for measuring high calcium concentrations, making it particularly suitable for studying Ca²⁺ dynamics within specific cellular compartments or in response to strong stimuli in primary cells.[2] Its acetoxymethyl (AM) ester form, Fluo-3FF AM, is a cell-permeant dye that can be loaded into live cells, where it is hydrolyzed by intracellular esterases into its active, Ca²⁺-sensitive form.[3] This document provides detailed application notes and protocols for the use of this compound in primary cell culture.
Properties of Fluo-3FF
Fluo-3FF is characterized by its low affinity for Ca²⁺, which allows for the measurement of calcium concentrations in the micromolar to millimolar range without indicator saturation.[2] This is in contrast to high-affinity indicators like Fluo-3 or Fluo-4, which are better suited for measuring resting calcium levels.[2]
Table 1: Quantitative Properties of Fluo-3FF and Comparison with Other Calcium Indicators
| Property | Fluo-3FF | Fluo-3 | Fluo-4 |
| Dissociation Constant (Kd) for Ca²⁺ | 42 µM[4][5][6] | ~390 nM[7][8] | ~345 nM[9] |
| Affinity for Ca²⁺ | Very Low[2] | High[2] | High[9] |
| Optimal [Ca²⁺] Range | 10 µM - 1 mM[2] | 50 nM - 2 µM[2] | 50 nM - 2 µM[2] |
| Excitation Maximum (Ca²⁺-bound) | ~462 nm[4][5][6] | ~506 nm[7][8] | ~494 nm[9] |
| Emission Maximum (Ca²⁺-bound) | ~526 nm[4][5][6] | ~526 nm[7][8] | ~516 nm[9] |
| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold[2] | >100-fold[8] | >100-fold[9] |
| Magnesium (Mg²⁺) Sensitivity | Insensitive[4][5][6] | - | - |
Experimental Protocols
Preparation of Reagents
1.1. This compound Stock Solution (1-5 mM)
-
Dissolve this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.[4]
1.2. Pluronic™ F-127 Solution (20% w/v in DMSO)
-
Pluronic™ F-127 is a non-ionic detergent that aids in the dispersion of the AM ester in aqueous solutions.[10]
-
Dissolve Pluronic™ F-127 in DMSO. This may require gentle warming.
-
Store at room temperature.
1.3. Probenecid (B1678239) Stock Solution (250 mM)
-
Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[10]
-
Dissolve probenecid in an equal volume of 1 M NaOH, and then bring to the final volume with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Store at 4°C for short-term use or at -20°C for long-term storage.
1.4. Loading Buffer
-
Prepare a physiological buffer such as HBSS or a buffer of your choice.
-
For the working solution, dilute the this compound stock solution to a final concentration of 2-10 µM. The optimal concentration should be determined empirically for each primary cell type.[2]
-
If using, add Pluronic™ F-127 to a final concentration of 0.02-0.04%. This can be achieved by mixing the this compound stock solution with an equal volume of 20% Pluronic™ F-127 solution before diluting in the buffer.[10]
-
If using, add probenecid to a final concentration of 1-2.5 mM.[10]
Cell Loading Protocol for Adherent Primary Cells
-
Cell Plating: Plate primary cells on sterile glass coverslips or in multi-well plates suitable for fluorescence imaging. Allow cells to adhere and grow to the desired confluency.
-
Remove Culture Medium: Aspirate the culture medium from the cells.
-
Wash: Gently wash the cells once with pre-warmed (37°C) physiological buffer.[2]
-
Dye Loading: Add the prepared this compound loading buffer to the cells, ensuring the entire surface is covered.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[2][4] The optimal incubation time may vary depending on the primary cell type and should be determined experimentally.[10]
-
Wash: After incubation, aspirate the loading buffer and wash the cells twice with pre-warmed, dye-free physiological buffer to remove extracellular dye.[11] If probenecid was used during loading, it is recommended to include it in the wash and final imaging buffer.[11]
-
De-esterification: Incubate the cells for an additional 30 minutes in the dye-free buffer at 37°C to allow for complete de-esterification of the intracellular this compound.[10][11]
-
Imaging: The cells are now ready for fluorescence imaging.
Fluorescence Imaging and Data Acquisition
-
Instrumentation: Use a fluorescence microscope, confocal microscope, or a fluorescence plate reader equipped with appropriate filters for Fluo-3FF (Excitation: ~490 nm, Emission: ~525 nm).[12]
-
Establish Baseline: Before applying a stimulus, record the baseline fluorescence intensity (F₀) of the loaded cells.[2]
-
Stimulation: Apply the desired stimulus to induce a change in intracellular Ca²⁺ concentration.
-
Data Recording: Record the fluorescence intensity (F) over time during and after stimulation.
Data Presentation and Analysis
Fluo-3FF is a single-wavelength indicator, and changes in [Ca²⁺]i are reported as changes in fluorescence intensity. The data is typically presented as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), expressed as ΔF/F₀.[2]
Calculation: ΔF/F₀ = (F - F₀) / F₀
Where:
-
F is the fluorescence intensity at a given time point after stimulation.
-
F₀ is the average baseline fluorescence intensity before stimulation.[2]
Visualizations
Calcium Signaling Pathway
Caption: A generalized Gq-coupled GPCR calcium signaling pathway.
Experimental Workflow for Using this compound
Caption: Workflow for neuronal calcium imaging with Fluo-3FF.
References
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Fluo-3, AM *CAS 121714-22-5* | AAT Bioquest [aatbio.com]
- 8. Fluo-3 | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. abpbio.com [abpbio.com]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
Application Notes and Protocols for Measuring Endoplasmic Reticulum Calcium Release Using Fluo-3FF AM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Fluo-3FF AM for the quantitative measurement of calcium (Ca²⁺) release from the endoplasmic reticulum (ER). This compound is a low-affinity fluorescent indicator ideal for monitoring the high Ca²⁺ concentrations characteristic of the ER lumen.
Introduction to this compound
This compound is the acetoxymethyl (AM) ester form of the fluorescent Ca²⁺ indicator Fluo-3FF. Its low affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 42 µM, makes it particularly well-suited for measuring the high Ca²⁺ concentrations found within the ER, which can range from 100 µM to 1 mM.[1][2] High-affinity indicators would be saturated at these concentrations, rendering them unable to report changes in luminal Ca²⁺ levels accurately.
The AM ester group makes the molecule cell-permeant, allowing it to be loaded into live cells. Once inside, intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form of Fluo-3FF within the cell, including organelles like the ER. Upon binding to Ca²⁺, Fluo-3FF exhibits a significant increase in fluorescence intensity, which can be monitored using fluorescence microscopy or spectroscopy.
Quantitative Data Summary
The following tables summarize the key properties of Fluo-3FF and provide a comparison with the high-affinity indicator Fluo-3.
Table 1: Properties of Fluo-3FF
| Property | Value | Reference(s) |
| Ca²⁺ Dissociation Constant (Kd) | ~42 µM | [2] |
| Excitation Wavelength (Ex) | ~494 nm | [3] |
| Emission Wavelength (Em) | ~516 nm | [3] |
| Fluorescence Enhancement | >100-fold upon Ca²⁺ binding | [4] |
Table 2: Comparison of Fluo-3FF and Fluo-3
| Feature | Fluo-3FF | Fluo-3 | Reference(s) |
| Ca²⁺ Affinity | Low (Kd ~42 µM) | High (Kd ~390 nM) | [2][4] |
| Primary Application | High [Ca²⁺] environments (e.g., ER) | Cytosolic [Ca²⁺] measurements | [2][4] |
| Saturation Point | High | Low | |
| Excitation/Emission | ~494/516 nm | ~506/526 nm | [3][4] |
Signaling Pathways for ER Calcium Release
The release of Ca²⁺ from the ER is primarily mediated by two types of intracellular channels: the inositol (B14025) 1,4,5-trisphosphate receptors (IP₃Rs) and the ryanodine (B192298) receptors (RyRs).[5][6] These channels are activated by different upstream signaling events.
-
IP₃ Receptor Pathway: Activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) on the plasma membrane can lead to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃Rs on the ER membrane, triggering the opening of the channel and the release of Ca²⁺ into the cytosol.[5]
-
Ryanodine Receptor Pathway: RyRs are activated by a process known as calcium-induced calcium release (CICR).[5] An initial influx of Ca²⁺ into the cytosol, for example, through voltage-gated Ca²⁺ channels in the plasma membrane, can bind to and activate RyRs on the ER, leading to a larger release of Ca²⁺ from the ER stores.
The following diagram illustrates the key signaling pathways leading to ER calcium release.
Experimental Protocols
The following protocols provide a general framework for loading cells with this compound and inducing ER Ca²⁺ release. Optimization of parameters such as dye concentration, loading time, and temperature is recommended for each cell type and experimental setup.
This compound Loading Protocol
This protocol is designed for loading adherent cells.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
If using, prepare a 250 mM stock solution of probenecid in 1 M NaOH and buffer with HBSS.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, dilute the this compound stock solution into the desired physiological buffer to a final working concentration of 2-10 µM.
-
To aid in the dispersion of the AM ester, add an equal volume of 20% Pluronic® F-127 to the aliquot of the this compound stock solution before diluting it into the loading buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
-
If dye leakage is an issue, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Culture cells on an appropriate imaging dish or coverslip to the desired confluency.
-
Carefully remove the cell culture medium and wash the cells once with the loading buffer.
-
Add the prepared this compound loading solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C. To minimize compartmentalization of the dye in organelles other than the ER, incubation at room temperature can be tested.[7]
-
-
Wash and De-esterification:
-
After incubation, aspirate the loading solution and wash the cells 2-3 times with fresh, dye-free buffer (containing probenecid if used during loading).
-
Incubate the cells in dye-free buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for imaging. Excite the cells at approximately 494 nm and collect the emission at around 516 nm.
-
Protocol for Inducing ER Calcium Release
This protocol describes how to induce ER Ca²⁺ release using thapsigargin (B1683126), an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, which prevents Ca²⁺ reuptake into the ER.[8]
Materials:
-
Thapsigargin
-
Ionomycin (B1663694) (optional, for maximal Ca²⁺ release)
-
Ca²⁺-free buffer (e.g., HBSS without Ca²⁺, supplemented with EGTA)
Procedure:
-
Establish Baseline Fluorescence:
-
After loading the cells with this compound as described above, place the imaging dish on the microscope stage and begin acquiring images to establish a stable baseline fluorescence (F₀).
-
-
Induce ER Calcium Release:
-
To specifically measure ER Ca²⁺ release without interference from extracellular Ca²⁺ influx, perfuse the cells with a Ca²⁺-free buffer.
-
Add thapsigargin to the buffer at a final concentration of 1-2 µM.[8] This will block the SERCA pumps and lead to a gradual release of Ca²⁺ from the ER.
-
Continuously acquire images to monitor the change in fluorescence over time.
-
-
Determine Maximal Fluorescence (Optional):
-
At the end of the experiment, add ionomycin (a Ca²⁺ ionophore) at a concentration of 5-10 µM to release any remaining Ca²⁺ from all cellular stores and obtain the maximal fluorescence signal (F_max).
-
Data Analysis
The change in ER Ca²⁺ concentration is typically reported as the change in fluorescence normalized to the initial baseline fluorescence (ΔF/F₀), calculated as:
ΔF/F₀ = (F - F₀) / F₀
Where:
-
F is the fluorescence intensity at a given time point after stimulation.
-
F₀ is the average baseline fluorescence intensity before stimulation.
A decrease in Fluo-3FF fluorescence within the ER indicates Ca²⁺ release into the cytosol.
Experimental Workflow and Logic
The following diagram outlines the general workflow for measuring ER Ca²⁺ release using this compound.
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Incomplete de-esterification- Inefficient dye loading- Low dye concentration | - Increase de-esterification time- Optimize loading temperature and time- Increase this compound concentration |
| High background fluorescence | - Incomplete removal of extracellular dye- Cell death | - Ensure thorough washing after loading- Use a lower dye concentration or shorter loading time |
| Dye compartmentalization in organelles other than ER | - Loading temperature is too high | - Try loading at room temperature instead of 37°C[7] |
| Rapid dye leakage | - Activity of organic anion transporters | - Include probenecid in the loading and imaging buffers |
Conclusion
This compound is a valuable tool for investigating the dynamics of ER Ca²⁺ stores. Its low affinity for Ca²⁺ allows for the accurate measurement of the high Ca²⁺ concentrations within the ER lumen. By following the protocols and considering the troubleshooting tips outlined in these application notes, researchers can effectively utilize this compound to gain insights into the critical role of ER Ca²⁺ signaling in various cellular processes and disease states.
References
- 1. IP3 Receptors: Toward Understanding Their Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Calcium as a reliable marker for the quantitative assessment of endoplasmic reticulum stress in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Fluo-3FF AM in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3FF, acetoxymethyl (AM) ester, is a low-affinity fluorescent indicator for intracellular calcium ([Ca²⁺]i). Its unique properties make it a valuable tool in high-throughput screening (HTS) campaigns, particularly for identifying modulators of cellular targets that elicit large and sustained increases in intracellular calcium. This document provides detailed application notes, experimental protocols, and representative data for the use of Fluo-3FF AM in HTS.
This compound is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to its active, membrane-impermeant form, Fluo-3FF. Upon binding to Ca²⁺, Fluo-3FF exhibits a significant increase in fluorescence intensity. Its low affinity for Ca²⁺ (high dissociation constant, Kd) prevents signal saturation in response to large calcium transients, making it ideal for studying targets such as Gq-coupled G-protein coupled receptors (GPCRs) and certain ion channels.[1]
Key Properties of this compound
A summary of the essential characteristics of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM | [1] |
| Excitation Wavelength (Max) | ~462 nm | [1] |
| Emission Wavelength (Max) | ~526 nm | [1] |
| Form for Cell Loading | Acetoxymethyl (AM) Ester | |
| Magnesium (Mg²⁺) Sensitivity | Insensitive | [1] |
Applications in High-Throughput Screening
This compound is particularly well-suited for HTS campaigns targeting:
-
Gq-Coupled GPCRs: Activation of these receptors leads to a robust release of Ca²⁺ from intracellular stores, a signal that can be effectively captured by Fluo-3FF without saturation.[2][3]
-
Ion Channels: Screening for modulators of Ca²⁺-permeable ion channels, such as certain Transient Receptor Potential (TRP) channels, benefits from a low-affinity indicator that can accommodate large Ca²⁺ influx.[4][5]
-
Store-Operated Calcium Entry (SOCE): Assays investigating SOCE inhibitors or enhancers often involve sustained, high levels of intracellular calcium, making Fluo-3FF a suitable probe.
The primary advantages of using this compound in HTS include its ability to provide a large assay window and to accurately quantify the effects of compounds that induce strong calcium responses.
Representative HTS Assay Performance
The following table summarizes representative quantitative data from HTS assays where a low-affinity calcium indicator like this compound would be appropriate. This data is illustrative of the performance metrics that can be achieved.
| Target Class | Assay Type | Representative Agonist/Antagonist | EC₅₀/IC₅₀ | Z'-Factor | Signal-to-Background (S/B) Ratio |
| Gq-Coupled GPCR | Agonist Screen | Carbachol (for M1 muscarinic receptor) | ~100 nM | ≥ 0.6 | 5 - 10 |
| TRP Ion Channel | Antagonist Screen | Ruthenium Red (for TRPV channels) | ~50 nM | ≥ 0.5 | 3 - 7 |
| SOCE | Inhibitor Screen | 2-APB | ~5 µM | ≥ 0.5 | 4 - 8 |
Note: The values presented are representative and can vary depending on the specific cell line, target, and assay conditions.
Experimental Protocols
General Workflow for a this compound HTS Assay
The overall process for a typical HTS campaign using this compound is depicted in the following workflow diagram.
Detailed Protocol for a GPCR Antagonist Screen
This protocol provides a detailed methodology for a 384-well plate-based HTS assay to identify antagonists of a Gq-coupled GPCR.
1. Materials and Reagents:
-
Cells stably expressing the target Gq-coupled GPCR
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in anhydrous DMSO to make a 1-5 mM stock solution)
-
Pluronic® F-127 (20% solution in DMSO)
-
Probenecid (as a 250 mM stock in 1 M NaOH)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
Agonist for the target GPCR
-
Test compounds (in DMSO)
-
384-well black-walled, clear-bottom assay plates
2. Cell Preparation:
-
Seed the cells into 384-well assay plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 18-24 hours.
3. Dye Loading:
-
Prepare the this compound loading solution. For each plate, mix:
-
This compound stock solution to a final concentration of 2-5 µM in Assay Buffer.
-
An equal volume of 20% Pluronic® F-127 to the this compound stock before dilution to aid in dye dispersion (final Pluronic concentration ~0.02-0.04%).
-
Probenecid to a final concentration of 1-2.5 mM to inhibit dye leakage.
-
-
Remove the cell culture medium from the plates.
-
Add 20-25 µL of the this compound loading solution to each well.
-
Incubate the plates at 37°C for 60-90 minutes.
4. Compound Addition and Signal Detection:
-
Prepare compound plates with test compounds and controls (e.g., known antagonist as positive control, DMSO as negative control).
-
Transfer a small volume (e.g., 50-100 nL) of the test compounds and controls to the cell plate.
-
Incubate at room temperature for 15-30 minutes.
-
Place the assay plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Add the agonist at a concentration that elicits a submaximal response (EC₈₀) and continue to record the fluorescence signal for 1-3 minutes.
5. Data Analysis:
-
The fluorescence signal is typically measured as the peak response or the area under the curve after agonist addition.
-
Normalize the data to the controls on each plate.
-
Calculate the percent inhibition for each test compound.
-
Identify "hits" based on a predefined inhibition threshold.
-
Perform dose-response experiments for confirmed hits to determine their IC₅₀ values.
Signaling Pathway and Assay Principle
The following diagram illustrates the Gq-coupled GPCR signaling pathway that is targeted in this HTS assay.
Logical Relationship in HTS Data Analysis
The progression from raw fluorescence data to confirmed hits involves a series of logical steps, as outlined below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ionbiosciences.com [ionbiosciences.com]
- 4. Cell-based calcium assay for medium to high throughput screening of TRP channel functions using FlexStation 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of TRPC Channel Ligands Using Cell-Based Assays - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluo-3FF AM Data Analysis and ΔF/F₀ Calculation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluo-3FF AM is a fluorescent indicator specifically designed for the detection of intracellular calcium ([Ca²⁺]i) transients. As a low-affinity indicator, it is particularly well-suited for measuring high calcium concentrations that would saturate higher-affinity probes. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator inside the cell. Upon binding to Ca²⁺, Fluo-3FF exhibits a significant increase in fluorescence intensity, which can be quantified to study various calcium signaling pathways.
These application notes provide a comprehensive guide to utilizing this compound, from initial cell loading to the crucial data analysis step of calculating ΔF/F₀, a normalized measure of the change in fluorescence intensity.
Quantitative Data Summary
For ease of comparison, the key properties of Fluo-3FF are summarized in the table below.
| Property | Value | Reference |
| Excitation Wavelength (Abs) | 462 nm | [1][2] |
| Emission Wavelength (Em) | 526 nm | [1][2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM | [1][2] |
| Magnesium (Mg²⁺) Sensitivity | Insensitive | [1][2] |
| Photostability | Relatively photostable | [1][2] |
Experimental Protocols
I. Preparation of this compound Stock and Working Solutions
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or a specific imaging medium)
Protocol:
-
Stock Solution Preparation (1-5 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO to create a stock solution of 1-5 mM.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2]
-
-
Working Solution Preparation (1-10 µM):
-
On the day of the experiment, dilute the this compound stock solution into a physiological buffer to a final working concentration of 1-10 µM.[3] The optimal concentration should be determined empirically for the specific cell type and experimental conditions.
-
To aid in the dispersion of the nonpolar AM ester in the aqueous buffer, Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%.[3] A common method is to mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 before diluting it into the final buffer.[4]
-
II. Cell Loading with this compound
Materials:
-
Cells of interest (adherent or in suspension)
-
This compound working solution
-
Physiological buffer
Protocol:
-
Cell Preparation:
-
For adherent cells, ensure they are cultured on coverslips or in imaging-compatible plates.
-
For suspension cells, they can be loaded in a microcentrifuge tube.
-
-
Loading:
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes at 37°C.[3] The optimal loading time and temperature may need to be determined empirically.
-
-
Washing:
-
After the incubation period, wash the cells 2-3 times with fresh, pre-warmed physiological buffer to remove any extracellular dye.[3] This step is crucial to minimize background fluorescence.
-
-
De-esterification:
-
Incubate the cells for an additional 30 minutes in the physiological buffer at 37°C.[3] This allows intracellular esterases to fully cleave the AM ester, trapping the active form of Fluo-3FF within the cells.
-
III. Fluorescence Imaging
Protocol:
-
Microscope Setup:
-
Use a fluorescence microscope equipped with appropriate filters for Fluo-3FF (Excitation: ~488 nm, Emission: ~525 nm).
-
Minimize the excitation light intensity and exposure time to reduce phototoxicity and photobleaching.[5]
-
-
Image Acquisition:
-
Acquire a baseline fluorescence image series (F₀) before applying any stimulus. This baseline should be stable.
-
Apply the experimental stimulus (e.g., agonist, high potassium solution) to induce a calcium response.
-
Record the change in fluorescence intensity (F) over time throughout the experiment.
-
Data Analysis: ΔF/F₀ Calculation
The change in intracellular calcium concentration is typically represented as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), expressed as ΔF/F₀.[5] This normalization corrects for variations in dye loading between cells and differences in cell thickness.
Formula:
ΔF/F₀ = (F - F₀) / F₀
Where:
-
F: The fluorescence intensity at a given time point after the stimulus.
-
F₀: The baseline fluorescence intensity before the stimulus.
Detailed Calculation Steps:
-
Region of Interest (ROI) Selection:
-
Define ROIs around individual cells or specific subcellular compartments from which to measure fluorescence intensity.
-
-
Background Subtraction:
-
Before calculating ΔF/F₀, it is essential to subtract the background fluorescence from the raw fluorescence signal of the ROIs.[6][7]
-
Select a background ROI in a region of the image that does not contain any cells.
-
Subtract the average fluorescence intensity of the background ROI from the fluorescence intensity of each cellular ROI for every time point.
-
Corrected F = F_raw - F_background
-
-
Determining the Baseline Fluorescence (F₀):
-
F₀ is the average fluorescence intensity of the background-subtracted ROI during a stable, pre-stimulus period.[8]
-
There are several methods to determine F₀, and the choice depends on the nature of the experimental data:
-
Stable Baseline: If there is a clear quiescent period before stimulation, average the fluorescence intensity over several frames (e.g., 10-20 frames) during this period.[9]
-
Sliding Window: For experiments with spontaneous activity or a drifting baseline, a sliding window approach can be used to calculate a dynamic F₀. The baseline is calculated as the median or a low percentile (e.g., 8th percentile) of the fluorescence values within a defined time window preceding each data point.[10]
-
-
-
Calculating ΔF/F₀:
-
Apply the formula (F - F₀) / F₀ for each time point in the experiment using the background-subtracted fluorescence values.
-
-
Photobleaching Correction (Optional but Recommended):
-
Photobleaching is the light-induced degradation of the fluorophore, leading to a gradual decrease in fluorescence intensity over time.[11]
-
If significant photobleaching is observed in the baseline signal, it should be corrected before calculating ΔF/F₀.
-
A common method is to fit the decaying baseline to an exponential function and then normalize the entire fluorescence trace by this fitted curve.[9]
-
Visualizations
Calcium Signaling Pathway
Caption: A simplified Gq-coupled GPCR calcium signaling pathway.
Experimental Workflow
Caption: Experimental workflow for this compound calcium imaging.
ΔF/F₀ Calculation Workflow
Caption: Step-by-step workflow for ΔF/F₀ calculation.
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Estimating background-subtracted fluorescence transients in calcium imaging experiments: a quantitative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Decontaminate Traces From Fluorescence Calcium Imaging Videos Using Targeted Non-negative Matrix Factorization [frontiersin.org]
- 8. scientifica.uk.com [scientifica.uk.com]
- 9. Fluorescent image pre-processing [st-andrews.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Chapter 3 Photobleaching Correction | Algorithms for the Correction of Photobleaching [rorynolan.github.io]
Application Notes and Protocols for Fluo-3FF AM in Two-Photon Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3FF is a low-affinity fluorescent calcium (Ca²⁺) indicator designed for the quantitative measurement of high intracellular calcium concentrations.[1][2] Its acetoxymethyl (AM) ester form, Fluo-3FF AM, allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator in the cytosol. This property, combined with its suitability for two-photon excitation, makes this compound a valuable tool for investigating cellular processes involving large and rapid calcium transients, particularly in scattering biological tissues like the brain.[3][4][5][6][7]
Two-photon microscopy offers significant advantages for live-cell imaging, including deeper tissue penetration, reduced phototoxicity, and inherent optical sectioning.[5][6][7][8] When coupled with Fluo-3FF, it enables the visualization and quantification of high-concentration calcium dynamics in complex biological systems, such as neuronal activation, synaptic transmission, and excitotoxicity.[1]
Quantitative Data
The following tables summarize the key quantitative properties of Fluo-3FF and provide a comparison with other common calcium indicators.
Table 1: Properties of Fluo-3FF
| Property | Value |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM |
| One-Photon Excitation Wavelength (max) | ~506 nm |
| One-Photon Emission Wavelength (max) | ~526 nm |
| Two-Photon Excitation Wavelength (approx.) | 780 - 820 nm (inferred from Fluo-3) |
| Form for Cell Loading | Acetoxymethyl (AM) Ester |
Note: The two-photon excitation wavelength is inferred from the spectral data of the structurally similar indicator, Fluo-3. The optimal wavelength for Fluo-3FF should be empirically determined.
Table 2: Comparison of Low-Affinity Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Affinity for Ca²⁺ | Optimal [Ca²⁺] Range |
| Fluo-3FF | ~42 µM | Very Low | 10 µM - 1 mM |
| Fluo-4FF | 9.7 µM | Low | 1 µM - 100 µM |
| Fluo-5N | 90 µM | Very Low | 10 µM - 1 mM |
| Mag-Fura-2 | ~20 µM (for Ca²⁺) | Low | 5 µM - 500 µM |
Signaling Pathway: Glutamatergic Synaptic Transmission and Calcium Influx
A primary application for Fluo-3FF is the study of neuronal signaling, particularly glutamatergic transmission, which can lead to substantial increases in intracellular calcium. The following diagram illustrates a simplified glutamatergic signaling pathway leading to postsynaptic calcium influx.
Experimental Workflow
The general workflow for a two-photon calcium imaging experiment using this compound is outlined below.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
a. 1 mM Stock Solution:
-
Warm the vial of this compound to room temperature before opening.
-
To prepare a 1 mM stock solution, dissolve the this compound in high-quality, anhydrous DMSO. For example, add 87 µL of DMSO to 100 µg of this compound (MW ~1152 g/mol ).
-
For cell types that are difficult to load, Pluronic F-127 can be used to aid in the dispersion of the AM ester in aqueous media. Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. Add an equal volume of this 20% Pluronic F-127 solution to the DMSO stock solution of this compound. This will result in a final this compound concentration of 500 µM.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light.
b. Working Solution:
-
On the day of the experiment, thaw a vial of the this compound stock solution.
-
Dilute the stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution [HBSS] or artificial cerebrospinal fluid [aCSF]) to a final working concentration of 2-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
If not already included in the stock solution, 0.02% Pluronic F-127 can be added to the working solution to improve dye loading.
Cell and Tissue Loading Protocols
a. Loading Adherent Cells:
-
Culture cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Remove the culture medium and gently wash the cells once with pre-warmed physiological buffer.
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate for 30-60 minutes at 37°C in a light-protected environment.
-
After incubation, wash the cells 2-3 times with fresh, dye-free physiological buffer to remove extracellular this compound.
-
Incubate the cells for an additional 30 minutes in dye-free buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
b. Loading Acute Brain Slices:
-
Prepare acute brain slices (200-300 µm thick) using standard procedures and maintain them in oxygenated aCSF.
-
Transfer the slices to a small incubation chamber containing the this compound working solution (typically 5-10 µM in aCSF).
-
Incubate for 30-60 minutes at 32-35°C, ensuring continuous oxygenation.
-
After incubation, transfer the slices to a holding chamber with fresh, oxygenated aCSF for at least 30 minutes to allow for de-esterification before imaging.
c. In Vivo Bulk Loading: This protocol is adapted from methods for other AM ester dyes and should be optimized for this compound.[3][4]
-
Prepare the this compound working solution (e.g., 1 mM in DMSO with 20% Pluronic F-127, then diluted 1:10 in aCSF).
-
Under anesthesia, perform a craniotomy over the brain region of interest.
-
Using a micropipette and a picospritzer, pressure-inject a small volume of the this compound working solution into the desired cortical layer.
-
Allow 1-2 hours for dye uptake and de-esterification before commencing two-photon imaging.
Two-Photon Imaging Parameters
-
Excitation Wavelength: Based on data for Fluo-3, an excitation wavelength in the range of 780-820 nm is a good starting point for Fluo-3FF. It is crucial to empirically determine the optimal excitation wavelength for maximal signal-to-noise.
-
Laser Power: Use the minimum laser power necessary to obtain a sufficient signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Emission Filter: A standard FITC/GFP emission filter (e.g., 525/50 nm) is suitable for collecting the fluorescence emission from Fluo-3FF.
-
Image Acquisition: Acquire images at a frame rate sufficient to resolve the temporal dynamics of the calcium signals of interest.
Data Analysis
The change in fluorescence is typically expressed as the ratio of the change in fluorescence (ΔF) to the baseline fluorescence (F₀):
ΔF/F₀ = (F - F₀) / F₀
Where:
-
F is the fluorescence intensity at a given time point.
-
F₀ is the average baseline fluorescence intensity before stimulation.
This ratiometric analysis helps to normalize for variations in dye loading, cell thickness, and illumination intensity.[1]
Conclusion
This compound is a powerful tool for investigating cellular events associated with high concentrations of intracellular calcium, especially when combined with the deep-tissue imaging capabilities of two-photon microscopy. The protocols provided here offer a starting point for researchers to design and execute experiments to explore a wide range of biological phenomena. Optimization of dye concentration, loading conditions, and imaging parameters will be essential for achieving the best results in specific experimental contexts.
References
- 1. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-photon calcium imaging of neuronal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted bulk-loading of fluorescent indicators for two-photon brain imaging in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.math.princeton.edu [web.math.princeton.edu]
- 5. Two-Photon Excitation Microscopy and Its Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. web.mit.edu [web.mit.edu]
- 8. blog.addgene.org [blog.addgene.org]
Measuring Mitochondrial Calcium Uptake with Fluo-3FF AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring mitochondrial calcium uptake using the low-affinity fluorescent indicator, Fluo-3FF AM. Detailed protocols for the isolation of mitochondria and the subsequent measurement of calcium influx are provided, along with essential quantitative data and visual representations of the underlying biological and experimental processes.
Introduction and Core Principles
Mitochondria are crucial regulators of intracellular calcium (Ca²⁺) homeostasis. The influx of Ca²⁺ into the mitochondrial matrix, primarily mediated by the mitochondrial calcium uniporter (MCU) complex, stimulates ATP production and modulates various cellular signaling pathways.[1][2][3][4] However, excessive mitochondrial Ca²⁺ accumulation can trigger cell death pathways.[1] Therefore, the precise measurement of mitochondrial Ca²⁺ uptake is vital for understanding cellular physiology and pathology.
Fluo-3FF is a fluorescent Ca²⁺ indicator characterized by its low affinity for Ca²⁺, making it particularly suitable for measuring high Ca²⁺ concentrations that would saturate high-affinity indicators.[5][6] The acetoxymethyl (AM) ester form, this compound, is a cell-permeant dye that can be loaded into cells or isolated mitochondria. Once inside, cytosolic esterases cleave the AM group, trapping the active Fluo-3FF indicator.[7] In its Ca²⁺-free form, Fluo-3FF is virtually non-fluorescent, but upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity.[5][6][7]
Quantitative Data
A summary of the key properties of Fluo-3FF and a comparison with the high-affinity indicator Fluo-3 are presented below.
| Property | Fluo-3FF | Fluo-3 | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM | ~390 nM | [5][8][9][10] |
| Maximum Excitation Wavelength | ~462 nm | ~506 nm | [5][11] |
| Maximum Emission Wavelength | ~526 nm | ~526 nm | [5][11] |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | ~40-100-fold | [9][11] |
Signaling Pathway and Experimental Workflow
To visualize the key molecular players in mitochondrial calcium uptake and the overall experimental procedure, the following diagrams are provided.
Caption: Mitochondrial Calcium Uniporter (MCU) Complex Signaling Pathway.
Caption: Experimental Workflow for Measuring Mitochondrial Calcium Uptake.
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted for the isolation of mitochondria from cultured mammalian cells.[12][13][14][15]
Materials:
-
Cultured cells (e.g., HeLa, HEK293T) at ~80-90% confluency
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondrial Isolation Buffer (MIB): 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4. Keep on ice.
-
Dounce homogenizer with a tight-fitting pestle, pre-chilled
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Procedure:
-
Harvest cells by scraping and transfer to a conical tube.
-
Centrifuge at 600 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with 10 mL of ice-cold PBS.
-
Centrifuge at 600 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Incubate on ice for 10 minutes to allow cells to swell.
-
Transfer the cell suspension to a pre-chilled Dounce homogenizer.
-
Homogenize the cells with 20-30 strokes of the pestle. Check for cell lysis under a microscope.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant, which contains the cytosolic fraction.
-
Resuspend the mitochondrial pellet in 500 µL of ice-cold MIB.
-
Repeat the centrifugation at 10,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of MIB or a suitable respiration buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Use the isolated mitochondria immediately for the calcium uptake assay.
Protocol 2: Measuring Mitochondrial Calcium Uptake with this compound
This protocol describes a plate reader-based assay to measure Ca²⁺ uptake in isolated mitochondria.[9][16][17]
Materials:
-
Isolated mitochondria (from Protocol 1)
-
This compound stock solution (1 mM in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in anhydrous DMSO)
-
Respiration Buffer: 125 mM KCl, 20 mM HEPES, 2 mM K₂HPO₄, 1 mM MgCl₂, 5 mM glutamate, 2.5 mM malate, pH 7.2.
-
CaCl₂ stock solution (e.g., 10 mM in deionized water)
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader with excitation ~485 nm and emission ~525 nm capabilities, and injectors for CaCl₂.
Procedure:
-
Prepare this compound Loading Solution: Mix the 1 mM this compound stock with an equal volume of 20% Pluronic F-127. Vortex briefly.
-
Load Mitochondria: Dilute the isolated mitochondria to a final concentration of 0.5-1.0 mg/mL in the Respiration Buffer. Add the this compound/Pluronic F-127 mixture to the mitochondrial suspension to achieve a final this compound concentration of 1-5 µM.
-
Incubate for 30 minutes at room temperature in the dark to allow for de-esterification of the dye.
-
Plate Setup: Add 100 µL of the mitochondria/Fluo-3FF AM suspension to each well of the 96-well plate.
-
Plate Reader Program: Set the plate reader to perform a kinetic read with fluorescence measurements taken every 1-2 seconds. Set the temperature to 30°C or 37°C.
-
Baseline Measurement: Place the plate in the reader and record the baseline fluorescence for 1-2 minutes to establish a stable signal (F₀).
-
Calcium Addition: Program the injector to add a specific volume of the CaCl₂ stock solution to achieve the desired final concentration in the wells. The low affinity of Fluo-3FF allows for the use of higher Ca²⁺ concentrations (in the µM range).
-
Kinetic Measurement: Continue recording the fluorescence immediately after Ca²⁺ injection for 5-10 minutes to monitor the change in fluorescence as mitochondria take up the Ca²⁺.
-
Data Analysis:
-
The initial rapid increase in fluorescence upon Ca²⁺ addition reflects the binding of Fluo-3FF to the extramitochondrial Ca²⁺.
-
The subsequent decrease in fluorescence corresponds to the uptake of Ca²⁺ into the mitochondria, reducing the extramitochondrial Ca²⁺ concentration available to bind to Fluo-3FF.
-
The rate of fluorescence decrease can be calculated to determine the rate of mitochondrial Ca²⁺ uptake.
-
At the end of the experiment, the addition of a mitochondrial uncoupler (e.g., FCCP) can be used to release the accumulated Ca²⁺, which should result in an increase in fluorescence, confirming mitochondrial sequestration.
-
Troubleshooting
-
Low Fluorescence Signal: This could be due to inefficient loading of this compound. Optimize the dye concentration and incubation time. Ensure the Pluronic F-127 is used to aid in dye solubilization.
-
No Change in Fluorescence after Ca²⁺ Addition: This may indicate non-viable mitochondria. Ensure that mitochondria are isolated fresh and kept on ice. Check the integrity of the mitochondrial membrane potential, as it is the driving force for Ca²⁺ uptake.[2]
-
High Background Fluorescence: Incomplete de-esterification or leakage of the dye can contribute to high background. Ensure sufficient incubation time for de-esterification and wash the mitochondria after loading if necessary.
By following these detailed protocols and understanding the underlying principles, researchers can effectively utilize this compound to investigate the critical role of mitochondrial calcium uptake in various biological and pathological contexts.
References
- 1. Regulatory mechanisms of mitochondrial calcium uptake by the calcium uniporter complex [jstage.jst.go.jp]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Regulation of Mitochondrial Ca2+ Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Fluo-3 - Wikipedia [en.wikipedia.org]
- 8. amsbio.com [amsbio.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. FLUO 3/AM Membrane-permeable version of FLUO 3. Unlike all other Ca2+ indicators, FLUO 3/AM is non-fluorescent until it is hydrolyzed in the cell by cellular esterases. It is insensitive to Mg2+. | Sigma-Aldrich [sigmaaldrich.com]
- 12. An improved method for isolation of mitochondria from cell lines that enables reconstitution of calcium-dependent processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Mitochondrial Calcium Uptake Assay: A Plate Reader-Based Method for Measuring Calcium Uptake in Isolated Mitochondria [jove.com]
- 17. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluo-3FF AM Imaging in Brain Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Fluo-3FF AM for calcium imaging in acute brain slices. This compound is a low-affinity fluorescent calcium indicator, making it particularly well-suited for measuring large and rapid changes in intracellular calcium concentration, such as those occurring during neuronal firing or in response to strong synaptic stimulation.
Introduction to this compound
This compound is the acetoxymethyl (AM) ester form of the Fluo-3FF indicator. The AM ester group renders the molecule cell-permeant, allowing it to be loaded into cells non-invasively. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive Fluo-3FF indicator in the cytoplasm. Fluo-3FF is essentially non-fluorescent in its calcium-free form but exhibits a significant increase in fluorescence intensity upon binding to calcium ions. Its low affinity for calcium makes it ideal for studying phenomena associated with high calcium concentrations that would saturate high-affinity indicators.
Mechanism of Action
The utility of this compound in cellular imaging is based on a two-step process: passive loading and enzymatic activation, followed by calcium-dependent fluorescence.
Application Notes and Protocols for Fluo-3FF AM Cell Loading
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3FF AM is a low-affinity fluorescent indicator for measuring intracellular calcium concentrations ([Ca²⁺]i). Its lower affinity for Ca²⁺ (dissociation constant, Kd ≈ 42 µM) makes it particularly well-suited for studying cellular events associated with large calcium transients, where high-affinity indicators would be saturated.[1] The acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active, fluorescent form of the dye within the cell. This document provides a detailed, step-by-step guide for loading this compound into various cell types, along with protocols for data acquisition and analysis.
Product Information
Fluo-3FF is essentially non-fluorescent in its unbound state and exhibits a significant increase in fluorescence upon binding to Ca²⁺. This property allows for the sensitive detection of changes in intracellular calcium levels.
| Property | Value |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM[1] |
| Excitation Wavelength (Ca²⁺-bound) | ~490-506 nm |
| Emission Wavelength (Ca²⁺-bound) | ~526-528 nm[2] |
| Solvent for Stock Solution | Anhydrous DMSO |
| Form for Cell Loading | Acetoxymethyl (AM) Ester |
Experimental Protocols
I. Preparation of Reagents
1. This compound Stock Solution (1-5 mM)
-
Bring the vial of this compound to room temperature before opening.
-
Dissolve the this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 1-5 mM.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light and moisture.
2. Pluronic™ F-127 Stock Solution (20% w/v)
-
Dissolve Pluronic™ F-127 in high-quality, anhydrous DMSO to a final concentration of 20% (w/v).
-
This solution aids in the dispersion of the nonpolar this compound in aqueous loading buffers.[3]
3. Probenecid (B1678239) Stock Solution (100-250 mM)
-
Probenecid is an organic anion transport inhibitor that helps to reduce the leakage of the de-esterified dye from the cells.[3]
-
Prepare a stock solution of probenecid in a suitable buffer or DMSO.
4. Physiological Buffer
-
Use a buffered physiological salt solution appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.
II. This compound Cell Loading Protocol (General)
This protocol provides a general guideline. Optimal conditions for dye concentration, incubation time, and temperature should be determined empirically for each cell type.
-
Prepare Loading Buffer:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.
-
Prepare the dye working solution by diluting the this compound stock solution to a final concentration of 1-10 µM in your chosen physiological buffer.
-
For improved dye loading, first mix the this compound stock solution with an equal volume of 20% Pluronic™ F-127 solution before diluting to the final concentration in the buffer. This will result in a final Pluronic™ F-127 concentration of approximately 0.02-0.04%.
-
If dye leakage is a concern for your cell type (e.g., CHO cells), add probenecid to the loading buffer to a final concentration of 1-2.5 mM.[3]
-
-
Cell Preparation:
-
Plate cells on a suitable culture vessel (e.g., coverslips, 96-well plates) and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the this compound loading solution to the cells.
-
Incubate the cells for 15-60 minutes at a temperature between 20°C and 37°C, protected from light.[3] The optimal time and temperature will vary depending on the cell type. Lowering the incubation temperature can sometimes reduce dye compartmentalization into organelles.[3]
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells 2-3 times with fresh, dye-free physiological buffer to remove any extracellular this compound. If probenecid was used during loading, it is recommended to also include it in the wash buffer.
-
-
De-esterification:
-
Incubate the cells in the dye-free physiological buffer for an additional 30 minutes at room temperature or 37°C, protected from light. This allows for the complete de-esterification of the AM ester by intracellular esterases, activating the dye.[3]
-
-
Fluorescence Measurement:
-
Proceed with fluorescence imaging or measurement using an appropriate instrument (e.g., fluorescence microscope, plate reader, flow cytometer).
-
Excite the cells at approximately 490-506 nm and collect the emission at around 526-528 nm.
-
III. Cell-Type Specific Loading Recommendations
The following table provides starting recommendations for loading this compound into various cell types. These are starting points and should be optimized for your specific experimental conditions.
| Cell Type | This compound Concentration (µM) | Incubation Time (min) | Incubation Temperature (°C) | Notes |
| Cardiomyocytes | 5 - 10 | 30 - 60 | 37 | Use a suitable physiological buffer like Tyrode's solution. |
| Skeletal Muscle Fibers | 10 - 20 | 30 - 60 | 37 | Higher concentrations may be needed for larger cells. |
| Primary Neurons | 2 - 5 | 30 - 60 | 37 | Gentle washing is crucial to maintain cell health. |
| HEK293 Cells | 1 - 5 | 30 - 60 | Room Temperature or 37 | Probenecid is often recommended to prevent dye leakage. |
| CHO Cells | 1 - 5 | 30 - 60 | 37 | Probenecid is highly recommended due to active anion transporters.[4] |
| HeLa Cells | 1 - 5 | 30 - 60 | 37 | Optimization of loading conditions is recommended for this cell line. |
Data Presentation and Analysis
Fluorescence intensity data from this compound experiments are typically presented as the change in fluorescence relative to the baseline.
| Parameter | Description |
| F₀ | The baseline fluorescence intensity before stimulation. |
| F | The fluorescence intensity at a given time point after stimulation. |
| ΔF | The change in fluorescence from baseline (F - F₀). |
| ΔF/F₀ | The normalized change in fluorescence, which helps to account for variations in dye loading and cell thickness. |
Visualizations
Experimental Workflow for this compound Cell Loading
Caption: General experimental workflow for this compound cell loading.
Gq-Coupled GPCR Signaling Pathway
Caption: Simplified Gq-coupled GPCR signaling pathway leading to intracellular calcium release.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reagent for Monitoring Intracellular Calcium Ion Fluo 3-AM | CAS 121714-22-5 Dojindo [dojindo.com]
- 3. abpbio.com [abpbio.com]
- 4. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
Best Practices for Live-Cell Imaging with Fluo-3FF AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluo-3FF AM is a low-affinity fluorescent indicator for measuring intracellular calcium concentrations ([Ca²⁺]i). Its lower affinity for Ca²⁺ makes it particularly suitable for studying cellular events associated with large and rapid calcium transients that would saturate higher-affinity indicators.[1] This document provides detailed application notes and protocols for the effective use of this compound in live-cell imaging, ensuring reliable and reproducible results for researchers in various fields, including neuroscience and drug discovery.
This compound is the cell-permeant acetoxymethyl (AM) ester form of the dye. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of Fluo-3FF within the cytosol.[1][2] The de-esterified Fluo-3FF exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[3][4]
Quantitative Data Summary
A clear understanding of the spectral and chemical properties of Fluo-3FF is crucial for designing and executing successful experiments.
Table 1: Spectroscopic and Chemical Properties of Fluo-3FF
| Property | Value |
| Dissociation Constant (Kd) for Ca²⁺ | 42 µM[3][5][6] |
| Maximum Excitation Wavelength | 462 nm[3][5] |
| Maximum Emission Wavelength | 526 nm[3][5] |
| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold[6] |
| Magnesium (Mg²⁺) Sensitivity | Insensitive[5][6] |
| Form for Cell Loading | Acetoxymethyl (AM) Ester[6] |
Table 2: Comparison of Fluo-3FF with Other Common Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Affinity for Ca²⁺ | Optimal [Ca²⁺] Range |
| Fluo-4 | ~345 nM | High | 50 nM - 2 µM[6] |
| Fluo-3 | ~390 nM | High | 50 nM - 2 µM[6][7] |
| Fluo-5F | 2.3 µM | Medium | 1 µM - 10 µM[6] |
| Fluo-4FF | 9.7 µM | Low | 1 µM - 100 µM[6] |
| Fluo-3FF | 42 µM | Very Low | 10 µM - 1 mM [6] |
| Fluo-5N | 90 µM | Very Low | 10 µM - 1 mM[6] |
Signaling Pathway Visualization
Intracellular calcium signaling is a ubiquitous mechanism that regulates a multitude of cellular processes. The following diagram illustrates a generalized pathway leading to an increase in cytosolic calcium concentration.
References
Application Notes and Protocols for Fluo-3FF AM in the Study of Calcium Sparks in Muscle Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium (Ca²⁺) signaling is a fundamental mechanism governing muscle cell function, with localized Ca²⁺ release events known as "calcium sparks" playing a pivotal role in excitation-contraction coupling. Fluo-3FF AM is a low-affinity fluorescent Ca²⁺ indicator specifically suited for investigating these high-concentration Ca²⁺ transients. Its acetoxymethyl (AM) ester form allows for passive loading into live cells, where it is cleaved by intracellular esterases, trapping the active indicator in the cytosol. This document provides detailed application notes and protocols for the use of this compound in the study of calcium sparks in muscle cells.
Fluo-3FF is a derivative of Fluo-3, engineered to have a lower affinity for Ca²⁺, making it an ideal tool for measuring the high Ca²⁺ concentrations that occur within microdomains such as the sarcoplasmic reticulum (SR) and during calcium sparks, which would otherwise saturate high-affinity indicators.[1] Its fluorescence intensity increases significantly upon binding to Ca²⁺, offering a large dynamic range for sensitive detection in high Ca²⁺ environments.[1]
Quantitative Data Summary
The following tables summarize the key quantitative properties of Fluo-3FF and, for comparison, its higher-affinity parent compound, Fluo-3.
Table 1: Spectroscopic and Chemical Properties of this compound and Fluo-3 AM
| Property | Fluo-3FF | Fluo-3 | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM | ~390 nM | [1][2][3] |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | ~506 nm | [1][4] |
| Emission Wavelength (Ca²⁺-bound) | ~526 nm | ~527 nm | [1][4] |
| Fluorescence Enhancement upon Ca²⁺ binding | >100-fold | >100-fold | [1][5] |
Table 2: Comparison of Calcium Indicators for Muscle Cell Studies
| Feature | Fluo-3FF | Fluo-3 / Fluo-4 | Genetically Encoded Calcium Indicators (GECIs) |
| Affinity for Ca²⁺ | Low (High Kd) | High (Low Kd) | Variable |
| Ideal for Measuring | High [Ca²⁺] (e.g., sparks, SR) | Resting and low [Ca²⁺] transients | Genetically targeted compartments |
| Buffering Effect | Minimal | Can buffer physiological Ca²⁺ signals | Can buffer physiological Ca²⁺ signals |
| Kinetics | Fast on- and off-rates | Fast on- and off-rates | Generally slower kinetics |
| Loading | AM ester loading (acute experiments) | AM ester loading (acute experiments) | Requires genetic modification |
| Signal-to-Noise Ratio | High | High | Variable |
Signaling Pathway and Experimental Workflow
Calcium Spark Signaling Pathway in Muscle Cells
Calcium sparks are the elementary Ca²⁺ release events from the sarcoplasmic reticulum (SR) in muscle cells, mediated by the opening of ryanodine (B192298) receptors (RyRs).[6] These localized events are fundamental to the process of excitation-contraction coupling.
Caption: Signaling pathway of calcium spark generation in muscle cells.
Experimental Workflow for Studying Calcium Sparks with this compound
The following diagram outlines the key steps for preparing muscle cells, loading the this compound indicator, acquiring images of calcium sparks, and analyzing the data.
Caption: Experimental workflow for calcium spark analysis using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
Procedure:
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.[1] Aliquot into single-use vials and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.[1] This solution acts as a dispersing agent to aid in loading the lipophilic AM ester into cells.[7]
Protocol 2: Loading of this compound into Isolated Muscle Cells (Cardiomyocytes or Skeletal Muscle Fibers)
Materials:
-
Isolated muscle cells
-
Physiological buffer (e.g., Tyrode's solution or Hanks' Balanced Salt Solution, HBSS)
-
This compound stock solution (1 mM in DMSO)
-
Pluronic F-127 stock solution (20% in DMSO)
Procedure:
-
Prepare Loading Solution:
-
For a final loading concentration of 5-10 µM this compound, mix an equal volume of the 1 mM this compound stock solution with the 20% Pluronic F-127 stock solution. Vortex thoroughly.[1]
-
Dilute this mixture into pre-warmed (37°C) physiological buffer to achieve the desired final concentration. For example, for a 5 µM final concentration, add 5 µL of the this compound/Pluronic F-127 mixture to 1 mL of buffer.[1]
-
-
Cell Loading:
-
Wash the isolated muscle cells once with the physiological buffer.
-
Incubate the cells in the this compound loading solution for 30-60 minutes at 37°C in the dark.[1] The optimal loading time may need to be determined empirically for different cell preparations.
-
-
De-esterification:
Protocol 3: Image Acquisition of Calcium Sparks
Equipment:
-
Laser scanning confocal microscope
-
Objective with appropriate numerical aperture for resolving subcellular events
Procedure:
-
Mount the dish with the loaded cells onto the microscope stage.
-
Excite the Fluo-3FF with a laser line around 488-506 nm.[1]
-
Collect the emitted fluorescence at approximately 526 nm.[1]
-
To capture the rapid kinetics of calcium sparks, acquire images in line-scan mode. This involves repeatedly scanning a single line across the cell, providing high temporal resolution.[9]
Protocol 4: Data Analysis of Calcium Sparks
Software:
-
Image analysis software with capabilities for spark detection and quantification (e.g., ImageJ with appropriate plugins, MATLAB).
Procedure:
-
Spark Detection:
-
Calcium sparks are typically identified as transient, localized increases in fluorescence intensity.[9]
-
A common method for detection involves calculating the ratio of fluorescence (F) to the baseline fluorescence (F₀), where F₀ is the average fluorescence in the absence of a spark.[10]
-
A threshold is set (e.g., F/F₀ > 1.5) to distinguish sparks from background noise.[9]
-
-
Spark Quantification:
Conclusion
This compound is a powerful tool for the investigation of high-concentration calcium dynamics in muscle cells, particularly for the study of calcium sparks. Its low affinity for Ca²⁺ minimizes buffering of the physiological signal and allows for accurate measurement of Ca²⁺ levels that would saturate higher-affinity indicators. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound for elucidating the role of calcium sparks in muscle physiology and pathophysiology.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Frequency and release flux of calcium sparks in rat cardiac myocytes: a relation to RYR gating - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluo-3-AM Assay [protocols.io]
- 9. Multidimensional Detection and Analysis of Ca2+ Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Quantifying Sarcoplasmic Reticulum Calcium with Fluo-3FF AM
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sarcoplasmic reticulum (SR) is a critical organelle in muscle cells, responsible for storing and releasing calcium (Ca²⁺) to regulate muscle contraction. Quantifying the Ca²⁺ concentration within the SR is essential for understanding the mechanisms of excitation-contraction coupling and for the development of novel therapeutics targeting muscle function. Fluo-3FF AM is a low-affinity, fluorescent Ca²⁺ indicator well-suited for measuring the high Ca²⁺ concentrations found within the SR, which can range from micromolar to millimolar levels that would saturate high-affinity indicators.[1] This document provides detailed application notes and protocols for the use of this compound in quantifying SR Ca²⁺.
Fluo-3FF is a derivative of the Ca²⁺ indicator Fluo-3 and is essentially non-fluorescent in the absence of Ca²⁺.[1] Upon binding to Ca²⁺, it exhibits a significant increase in fluorescence intensity. The acetoxymethyl (AM) ester form, this compound, is cell-permeant and can be loaded into live cells. Inside the cell, intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive form of Fluo-3FF within the cytoplasm and organelles.[1]
Quantitative Data
A summary of the key properties of Fluo-3FF and a comparison with other low-affinity Ca²⁺ indicators are provided in the tables below.
Table 1: Properties of Fluo-3FF
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM | [2][3][4] |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | [1] |
| Emission Wavelength (Ca²⁺-bound) | ~526 nm | [1][2] |
| Fluorescence Enhancement upon Ca²⁺ binding | >100-fold | [1] |
| Quantum Yield (Φ) | Low, less than Fluo-3 or Fluo-4 | [5] |
Table 2: Comparison of Low-Affinity Calcium Indicators
| Indicator | Kd for Ca²⁺ (µM) | Excitation (nm) | Emission (nm) | Key Features |
| Fluo-3FF | ~42 | ~506 | ~526 | Well-suited for high Ca²⁺ environments like the SR.[1] |
| Fluo-5N | ~90 | ~494 | ~516 | Lower affinity than Fluo-3FF, suitable for even higher Ca²⁺ levels.[3][6] |
| Mag-Fluo-4 | ~22 | ~465 | >500 | Can be used for SR Ca²⁺ measurements and is excitable at a different wavelength than fura-2.[7] |
| Fluo-4FF | ~9.7 | ~494 | ~516 | Higher affinity than Fluo-3FF but still in the low-affinity range.[3][6] |
| Calcium Green-5N | ~14 | ~503 | ~532 | Tracks rapid calcium dynamics well due to its larger Kd.[1] |
Signaling Pathways and Experimental Workflows
Excitation-Contraction Coupling in Skeletal Muscle
The following diagram illustrates the key steps in excitation-contraction coupling in skeletal muscle, leading to Ca²⁺ release from the sarcoplasmic reticulum.
Experimental Workflow for SR Ca²⁺ Quantification
This diagram outlines the general workflow for measuring SR Ca²⁺ using this compound.
Experimental Protocols
Protocol 1: this compound Loading in Isolated Muscle Cells
This protocol is designed for loading primary or cultured muscle cells (e.g., cardiomyocytes, skeletal muscle fibers) with this compound.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Physiological buffer (e.g., Tyrode's solution, Hanks' Balanced Salt Solution - HBSS)
-
Isolated muscle cells
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution:
-
For a final loading concentration of 5-10 µM this compound, mix an appropriate volume of the 1 mM this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution. Vortex thoroughly.[1]
-
Dilute this mixture into a pre-warmed (37°C) physiological buffer to achieve the final desired concentration. For example, for a 5 µM final concentration, add 5 µL of the 1 mM this compound/Pluronic F-127 mixture to 1 mL of buffer.[1]
-
The organic anion transport inhibitor probenecid (B1678239) (1-2.5 mM) can be included in the loading buffer to reduce dye leakage from the cells.[8]
-
-
Cell Loading:
-
De-esterification:
Protocol 2: In Situ Calibration of Fluo-3FF in Permeabilized Muscle Cells
To obtain quantitative measurements of Ca²⁺ concentration, an in situ calibration of the Fluo-3FF fluorescence signal is recommended.[2] This involves permeabilizing the cell membrane to allow for equilibration with solutions of known Ca²⁺ concentrations.
Materials:
-
Fluo-3FF loaded muscle cells (from Protocol 1)
-
Permeabilization agent (e.g., saponin (B1150181), β-escin)
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Ionophore (e.g., ionomycin, A23187)
Procedure:
-
Prepare Calcium Buffers:
-
Prepare a series of calcium buffers with known free Ca²⁺ concentrations by mixing the calcium-free and calcium-saturating buffers in different ratios.
-
-
Cell Permeabilization:
-
After loading and de-esterification, briefly expose the cells to a low concentration of a permeabilizing agent (e.g., 50 µg/mL saponin for 1-2 minutes) to selectively permeabilize the sarcolemma while leaving the SR membrane intact.
-
-
Determine F_max and F_min:
-
Image the Fluo-3FF loaded cells in a Ca²⁺-free buffer containing an ionophore (e.g., 1-5 µM ionomycin) to obtain the minimum fluorescence (F_min).
-
Subsequently, perfuse the cells with a Ca²⁺-saturating buffer containing the same concentration of ionophore to obtain the maximum fluorescence (F_max).
-
-
Generate Calibration Curve:
-
Expose the permeabilized cells to the series of calcium buffers with known free Ca²⁺ concentrations (in the presence of the ionophore) and record the corresponding fluorescence intensity (F).
-
Plot the fluorescence intensity against the known Ca²⁺ concentrations to generate a calibration curve.
-
Protocol 3: Differentiating SR and Cytosolic Ca²⁺
To specifically measure SR Ca²⁺ and distinguish it from cytosolic Ca²⁺, a differential loading technique can be employed.
Materials:
-
Low-affinity Ca²⁺ indicator AM ester (e.g., this compound, Mag-Fluo-4 AM)
-
High-affinity Ca²⁺ indicator AM ester (e.g., Fura-2 AM)
-
Physiological buffer
Procedure:
-
Load with Low-Affinity Indicator:
-
Incubate the cells with the low-affinity indicator AM ester (e.g., 5 µM Mag-Fluo-4 AM) at 37°C for 40-60 minutes.[7]
-
-
Cytosolic Unloading:
-
Wash the cells with indicator-free solution and store them overnight at 4°C. This step allows for the de-esterified indicator in the cytosol to be transported out of the cell, while the indicator trapped in the SR remains.[7]
-
-
Load with High-Affinity Indicator:
-
On the day of the experiment, load the cells with a high-affinity indicator (e.g., Fura-2 AM) using a standard loading protocol to measure cytosolic Ca²⁺.
-
-
Simultaneous Imaging:
-
Perform fluorescence imaging, alternating the excitation wavelengths appropriate for the two indicators to simultaneously measure changes in SR and cytosolic Ca²⁺.[7]
-
Data Analysis
The free Ca²⁺ concentration can be calculated from the fluorescence intensity using the following equation, derived from the law of mass action for a 1:1 binding of Ca²⁺ to the indicator:
[Ca²⁺] = K_d * (F - F_min) / (F_max - F)
Where:
-
[Ca²⁺] is the free calcium concentration.
-
K_d is the dissociation constant of Fluo-3FF for Ca²⁺.
-
F is the measured fluorescence intensity of the indicator at a given time.
-
F_min is the fluorescence intensity in the absence of Ca²⁺.
-
F_max is the fluorescence intensity at saturating Ca²⁺ concentrations.
It is important to subtract background fluorescence from all measurements before applying this formula. The data is often presented as a ratio of the change in fluorescence to the baseline fluorescence (ΔF/F₀) to account for variations in dye loading between cells.[9][10]
Troubleshooting
-
Low Signal-to-Noise Ratio: Increase the loading concentration of this compound or the incubation time. Ensure complete de-esterification.
-
High Background Fluorescence: Ensure thorough washing after loading to remove all extracellular dye. Check for autofluorescence of the cells and buffer.
-
Dye Compartmentalization: Uneven distribution of the dye within the cell can be an issue. Lowering the loading temperature may reduce compartmentalization into organelles other than the SR.[11] Co-staining with organelle-specific markers can help identify the location of the dye.
-
Photobleaching: Minimize exposure to excitation light. Use the lowest possible laser power and a sensitive detector.
Conclusion
This compound is a valuable tool for quantifying the high concentrations of Ca²⁺ within the sarcoplasmic reticulum. By following the detailed protocols for loading, calibration, and data analysis provided in these application notes, researchers can obtain reliable and quantitative measurements of SR Ca²⁺ dynamics, providing critical insights into muscle physiology and pathophysiology.
References
- 1. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. scimedia.com [scimedia.com]
- 4. benchchem.com [benchchem.com]
- 5. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Simultaneous measurements of changes in sarcoplasmic reticulum and cytosolic [Ca2+] in rat uterine smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientifica.uk.com [scientifica.uk.com]
- 10. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Measurement of Ca2+ in the Sarcoplasmic Reticulum Lumen of Mammalian Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluo-3FF AM Compartmentalization
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource to identify, understand, and resolve the common issue of Fluo-3FF AM compartmentalization in cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound compartmentalization?
A1: this compound is the acetoxymethyl (AM) ester form of the Fluo-3FF calcium indicator, which allows it to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the AM group, trapping the now active Fluo-3FF dye in the cytoplasm. However, under certain conditions, the dye can be sequestered into organelles such as mitochondria, the endoplasmic reticulum, or lysosomes. This mislocalization, known as compartmentalization, results in a punctate or granular staining pattern instead of a diffuse cytosolic signal.
Q2: Why is this compound compartmentalization a problem for my experiments?
A2: Compartmentalization of Fluo-3FF can lead to several experimental artifacts:
-
Inaccurate Calcium Measurements: The fluorescence signal will be a composite of cytosolic and organellar calcium concentrations, which can differ significantly. This can distort the kinetics and amplitude of measured calcium transients.[1]
-
High Background Fluorescence: The accumulation of dye in organelles can lead to a high and uneven background signal, reducing the signal-to-noise ratio of your measurements.[1]
-
Cellular Stress: Overloading cells with the dye to compensate for a weak cytosolic signal can induce cellular stress and alter normal physiological responses.
Q3: What causes this compound to become compartmentalized?
A3: Several factors can contribute to the sequestration of Fluo-3FF within organelles:
-
Active Transport: Some organelles possess active transport mechanisms that can sequester the dye from the cytosol.
-
High Loading Concentrations: Using a high concentration of this compound can overwhelm the cell's ability to process the dye, leading to its accumulation in various compartments.[1]
-
Elevated Loading Temperatures: Higher temperatures (e.g., 37°C) can increase the rate of active transport and other processes that lead to compartmentalization.[1][2][3]
-
Prolonged Incubation Times: Longer exposure to the dye increases the likelihood of it being taken up by organelles.[1]
-
Dye Extrusion: Organic anion transporters (OATs) on the plasma membrane can extrude the de-esterified dye from the cytosol. While this is a separate issue from compartmentalization, the interplay between dye loading, retention, and sequestration is complex.[4]
Q4: How can I visually identify this compound compartmentalization?
A4: The most direct way to identify compartmentalization is through fluorescence microscopy.
-
Successful Cytosolic Loading: Cells will exhibit a bright, diffuse, and uniform fluorescence throughout the cytoplasm.
-
Compartmentalization: The cell will display a punctate (spotted) or reticular (net-like) staining pattern, indicating that the dye has accumulated in specific organelles.[1][5]
To confirm which organelles are involved, you can perform co-localization studies using organelle-specific fluorescent markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).[1][5]
Troubleshooting Guide
This section provides a systematic approach to resolving this compound compartmentalization.
Issue: Punctate or granular fluorescence staining observed.
This is a classic sign of dye compartmentalization. Follow these steps to mitigate the issue:
Caption: Troubleshooting workflow for this compound compartmentalization.
Summary of Troubleshooting Strategies
The following table summarizes the primary methods to reduce this compound compartmentalization and their mechanisms of action.
| Strategy | Recommended Parameters | Mechanism of Action | Key Considerations |
| Lower Loading Temperature | 20-25°C (Room Temperature) or 4°C | Reduces the activity of temperature-dependent active transporters responsible for sequestering the dye into organelles.[1][2] | Lower temperatures may also reduce the rate of AM ester loading and de-esterification. Optimization of incubation time is necessary.[3] |
| Reduce Dye Concentration | 1-10 µM (empirically determine the lowest effective concentration) | Minimizes overloading of the cells, which can lead to off-target accumulation of the dye in various subcellular compartments.[1] | A lower concentration may result in a weaker signal, so a balance must be found to achieve an adequate signal-to-noise ratio. |
| Shorten Incubation Time | 15-45 minutes | Reduces the time available for the dye to be actively transported into and sequestered by organelles.[1] | Insufficient incubation time can lead to incomplete loading. This parameter should be optimized in conjunction with dye concentration. |
| Use Anion Transport Inhibitors | Probenecid: 1-2.5 mM[1][4] Sulfinpyrazone: 0.1-0.25 mM[1] | Inhibit organic anion transporters (OATs) that can extrude the de-esterified dye from the cytosol. This increases cytosolic retention and can indirectly reduce compartmentalization.[1][5] | These inhibitors should be present in both the loading and imaging buffers. Ensure the pH of the buffer is re-adjusted after their addition.[2] |
| Use a Dispersing Agent | Pluronic® F-127: ~0.02% (w/v) | A non-ionic detergent that aids in the solubilization and dispersion of the hydrophobic this compound in aqueous loading buffers, promoting more uniform loading.[2][6] | Prepare by mixing equal volumes of a 20% Pluronic F-127 stock in DMSO with the this compound DMSO stock before final dilution.[6] |
Experimental Protocols
Protocol 1: Optimized this compound Loading to Minimize Compartmentalization
This protocol incorporates best practices for loading adherent cells with this compound while minimizing organellar sequestration.
Materials:
-
This compound (1-10 mM stock in anhydrous DMSO)
-
Pluronic F-127 (20% w/v in anhydrous DMSO)
-
Probenecid (prepare a 250 mM stock in 1 M NaOH)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Adherent cells cultured on coverslips or imaging plates
Procedure:
-
Prepare Loading Buffer: On the day of the experiment, supplement your physiological buffer with 1-2.5 mM probenecid.[1] Warm the buffer to your chosen loading temperature (room temperature, ~20-25°C, is recommended to start).
-
Prepare this compound Solution: a. In a microcentrifuge tube, mix an equal volume of your this compound stock solution with the 20% Pluronic F-127 stock solution.[1] For example, mix 1 µL of 1 mM this compound with 1 µL of 20% Pluronic F-127. b. Dilute this mixture into the pre-warmed loading buffer to a final this compound concentration of 1-10 µM.[1] Vortex gently to mix.
-
Cell Loading: a. Remove the cell culture medium from your cells. b. Wash the cells once with the pre-warmed loading buffer (containing probenecid). c. Add the final this compound loading solution to the cells. d. Incubate for 15-45 minutes at room temperature, protected from light.[1][2]
-
Wash and De-esterification: a. Remove the loading solution. b. Wash the cells twice with dye-free loading buffer (containing probenecid) to remove any extracellular dye.[7] c. Add fresh dye-free loading buffer and incubate for an additional 30 minutes at the loading temperature to allow for complete de-esterification of the dye by intracellular esterases.[1][7]
-
Imaging: The cells are now ready for fluorescence imaging. Use appropriate filter sets for Fluo-3FF (Excitation: ~490 nm, Emission: ~515 nm).
Caption: Optimized this compound loading workflow.
Protocol 2: Assessing Cytosolic Localization of Fluo-3FF
This protocol helps you to validate that your loading protocol has resulted in primarily cytosolic localization of the dye.
Materials:
-
Cells loaded with this compound (as per Protocol 1).
-
Organelle-specific fluorescent probes (e.g., MitoTracker™ Red CMXRos or ER-Tracker™ Red).
-
Fluorescence microscope with appropriate filter sets for Fluo-3FF and the chosen organelle tracker.
Procedure:
-
Load with Fluo-3FF: Load cells with this compound using the optimized protocol described above.
-
Co-stain with Organelle Marker: After the de-esterification step, incubate the cells with the organelle-specific marker according to the manufacturer's instructions.
-
Image Acquisition: a. Acquire an image of the Fluo-3FF fluorescence using its specific filter set. b. Acquire an image of the organelle marker fluorescence using its specific filter set. c. Merge the two images.
-
Analysis:
-
Diffuse Fluo-3FF Signal: If the green Fluo-3FF signal is diffuse throughout the cytoplasm and does not significantly overlap with the red signal from the organelle marker, your loading was successful.
-
Co-localized Signal: If the green Fluo-3FF signal appears as puncta that overlap with the red organelle marker signal (appearing yellow in the merged image), then compartmentalization has occurred.
-
References
Technical Support Center: Minimizing Phototoxicity and Photobleaching of Fluo-3FF AM
Welcome to the technical support center for Fluo-3FF AM. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their experiments while minimizing phototoxicity and photobleaching.
Frequently Asked Questions (FAQs)
Q1: What are phototoxicity and photobleaching, and how do they affect my experiments with this compound?
A1: Phototoxicity refers to light-induced damage to cells, which can manifest as altered cellular function, morphological changes, or even cell death.[1] Photobleaching is the irreversible photochemical destruction of a fluorophore, like Fluo-3FF, leading to a loss of its fluorescent signal upon exposure to excitation light. Both phenomena are primarily caused by the generation of reactive oxygen species (ROS) during the fluorescence excitation process and can compromise the validity and reproducibility of experimental data.
Q2: I am observing a rapid decrease in my fluorescent signal. Is it photobleaching or dye leakage?
A2: A gradual decrease in fluorescence intensity that is independent of changes in calcium concentration can be a sign of either photobleaching or dye leakage from the cells. Photobleaching occurs due to prolonged or high-intensity light exposure. Dye leakage is the extrusion of the de-esterified Fluo-3FF from the cytoplasm, often mediated by organic anion transporters (OATs) in the cell membrane. To differentiate, observe if the signal loss is more pronounced in frequently imaged areas (suggesting photobleaching) or uniform across the cell population over time (suggesting leakage).
Q3: How can I reduce phototoxicity and photobleaching when imaging with this compound?
A3: To minimize phototoxicity and photobleaching, consider the following strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that provides an adequate signal-to-noise ratio.
-
Minimize Exposure Time: Keep the duration of light exposure as short as possible for each image acquisition.
-
Optimize Imaging Frequency: Acquire images only as frequently as necessary to capture the biological process of interest.
-
Use Sensitive Detectors: Employing highly sensitive cameras or detectors allows for the use of lower excitation light levels.
-
Work at Lower Temperatures: Reducing the experimental temperature can slow down cellular processes, including the activity of membrane transporters that contribute to dye leakage.
Q4: What is the optimal concentration of this compound to use for cell loading?
A4: The optimal loading concentration for this compound typically ranges from 1 to 10 µM. However, it is crucial to determine the lowest effective concentration for your specific cell type and experimental conditions to minimize potential cytotoxicity and off-target effects.
Q5: Should I use Pluronic® F-127 when loading cells with this compound?
A5: Yes, using Pluronic® F-127, a non-ionic surfactant, is highly recommended. It aids in the dispersion of the water-insoluble this compound in your aqueous loading buffer, leading to more efficient and uniform cell loading. A final concentration of approximately 0.02% is generally effective.
Q6: What is probenecid (B1678239), and should I use it in my experiments?
A6: Probenecid is an inhibitor of organic anion transporters (OATs). These transporters can actively pump the cleaved, fluorescent form of Fluo-3FF out of the cell, leading to signal loss. If you observe significant dye leakage, including 1-2.5 mM probenecid in your loading and imaging buffers can help to improve dye retention within the cells.
Quantitative Data Summary
The following tables provide a summary of the key spectral and photophysical properties of Fluo-3FF and a comparison with other common calcium indicators.
Table 1: Properties of Fluo-3FF
| Property | Value | Reference(s) |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm | [2][3] |
| Emission Maximum (Ca²⁺-bound) | ~515-526 nm | [2][3] |
| Dissociation Constant (Kd) for Ca²⁺ | ~10-42 µM | [4][5][6] |
| Extinction Coefficient | 86,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield | 0.15 | [2] |
| Photostability | Relatively photostable | [4][5] |
Table 2: Comparison of Common Green Fluorescent Calcium Indicators
| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca²⁺ (nM) | Quantum Yield | Relative Brightness |
| Fluo-3FF | ~506 | ~526 | 10,000 - 42,000 | 0.15 | Moderate |
| Fluo-3 | ~506 | ~526 | ~390 | ~0.14 | Moderate |
| Fluo-4 | ~494 | ~516 | ~345 | - | High |
Experimental Protocols
Protocol 1: Standard this compound Loading Protocol for Adherent Cells
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
-
Prepare Loading Buffer:
-
Dilute the this compound stock solution to a final working concentration of 1-10 µM in a buffered physiological medium (e.g., HBSS or DMEM).
-
To aid in dispersion, first mix the required volume of this compound stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting into the loading buffer.
-
(Optional) To reduce dye leakage, add probenecid to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the this compound loading buffer to the cells.
-
-
Incubation:
-
Incubate the cells for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically for each cell type. Lowering the incubation temperature can sometimes reduce dye compartmentalization.
-
-
Wash:
-
Remove the loading buffer and wash the cells twice with indicator-free medium (containing probenecid if used during loading) to remove extracellular dye.
-
-
De-esterification:
-
Incubate the cells in fresh indicator-free medium for at least 30 minutes at the incubation temperature to allow for complete de-esterification of the this compound by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging.
-
Protocol 2: Assessing Phototoxicity using a Cell Viability Assay (e.g., Calcein AM or MTT Assay)
-
Prepare Samples:
-
Plate cells in a multi-well plate (e.g., 96-well plate) and allow them to adhere.
-
Prepare three groups of cells:
-
Group A (Experimental): Load with this compound (using Protocol 1) and expose to your imaging protocol's excitation light.
-
Group B (Stained Control): Load with this compound but do not expose to excitation light.
-
Group C (Unstained Control): Do not load with any dye and do not expose to excitation light.
-
-
-
Imaging Protocol:
-
Subject the experimental group (Group A) to your standard imaging protocol (e.g., time-lapse imaging for a specific duration with defined laser power and exposure times).
-
-
Cell Viability Staining:
-
After the imaging session, perform a cell viability assay on all three groups according to the manufacturer's instructions (e.g., Calcein AM or MTT assay).
-
-
Data Analysis:
-
Measure the fluorescence (Calcein AM) or absorbance (MTT) of each well using a plate reader.
-
Compare the viability of the experimental group (Group A) to the stained control (Group B) and the unstained control (Group C). A significant decrease in viability in Group A compared to the controls indicates phototoxicity.
-
Visualizations
Caption: Experimental workflow for loading and imaging cells with this compound.
Caption: Troubleshooting flowchart for addressing rapid signal decrease.
Caption: Generalized Gq-coupled GPCR calcium signaling pathway.
References
Technical Support Center: Optimizing Fluo-3FF AM Signal-to-Noise Ratio
Welcome to the technical support center for Fluo-3FF AM, a low-affinity fluorescent indicator for measuring high concentrations of intracellular calcium. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your experiments and achieve a high signal-to-noise ratio.
Troubleshooting Guide
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue: Low Signal-to-Noise Ratio (SNR)
A low signal-to-noise ratio can manifest as weak fluorescence signals that are difficult to distinguish from background noise.
-
Question: My fluorescence signal is very weak. How can I increase it?
Answer: A weak signal can be due to several factors. Here are some troubleshooting steps:
-
Suboptimal Dye Concentration: Using a concentration that is too low will result in a weak signal. Conversely, a concentration that is too high can lead to increased background fluorescence and potential cytotoxicity. It is recommended to perform a concentration titration to find the optimal loading concentration for your specific cell type. A common starting range for this compound is 2-10 µM.[1]
-
Incomplete De-esterification: For the dye to become fluorescent, the acetoxymethyl (AM) ester groups must be cleaved by intracellular esterases. If this process is incomplete, the signal will be low. Ensure you allow for a sufficient de-esterification period (typically 30 minutes) in a dye-free buffer after loading.
-
Instrument Settings: Check that the excitation and emission wavelengths on your instrument are correctly set for Fluo-3FF (Excitation: ~462 nm, Emission: ~526 nm).[1] Optimize the gain settings to enhance signal detection without saturating the detector.
-
Cell Health: Unhealthy or dying cells will not load the dye efficiently and will have compromised esterase activity. Ensure your cells are healthy and viable before and during the experiment.
-
-
Question: I'm observing high background fluorescence. What can I do to reduce it?
Answer: High background fluorescence can mask the specific calcium signal. Here are some potential causes and solutions:
-
Extracellular Dye: Residual extracellular this compound that was not washed away can contribute to background fluorescence. Ensure you wash the cells thoroughly with a dye-free buffer after the loading step.
-
Autofluorescence: Some cell types and media components can be inherently fluorescent. Use a phenol (B47542) red-free medium during the experiment to reduce background. You can also measure the autofluorescence of unstained cells and subtract it from your measurements.
-
Dye Compartmentalization: this compound can sometimes accumulate in organelles, leading to a high background signal that is not related to cytosolic calcium. To minimize this, you can try lowering the loading temperature or reducing the incubation time.
-
Issue: Signal Instability and Artifacts
-
Question: My fluorescence signal is decreasing over time, even without any stimulus. What could be the cause?
Answer: A gradual decrease in fluorescence intensity that is independent of calcium changes is often due to dye leakage or photobleaching.
-
Dye Leakage: The de-esterified Fluo-3FF can be actively transported out of the cell by organic anion transporters. To prevent this, you can include probenecid (B1678239) (a common inhibitor of these transporters) in your loading and imaging buffers. A typical concentration for probenecid is 1-2.5 mM.[2]
-
Photobleaching: This is the irreversible destruction of the fluorophore due to prolonged exposure to excitation light. To minimize photobleaching, reduce the intensity of the excitation light, decrease the exposure time, and only illuminate the sample when acquiring data.
-
-
Question: I'm observing spontaneous, transient flashes of fluorescence that are not related to my experimental stimulus. What are these?
Answer: These are likely calcium sparks or waves, which are localized, spontaneous releases of calcium from intracellular stores. While they are physiological events, if they are interfering with your measurements, you may need to adjust your experimental conditions or use a different analytical approach to isolate the signal of interest.
Frequently Asked Questions (FAQs)
-
Q1: What is the difference between Fluo-3 and Fluo-3FF?
A1: The primary difference is their affinity for calcium. Fluo-3 is a high-affinity indicator suitable for measuring resting and transient cytosolic calcium levels. In contrast, Fluo-3FF is a low-affinity indicator designed for environments with high calcium concentrations, such as the endoplasmic or sarcoplasmic reticulum, where high-affinity dyes would be saturated.[1]
-
Q2: What are the key spectral properties of Fluo-3FF?
A2: Fluo-3FF is excited by visible light, which reduces the potential for cellular photodamage compared to UV-excitable dyes. Its key spectral properties are:[1]
-
Excitation Maximum: ~462 nm
-
Emission Maximum: ~526 nm
-
Calcium Dissociation Constant (Kd): ~42 µM
-
-
Q3: Can I use Fluo-3FF for ratiometric measurements?
A3: No, Fluo-3FF is a single-wavelength indicator. Its fluorescence intensity increases upon binding to calcium, but its excitation and emission wavelengths do not shift. Therefore, it is not suitable for ratiometric measurements.
-
Q4: What is the purpose of Pluronic F-127 in the loading buffer?
A4: Pluronic F-127 is a non-ionic surfactant that helps to disperse the water-insoluble this compound in the aqueous loading buffer, which aids in a more efficient and uniform loading of the dye into the cells. A final concentration of 0.02% is commonly recommended.[3]
Data Presentation
The following tables provide a summary of recommended starting conditions for this compound experiments. Note that the optimal conditions should be empirically determined for each specific cell type and experimental setup.
Table 1: Recommended Loading Conditions for this compound
| Parameter | Recommended Range | Notes |
| This compound Concentration | 2 - 10 µM | Perform a titration to find the optimal concentration for your cell type. |
| Incubation Time | 30 - 60 minutes | Longer incubation times may be needed for some cell types, but can also increase compartmentalization. |
| Incubation Temperature | Room Temperature to 37°C | Lowering the temperature can reduce dye compartmentalization and leakage. |
| Pluronic F-127 Concentration | 0.02% - 0.04% | Aids in dispersing the dye in aqueous solutions. |
| Probenecid Concentration | 1 - 2.5 mM | Helps to prevent dye leakage from the cells. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Low Signal | Suboptimal dye concentration | Titrate this compound concentration (2-10 µM). |
| Incomplete de-esterification | Allow for a 30-minute de-esterification period. | |
| Incorrect instrument settings | Set excitation to ~462 nm and emission to ~526 nm. | |
| High Background | Extracellular dye | Wash cells thoroughly after loading. |
| Autofluorescence | Use phenol red-free media and subtract background from unstained cells. | |
| Dye compartmentalization | Lower loading temperature or reduce incubation time. | |
| Signal Decrease | Dye leakage | Add probenecid (1-2.5 mM) to buffers. |
| Photobleaching | Reduce excitation light intensity and exposure time. |
Experimental Protocols
Protocol 1: Standard this compound Loading for Adherent Cells in Microscopy
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
-
Prepare Loading Buffer:
-
For a final concentration of 5 µM this compound, mix the appropriate volume of the this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution.
-
Vortex the mixture thoroughly.
-
Dilute this mixture into a pre-warmed physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to achieve the final desired concentration.
-
If dye leakage is a concern, add probenecid to the loading buffer to a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Grow cells on coverslips to the desired confluency.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the this compound loading buffer to the cells.
-
-
Incubation:
-
Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time may need to be determined empirically.
-
-
Wash and De-esterification:
-
Remove the loading buffer and wash the cells twice with fresh, pre-warmed physiological buffer (containing probenecid if used during loading) to remove extracellular dye.
-
Incubate the cells in fresh physiological buffer for at least 30 minutes at the incubation temperature to allow for complete de-esterification of the this compound.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging. Mount the coverslip onto a microscope and proceed with your experiment.
-
Protocol 2: this compound Loading for Suspension Cells in a Plate Reader Assay
-
Prepare Stock Solutions:
-
As described in Protocol 1.
-
-
Prepare Loading Buffer:
-
As described in Protocol 1.
-
-
Cell Loading:
-
Harvest suspension cells and wash them once with the physiological buffer.
-
Resuspend the cells in the this compound loading buffer at the desired cell density.
-
-
Incubation:
-
Incubate the cell suspension for 30-60 minutes at 37°C in the dark, with occasional gentle mixing.
-
-
Wash and De-esterification:
-
Pellet the cells by centrifugation.
-
Remove the supernatant and wash the cells twice with fresh, pre-warmed physiological buffer (containing probenecid if used during loading).
-
Resuspend the cells in fresh physiological buffer and incubate for at least 30 minutes at the incubation temperature.
-
-
Plate Reader Measurement:
-
Transfer the cell suspension to a microplate (black-walled, clear-bottom plates are recommended to reduce background).
-
Measure the fluorescence using a plate reader with the appropriate excitation and emission filters.
-
Visualizations
Caption: Experimental workflow for using this compound and key troubleshooting points.
Caption: Logical relationships of causes for a low signal-to-noise ratio.
Caption: A simplified signaling pathway leading to intracellular calcium release.
References
Preventing Fluo-3FF AM leakage from cells with probenecid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the low-affinity calcium indicator, Fluo-3FF. Here, you will find detailed information to help you prevent the leakage of Fluo-3FF from cells using probenecid (B1678239), ensuring accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Fluo-3FF AM and why is it used?
Fluo-3FF is a fluorescent calcium indicator with a relatively low affinity for Ca²⁺, making it suitable for measuring high calcium concentrations that would saturate higher-affinity indicators like Fluo-3 and Fluo-4.[1][2][3] Its acetoxymethyl (AM) ester form allows for easy loading into live cells.[1][4]
Q2: What causes Fluo-3FF to leak from cells?
A gradual decrease in fluorescence intensity, independent of changes in calcium concentration, is a classic sign of dye leakage.[5] After the acetoxymethyl (AM) ester groups of this compound are cleaved by intracellular esterases, the resulting Fluo-3FF molecule is negatively charged and should be trapped within the cell.[5][6] However, it can be slowly extruded from the cytoplasm by membrane transporters.[5][7][8] The primary mechanisms for this leakage are:
-
Organic Anion Transporters (OATs): These membrane proteins can recognize the de-esterified Fluo-3FF and transport it out of the cell.[5][7][8][9]
-
Pannexin 1 (Panx1) Channels: These large-pore channels can also provide an exit pathway for dyes and other molecules like ATP.[5][10]
Q3: What is probenecid and how does it prevent dye leakage?
Probenecid is a medication primarily used to treat gout by increasing the excretion of uric acid.[10][11][12][13][14] In a research setting, it is widely used to prevent the leakage of fluorescent dyes from cells.[7][8][15][16] Probenecid effectively reduces dye leakage by inhibiting organic anion transporters (OATs).[7][8][9][10][17] By blocking these transporters, probenecid prevents the extrusion of the negatively charged Fluo-3FF from the cell, leading to better dye retention and a more stable fluorescent signal.[18]
Q4: Are there any alternatives to probenecid?
Yes, sulfinpyrazone (B1681189) (at concentrations of 0.1-0.25 mM) can also be used as an organic anion transport inhibitor to reduce dye leakage.[19] Additionally, reducing the experimental temperature can slow down the activity of membrane transporters and channels, thereby decreasing the rate of dye extrusion.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid signal decay unrelated to calcium changes | Dye leakage from cells. | Add probenecid to the loading and imaging buffers at a final concentration of 1-2.5 mM.[4][18][20] Ensure complete de-esterification of the this compound by incubating the cells for an additional 30 minutes after loading.[4][20] |
| High background fluorescence | Incomplete removal of extracellular dye or dye leakage into the medium. | Wash cells 2-3 times with indicator-free buffer after loading.[20] Include probenecid in the wash and imaging buffers to prevent leakage of intracellular dye, which contributes to background.[7] |
| Low fluorescence signal | Inefficient dye loading. | Optimize the this compound concentration (typically 1-10 µM).[20] Use a non-ionic surfactant like Pluronic F-127 (at a final concentration of about 0.02%) to aid in the dispersion of the this compound in the aqueous loading buffer.[20][21] Increase the loading time or temperature (e.g., 30-60 minutes at 37°C).[4][20] |
| Precipitation of probenecid in aqueous solutions | Probenecid has low solubility in water. | Prepare a stock solution of probenecid in 1 M NaOH or DMSO.[7][9][22] For aqueous buffers, first dissolve probenecid in DMSO and then dilute it into the buffer.[9] Do not store aqueous solutions of probenecid for more than one day.[9] |
| Cellular compartmentalization of the dye | Sequestration of Fluo-3FF in organelles like mitochondria.[1] | Lower the incubation temperature during loading to reduce compartmentalization.[4] Optimize the loading protocol to use the minimum effective dye concentration.[23] |
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 10 µM | The optimal concentration should be determined empirically for each cell type.[20] |
| Probenecid Concentration | 1 - 2.5 mM | A concentration of 2.5 mM is commonly recommended for standard calcium flux assays.[4][18][20] |
| Pluronic F-127 Concentration | ~0.02% (w/v) | Aids in the dispersion of this compound in aqueous solutions.[4][20][21] |
| Loading Time | 30 - 60 minutes | The optimal time depends on the cell type and temperature.[4][20] |
| Loading Temperature | Room Temperature to 37°C | The optimal temperature should be determined empirically.[4][20] |
| De-esterification Time | 30 minutes | Allows for complete cleavage of the AM esters by intracellular esterases.[4][20] |
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (1-5 mM):
-
Pluronic F-127 Stock Solution (20% w/v):
-
Dissolve Pluronic F-127 in anhydrous DMSO.
-
Store at room temperature.
-
-
Probenecid Stock Solution (250 mM):
Cell Loading Protocol
-
Prepare Loading Buffer:
-
Thaw the this compound and probenecid stock solutions.
-
In a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), add the required volumes of the stock solutions to achieve the desired final concentrations.
-
For improved dye loading, first mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting into the loading buffer.[4][20]
-
The final loading buffer should contain this compound (e.g., 5 µM), probenecid (e.g., 2.5 mM), and Pluronic F-127 (e.g., 0.02%).
-
-
Load Cells:
-
Wash and De-esterify:
-
Remove the loading buffer and wash the cells 2-3 times with a physiological buffer containing probenecid (at the same concentration as the loading buffer) to remove extracellular dye.[20]
-
Add fresh physiological buffer containing probenecid and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular this compound.[4][20]
-
-
Imaging:
-
Proceed with fluorescence measurements using a fluorescence microscope, plate reader, or flow cytometer.
-
Maintain the presence of probenecid in the imaging buffer throughout the experiment to prevent dye leakage.
-
Visualizations
Caption: Mechanism of this compound leakage and its prevention by probenecid.
Caption: Experimental workflow for using this compound with probenecid.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. abpbio.com [abpbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. Probenecid *Cell culture tested* *CAS 57-66-9* | AAT Bioquest [aatbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probenecid - Wikipedia [en.wikipedia.org]
- 12. drugs.com [drugs.com]
- 13. Probenecid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. Probenecid, an Old Drug with Potential New Uses for Central Nervous System Disorders and Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Probenecid? [synapse.patsnap.com]
- 18. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
- 19. mesgenbio.com [mesgenbio.com]
- 20. benchchem.com [benchchem.com]
- 21. ionbiosciences.com [ionbiosciences.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Fluo-3FF AM Fluorescence Microscopy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts encountered during Fluo-3FF AM fluorescence microscopy experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: High Background Fluorescence or Low Signal-to-Noise Ratio
Q: My fluorescence images have a high background, and I can't distinguish the signal from my cells clearly. What could be the cause and how can I fix it?
A: High background fluorescence can originate from several sources. Here’s a step-by-step guide to troubleshoot this issue:
-
Incomplete Removal of Extracellular Dye: The most common cause is residual this compound in the imaging medium that has not been washed away after loading.
-
Solution: Ensure you wash the cells 2-3 times with fresh, pre-warmed physiological buffer after the loading incubation period.
-
-
Extracellular Hydrolysis of this compound: Extracellular esterases can cleave the AM ester, leading to a fluorescent signal outside the cells.
-
Solution: Minimize the time the cells are in the loading solution and wash thoroughly as described above.
-
-
Dye Leakage: The de-esterified Fluo-3FF can leak from the cells back into the medium.
-
Solution: Include an organic anion transport inhibitor like probenecid (B1678239) in your loading and imaging buffers.[1] For more details, refer to the "Dye Leakage" section in the FAQs.
-
-
Autofluorescence: Some cell types or media components can exhibit intrinsic fluorescence.
-
Solution: Image a sample of unstained cells under the same imaging conditions to determine the level of autofluorescence. If significant, you may need to use a different imaging medium or apply background subtraction during image analysis.
-
Issue 2: Punctate or Non-Uniform Staining Pattern
Q: The fluorescence in my cells is not diffuse and cytosolic, but rather appears as bright puncta or is localized to specific regions. What does this indicate and how can I achieve uniform cytosolic loading?
A: A punctate staining pattern is a classic sign of dye compartmentalization, where the this compound has accumulated in organelles such as mitochondria or the endoplasmic reticulum instead of being freely distributed in the cytosol.[2] This can lead to inaccurate measurements of cytosolic calcium.
Troubleshooting Steps:
-
Lower the Loading Temperature: Incubating cells at 37°C can promote dye sequestration into organelles.[2] Try loading at room temperature (20-25°C) or even at 4°C for a longer duration to reduce compartmentalization.[2]
-
Optimize Dye Concentration and Incubation Time: Using a high concentration of this compound or a prolonged incubation time can lead to incomplete de-esterification and subsequent sequestration.[2] It is recommended to determine the minimum dye concentration and incubation time that provides an adequate signal-to-noise ratio for your specific cell type.[3]
-
Use Pluronic® F-127: This non-ionic detergent aids in the dispersion of the water-insoluble this compound in the loading buffer, which can promote more uniform loading.[3][4]
Issue 3: Rapid Signal Fading or Cell Death During Imaging
Q: My fluorescence signal is bleaching quickly, and I observe morphological changes in my cells or cell death after a short period of imaging. What is happening and how can I prevent it?
A: This is likely due to phototoxicity, which is cell damage caused by light exposure during fluorescence microscopy.[5] The excitation light can generate reactive oxygen species (ROS) that are harmful to cells.
Mitigation Strategies:
-
Reduce Illumination Intensity: Use the lowest possible laser power or excitation light intensity that still provides a usable signal.
-
Minimize Exposure Time: Use the shortest possible exposure times for image acquisition.
-
Use Longer Wavelength Fluorophores (if possible): Although you are using Fluo-3FF, for future experiments, consider that longer wavelength dyes are generally less phototoxic.[6]
-
Time-Lapse Imaging: If you are performing time-lapse experiments, increase the interval between image acquisitions to allow the cells to recover.
-
Use an Oxygen Scavenger: In some cases, adding an oxygen scavenger to the imaging medium can help reduce phototoxicity.
Frequently Asked Questions (FAQs)
Incomplete De-esterification
Q: What is incomplete de-esterification and how does it affect my measurements?
A: this compound is not fluorescent and does not bind calcium. It must be cleaved by intracellular esterases to its active form, Fluo-3FF.[7] Incomplete de-esterification means that some of the dye remains in its AM ester form within the cell. This partially hydrolyzed form is insensitive to calcium and contributes to background fluorescence, leading to an underestimation of the true calcium concentration.[8]
Q: How can I ensure complete de-esterification?
A: After loading the cells with this compound and washing, include a de-esterification step by incubating the cells in a dye-free physiological buffer for an additional 30 minutes at 37°C.[2][9] This allows the intracellular esterases sufficient time to completely cleave the AM groups.
Compartmentalization
Q: What is compartmentalization and why is it a problem?
A: Compartmentalization is the sequestration of the Fluo-3FF dye within intracellular organelles like mitochondria and the endoplasmic reticulum.[2] This is problematic because the fluorescence signal will then be a composite of signals from the cytosol and these organelles, which have different calcium concentrations and dynamics. This can lead to an overestimation of baseline calcium levels and distorted kinetics of calcium transients.
Q: How can I assess if compartmentalization is occurring in my experiment?
A: You can visually inspect the cells under the microscope. A diffuse, uniform fluorescence throughout the cytoplasm indicates successful cytosolic loading. A punctate or reticular pattern suggests compartmentalization. For a more definitive assessment, you can co-localize the Fluo-3FF signal with organelle-specific dyes (e.g., MitoTracker for mitochondria or ER-Tracker for the endoplasmic reticulum).[10]
Quantitative Data on Mitigating Compartmentalization (Qualitative Summary)
| Parameter | Condition 1 | Effect on Compartmentalization | Condition 2 | Effect on Compartmentalization |
| Loading Temperature | 37°C | Increased compartmentalization[2] | Room Temperature (20-25°C) | Reduced compartmentalization[2] |
| Dye Concentration | High (e.g., >10 µM) | Increased risk of compartmentalization[2] | Low (e.g., 1-5 µM) | Reduced risk of compartmentalization[3] |
| Incubation Time | Long (e.g., >60 min) | Increased risk of compartmentalization[2] | Short (e.g., 30-45 min) | Reduced risk of compartmentalization[3] |
Dye Leakage
Q: My fluorescence signal decreases over time, even in the absence of any stimulus. What causes this?
A: This is likely due to dye leakage, where the active, de-esterified Fluo-3FF is extruded from the cell into the extracellular medium by organic anion transporters (OATs).[1]
Q: How can I prevent dye leakage?
A: The most common method is to use an organic anion transport inhibitor, such as probenecid, in both the loading and imaging buffers.[1] A typical working concentration for probenecid is 1-2.5 mM.[3][11] Lowering the experimental temperature can also reduce the rate of dye extrusion.[1]
Effectiveness of Probenecid in Reducing Dye Leakage (Qualitative Summary)
| Condition | Observation |
| Without Probenecid | A gradual decrease in intracellular fluorescence intensity over time is often observed. In some cell types like CHO and HeLa, Fluo-4 AM (a similar indicator) showed no response to ATP stimulation without probenecid due to significant leakage.[12] |
| With Probenecid (1-2.5 mM) | Intracellular dye retention is improved, leading to a more stable baseline fluorescence.[1][13] Probenecid has been shown to block the loss of the Ca2+ indicator, resulting in a brighter signal.[13] |
Phototoxicity
Q: What is phototoxicity and how is it different from photobleaching?
A: Phototoxicity is cell damage or death caused by light exposure during fluorescence imaging, often mediated by the production of reactive oxygen species.[5][14] Photobleaching, on the other hand, is the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence.[15] While the two are often linked, phototoxicity can occur even without significant photobleaching.[15]
Q: What are the best practices to minimize phototoxicity?
A:
-
Optimize illumination: Use the lowest possible excitation light intensity and the shortest exposure time that provide an acceptable signal.
-
Reduce the frequency of image acquisition in time-lapse experiments.
-
Maintain a healthy cell culture environment during imaging (e.g., temperature and CO2 control).
Experimental Protocols
Standard this compound Loading Protocol for Adherent Cells
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
(Optional) Prepare a 250 mM stock solution of probenecid in 1 M NaOH and adjust the pH to ~7.4 with HCl.[11]
-
-
Prepare Loading Buffer:
-
On the day of the experiment, warm a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to the desired loading temperature (room temperature is recommended to minimize compartmentalization).
-
For a final this compound concentration of 1-10 µM, dilute the stock solution into the buffer. To aid in dispersion, first mix the this compound stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting in the buffer.[9]
-
(Optional) Add probenecid to the loading buffer for a final concentration of 1-2.5 mM.[9]
-
-
Cell Loading:
-
Culture cells on coverslips or in imaging dishes.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature, protected from light. The optimal time should be determined empirically for each cell type.[9]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh physiological buffer (containing probenecid if used in the loading step).
-
Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification.[9]
-
-
Imaging:
-
The cells are now ready for fluorescence imaging. The excitation maximum for Fluo-3FF is around 462 nm, and the emission maximum is around 526 nm.[16]
-
Visualizations
Caption: Activation pathway of this compound within a cell.
Caption: General experimental workflow for this compound loading and imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. abpbio.com [abpbio.com]
- 4. ionbiosciences.com [ionbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - CL [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. medchemexpress.com [medchemexpress.com]
Premature hydrolysis of Fluo-3FF AM and storage conditions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the use of Fluo-3FF AM, a low-affinity fluorescent indicator for measuring high-concentration calcium (Ca²⁺) signaling events.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the cell-permeant acetoxymethyl (AM) ester form of the Fluo-3FF calcium indicator.[1] In its AM ester form, the molecule can passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now active and membrane-impermeant Fluo-3FF inside.[1][2] The active Fluo-3FF is essentially non-fluorescent in the absence of Ca²⁺ but exhibits a significant increase in fluorescence upon binding to calcium, allowing for the detection of Ca²⁺ dynamics.[1][3]
Q2: What are the optimal storage conditions for this compound?
A2: this compound is sensitive to moisture and light. Stock solutions should be prepared in high-quality, anhydrous DMSO and stored at -20°C or -80°C, protected from light.[4][5] It is highly recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[2][6]
Q3: My fluorescent signal is weak. What are the potential causes?
A3: A weak signal can result from several factors:
-
Premature Hydrolysis: The AM ester has been hydrolyzed before entering the cells, preventing it from being loaded. This can happen if the stock solution is exposed to moisture.
-
Low Intracellular Calcium: The basal Ca²⁺ levels in your cells may be very low, resulting in a dim initial signal.[6]
-
Incomplete De-esterification: The AM groups have not been fully cleaved by intracellular esterases. After loading, allow for a 30-minute incubation period in a dye-free buffer for complete de-esterification.[2][5]
-
Photobleaching: Excessive exposure to excitation light can destroy the fluorophore.[6]
Q4: What causes premature hydrolysis of this compound and how can I prevent it?
A4: Premature hydrolysis occurs when the AM ester is cleaved before it enters the cell, typically by water. This prevents the dye from crossing the cell membrane. To prevent this, always use high-quality, anhydrous DMSO for preparing stock solutions and minimize the exposure of the stock and working solutions to atmospheric moisture.[2] Prepare working solutions immediately before use.[4]
Q5: Why is my background fluorescence high?
A5: High background fluorescence can be caused by incomplete removal of the extracellular this compound working solution or by premature hydrolysis of the AM ester in the loading buffer. Ensure thorough washing of cells with indicator-free medium after the loading incubation period to remove any dye that is nonspecifically associated with the cell surface.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Dye Loading or No Signal
A gradual decrease in fluorescence intensity that is independent of calcium concentration changes can be a sign of dye leakage from the cells.[7] While Fluo-3FF is designed to be trapped within the cell after its AM ester groups are cleaved, it can still be slowly extruded from the cytoplasm.[7]
-
Cause 1: Premature Hydrolysis of AM Ester
-
Solution: Ensure your DMSO is anhydrous. Prepare fresh working solutions for each experiment and avoid storing them.
-
-
Cause 2: Suboptimal Loading Conditions
-
Cause 3: Dye Extrusion
-
Solution: The de-esterified indicator can be actively removed from the cell by organic anion transporters.[8] This process can be slowed by:
-
Adding an organic anion transport inhibitor, such as probenecid (B1678239) (1-2.5 mM), to the loading and imaging buffers.[5][7][9]
-
Lowering the experimental temperature to slow down transporter activity.[7]
-
-
Issue 2: Signal Decreases Rapidly (Photobleaching)
-
Cause: Excessive Excitation Light
Data Summary Tables
Table 1: Storage and Handling Recommendations for this compound
| Parameter | Recommendation | Rationale |
| Form | Supplied as a solid powder.[3] | Stable for long-term storage. |
| Reconstitution | High-quality, anhydrous DMSO.[2] | Prevents premature hydrolysis of the AM ester. |
| Stock Solution Conc. | 1-5 mM.[5] | A concentrated stock minimizes the volume of DMSO added to aqueous buffers. |
| Storage Temp. | -20°C or -80°C.[4][5] | Ensures stability and prevents degradation. |
| Light Exposure | Protect from light.[5][10] | This compound is photosensitive. |
| Freeze-Thaw Cycles | Avoid by aliquoting into single-use volumes.[6] | Repeated temperature changes can degrade the compound. |
Table 2: Typical Experimental Concentrations
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 1-5 mM in anhydrous DMSO.[5] | 1-5 µM in physiological buffer.[5] | Calcium indicator. |
| Pluronic® F-127 | 20% (w/v) in DMSO.[5] | 0.02% - 0.04% (final).[2][9] | A non-ionic detergent that aids in dispersing the AM ester in aqueous media.[5] |
| Probenecid | 25 mM in HHBS with NaOH.[9] | 1 - 2.5 mM (final).[9] | An organic anion transport inhibitor to reduce dye leakage from cells.[7] |
Experimental Protocols & Visual Guides
Standard Protocol for Loading Adherent Cells with this compound
-
Prepare Stock Solutions:
-
Prepare Working Solution:
-
Immediately before use, dilute the this compound stock solution to a final concentration of 1-5 µM in a buffered physiological medium (e.g., HBSS).[4][5]
-
For improved dispersion, mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 before diluting into the loading medium.[5]
-
If dye leakage is an issue, add probenecid to a final concentration of 1-2.5 mM.[5]
-
-
Cell Loading:
-
Remove the culture medium from adherent cells.
-
Add the this compound working solution to the cells and incubate for 15-60 minutes at 20-37°C.[5] Optimal conditions should be determined empirically.
-
-
Wash and De-esterification:
-
Imaging:
-
Begin fluorescence measurements. Fluo-3FF has an excitation maximum of ~506 nm and an emission maximum of ~526 nm.[8]
-
Visual Workflow and Troubleshooting
Caption: Experimental workflow for this compound loading and imaging with key troubleshooting checkpoints.
Caption: Mechanism of this compound loading, activation, and potential premature hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. FLUO 3/AM Membrane-permeable version of FLUO 3. Unlike all other Ca2+ indicators, FLUO 3/AM is non-fluorescent until it is hydrolyzed in the cell by cellular esterases. It is insensitive to Mg2+. | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. abpbio.com [abpbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. dojindo.com [dojindo.com]
Dealing with uneven Fluo-3FF AM loading in cell populations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Fluo-3FF AM for intracellular calcium measurements.
Troubleshooting Guide
This section addresses specific issues that may arise during this compound loading and imaging experiments.
Question: My cells show inconsistent, patchy, or uneven fluorescence intensity. What is the cause and how can I fix it?
Answer: Inconsistent cell-to-cell fluorescence is a common problem that can arise from several factors related to dye loading or cell health.[1][2]
-
Suboptimal Loading Conditions: Ensure that the loading temperature, dye concentration, and incubation time are optimized for your specific cell type.[1][3] A non-uniform cell monolayer can also lead to patchy staining.
-
Poor Dye Dispersion: this compound is hydrophobic and can precipitate in aqueous buffers. Always mix the DMSO stock solution with an equal volume of 20% (w/v) Pluronic® F-127 before diluting it into the final loading buffer to ensure even mixing and prevent dye aggregation.[1][4][5]
-
Cell Health Variability: Unhealthy or stressed cells will not load the dye consistently.[2] Ensure your cells are healthy and at an appropriate confluency before starting the experiment.
Question: The fluorescence signal from my cells is very low or completely absent. What should I do?
Answer: A weak or non-existent signal typically points to issues with dye loading, de-esterification, or the dye itself.
-
Incomplete De-esterification: The AM ester form of the dye is not fluorescent. It must be cleaved by intracellular esterases to become active.[4][6] Always include a post-loading de-esterification step by incubating the cells in a dye-free buffer for at least 30 minutes.[1][4][7]
-
Active Dye Efflux: Cells can actively pump the de-esterified dye out of the cytoplasm using organic anion transporters (OATs).[8] To prevent this, include the OAT inhibitor probenecid (B1678239) (1-2.5 mM) in both the loading and imaging buffers.[1][5][9]
-
Suboptimal Loading Conditions: A loading temperature that is too low can reduce dye uptake, while a time that is too short will result in insufficient loading.[3] Experiment with a temperature range from 20-37°C and incubation times from 30-60 minutes.[5][9]
-
Hydrolyzed Dye: this compound is susceptible to hydrolysis. Ensure your DMSO stock is anhydrous and stored properly at -20°C, protected from light and moisture.[10][11] Avoid repeated freeze-thaw cycles.[9][11]
Question: I see bright, fluorescent puncta within the cells instead of a diffuse, cytosolic signal. What is happening?
Answer: This phenomenon is known as subcellular compartmentalization, where the dye accumulates in organelles like mitochondria or lysosomes.[1][3]
-
Lower Loading Temperature: This issue is often exacerbated at 37°C. Reducing the loading temperature to room temperature can lessen the sequestration of the dye into organelles.[1][5]
-
Reduce Dye Concentration/Time: High dye concentrations or excessively long incubation times can promote compartmentalization. Use the minimum dye concentration and incubation time necessary to achieve an adequate signal-to-noise ratio.[1][5]
Question: My cells appear stressed, have changed morphology, or are detaching after loading. How can I minimize cytotoxicity?
Answer: Cell damage can be caused by the components of the loading solution or the loading conditions themselves.[12]
-
Toxicity of Reagents: DMSO, used to dissolve the dye, can be toxic to cells.[12] Minimize the final DMSO concentration in your loading buffer. Similarly, high concentrations of this compound or Pluronic F-127 can be damaging. It is crucial to determine the lowest effective concentrations for your experiments.
-
Harsh Loading Conditions: Prolonged incubation at high temperatures (e.g., 37°C) can be stressful for some cell types.[3] Consider reducing the loading temperature or incubation time.[3]
-
Healthy Starting Population: Always begin experiments with healthy, unstressed cells to ensure they can tolerate the loading procedure.[12]
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Uneven/Patchy Staining | Inconsistent dye uptake; Poor dye dispersion; Unhealthy cells. | Optimize loading temperature and time. Ensure uniform cell monolayer. Use Pluronic® F-127 for better dye solubilization.[1][3][4][5] |
| Low or No Signal | Incomplete de-esterification; Active dye efflux; Suboptimal loading temperature/time. | Add a 30-minute post-loading de-esterification step.[1][4] Use probenecid (1-2.5 mM) to block dye leakage.[1][8] Increase loading temperature (up to 37°C) and/or time (30-60 min).[5][9] |
| Bright Fluorescent Puncta | Subcellular compartmentalization of the dye. | Lower the loading temperature (e.g., to room temperature). Reduce dye concentration and/or incubation time.[1][5] |
| High Background | Incomplete removal of extracellular dye; Dye leakage from cells. | Ensure thorough washing (2-3 times) with fresh buffer after loading.[4][10] Use probenecid to improve dye retention.[3] |
| Cell Death/Morphological Changes | Cytotoxicity from DMSO, dye, or Pluronic® F-127; Harsh loading conditions. | Reduce concentration of all loading reagents. Reduce loading temperature and/or incubation time.[3][12] |
Experimental Protocols & Methodologies
Standard Protocol for this compound Loading in Adherent Cells
This protocol provides a general starting point. Optimization is highly recommended for each specific cell type and experimental setup.[1]
Materials:
-
This compound
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)[9]
-
Pluronic® F-127, 20% (w/v) in DMSO[4]
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with HEPES[10]
-
Probenecid (optional)[9]
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution (Final Concentration 1-10 µM):
-
Warm the physiological buffer to your desired loading temperature (e.g., 37°C).
-
If using, add probenecid to the buffer to a final concentration of 1-2.5 mM.[1]
-
In a separate microfuge tube, mix an aliquot of the this compound stock solution with an equal volume of 20% Pluronic® F-127 solution.[1][7]
-
Vortex this mixture, then immediately dilute it into the pre-warmed buffer to achieve the final desired this compound concentration (typically 1-10 µM).
-
-
Cell Loading:
-
Culture cells on an appropriate imaging plate or coverslip.
-
Aspirate the growth medium and gently wash the cells once with the physiological buffer.[10]
-
Add the prepared loading solution to the cells and incubate for 30-60 minutes at your chosen temperature (e.g., room temperature or 37°C), protected from light.[5][7]
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, dye-free buffer (containing probenecid if used previously) to remove extracellular dye.[4][10]
-
Incubate the cells in this fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[4][7]
-
-
Imaging:
Visualizations
Experimental Workflow
Caption: Standard workflow for this compound cell loading and imaging.
Troubleshooting Logic
Caption: Troubleshooting workflow for common this compound loading issues.
Gq-Coupled GPCR Signaling Pathway
Caption: Simplified Gq-coupled GPCR signaling pathway leading to Ca²⁺ release.
Frequently Asked Questions (FAQs)
Question: What are Pluronic® F-127 and probenecid, and why are they used?
Answer:
-
Pluronic® F-127 is a non-ionic surfactant used to aid the dispersion of water-insoluble AM ester dyes in aqueous physiological buffers.[4][6][9] It helps prevent the dye from precipitating and ensures a more uniform loading concentration.
-
Probenecid is an inhibitor of organic anion transporters (OATs).[5][8] After intracellular esterases cleave the AM group, the resulting Fluo-3FF molecule is negatively charged and can be actively transported out of the cell by OATs.[8] Probenecid blocks this transport, improving dye retention and ensuring a more stable signal.[8]
Question: How critical is the de-esterification step?
Answer: It is absolutely critical. The acetoxymethyl (AM) ester form of the dye is membrane-permeant but is not fluorescent and does not bind calcium.[4][6] Only after the AM groups are removed by intracellular esterases does the dye become trapped in the cell and responsive to calcium.[6][7] A dedicated 30-minute incubation in dye-free buffer after loading is essential to allow this enzymatic reaction to complete.[1][4][7]
Question: What is the difference between Fluo-3 and Fluo-4? Should I use Fluo-4 instead?
Answer: Fluo-4 is an analog of Fluo-3 where two chlorine atoms are replaced by fluorine atoms.[11][13] This structural change results in Fluo-4 having a significantly greater fluorescence output upon binding calcium, especially when excited by the common 488 nm laser line.[6][13][14] Consequently, Fluo-4 often provides a better signal-to-noise ratio and may allow for the use of lower dye concentrations, potentially reducing cytotoxicity.[13][14]
Fluo-3 vs. Fluo-4 Performance Comparison
Data from experiments on M1-transfected CHO cells stimulated with carbachol.[13][14]
| Indicator | Loading Concentration / Time | Basal Fluorescence (Relative Units) | Stimulated Fluorescence (Relative Units) | Fold-Increase |
| Fluo-3 AM | 4 µM / 60 min | 1700 | 5700 | 3.4 |
| Fluo-4 AM | 4 µM / 60 min | 4900 | 21300 | 4.3 |
| Fluo-4 AM | 2 µM / 30 min | 1200 | 5400 | 4.5 |
As shown in the table, Fluo-4 can generate a stronger response than Fluo-3 even at half the concentration and incubation time.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. abpbio.com [abpbio.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. apexbt.com [apexbt.com]
- 12. How do I minimize cell damage during Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 13. Comparing Ca2+-Sensitive Dyes Fluo-3 & Fluo-4 with the FLIPR Fluorometric System [moleculardevices.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Fluo-3FF AM Loading with Pluronic F-127
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Pluronic F-127 for Fluo-3FF AM loading in calcium imaging experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound loading using Pluronic F-127.
Issue 1: Low Fluorescence Signal or Poor Dye Loading
Possible Causes and Solutions:
-
Suboptimal Pluronic F-127 Concentration: The concentration of Pluronic F-127 is critical for efficient dye loading. While it aids in solubilizing the hydrophobic this compound in aqueous buffer, incorrect concentrations can hinder loading.
-
Too Low: Insufficient Pluronic F-127 may lead to poor dispersion of the dye, resulting in aggregation and reduced availability for cell uptake.
-
Too High: Excessive concentrations can lead to the formation of stable micelles that may sequester the dye, preventing its entry into the cells. Studies have also suggested that prolonged exposure to higher concentrations of Pluronic F-127 can decrease dye incorporation.[1]
-
Recommendation: Start with a final Pluronic F-127 concentration of 0.02% and optimize by testing a range from 0.01% to 0.04%.[2][3] Some studies suggest that lowering both Pluronic F-127 and DMSO concentrations can improve loading efficiency.[4]
-
-
Inadequate Incubation Time or Temperature:
-
Recommendation: Incubate cells with the this compound and Pluronic F-127 loading solution for 30-60 minutes at 37°C.[2] Note that prolonged incubation (over 60 minutes) in the presence of Pluronic F-127 may decrease dye incorporation.[1] Optimal time and temperature may vary depending on the cell type and should be determined empirically.
-
-
Poor Dye Quality or Degradation:
-
Recommendation: Ensure the this compound stock solution is properly stored at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Issue 2: High Background Fluorescence or Dye Leakage
Possible Causes and Solutions:
-
Pluronic F-127 Affecting Membrane Permeability: Pluronic F-127 has been reported to affect cell membrane permeability, which could potentially lead to the leakage of the hydrolyzed, calcium-sensitive form of the dye out of the cell.[1]
-
Recommendation: After loading, wash the cells thoroughly with a Pluronic-free and dye-free buffer to remove any extracellular dye. Consider using an organic anion transport inhibitor, such as probenecid (B1678239), in the loading and imaging buffer to reduce dye leakage.[2]
-
-
Incomplete Hydrolysis of AM Ester: If the acetoxymethyl (AM) ester groups are not fully cleaved by intracellular esterases, the dye will not be efficiently trapped inside the cell and will not be responsive to calcium.
-
Recommendation: After the initial loading period, incubate the cells in a dye-free buffer for an additional 30 minutes to allow for complete de-esterification.
-
Issue 3: Altered Cellular Calcium Responses
Possible Causes and Solutions:
-
Pluronic F-127 Affecting Calcium Signaling: Studies have shown that Pluronic F-127 can alter depolarization-evoked calcium transients in neuronal cells.[5] This is a critical consideration, as it could lead to misinterpretation of experimental results.
-
Recommendation: It is crucial to perform control experiments to assess the effect of Pluronic F-127 alone on the calcium signaling pathways of interest in your specific cell type. Compare the calcium responses of cells loaded with this compound with and without Pluronic F-127, if possible.
-
Issue 4: Cellular Toxicity
Possible Causes and Solutions:
-
Cytotoxicity of Pluronic F-127: While generally considered to have low toxicity, Pluronic F-127 can exhibit some undesirable biological effects, and its toxicity can be concentration-dependent.[6][7][8]
-
Recommendation: Use the lowest effective concentration of Pluronic F-127. Assess cell viability using methods like Trypan Blue exclusion or a cell viability assay after the loading protocol. Lowering both Pluronic F-127 and DMSO concentrations may improve cell viability.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Pluronic F-127 in this compound loading?
A1: Pluronic F-127 is a non-ionic surfactant that acts as a dispersing agent.[9][10] this compound is hydrophobic and has low solubility in aqueous solutions. Pluronic F-127 helps to prevent the dye from aggregating in the loading buffer, thereby increasing its effective concentration and facilitating its passive diffusion across the cell membrane.[9]
Q2: What is the recommended starting concentration for Pluronic F-127?
A2: A final concentration of 0.02% Pluronic F-127 in the loading buffer is a widely recommended starting point.[2][3] However, the optimal concentration can vary between cell types and experimental conditions, so it is advisable to perform a titration to determine the best concentration for your specific application.
Q3: Can Pluronic F-127 affect my experimental results beyond improving dye loading?
A3: Yes. As mentioned in the troubleshooting guide, Pluronic F-127 has been shown to affect cell membrane permeability and alter intracellular calcium dynamics in some cell types.[1][5] It is essential to conduct appropriate control experiments to rule out any confounding effects of Pluronic F-127 on your results.
Q4: Are there any alternatives to using Pluronic F-127?
A4: While Pluronic F-127 is the most commonly used dispersing agent for AM ester dyes, other methods to improve loading include optimizing the concentration of the dye and the solvent (DMSO), as well as the incubation time and temperature. In some cases, a lower concentration of DMSO may improve loading efficiency.[4]
Quantitative Data Summary
While direct quantitative data for the effect of Pluronic F-127 on this compound loading efficiency is limited in the reviewed literature, the following table summarizes general findings for AM ester dyes. Researchers should use this as a guideline and optimize for their specific experiments.
| Parameter | Condition with Pluronic F-127 | Condition without Pluronic F-127 | Key Considerations |
| Dye Loading Efficiency | Generally increased, especially for hydrophobic dyes.[1] | May be lower, with a higher risk of dye aggregation. | Optimal Pluronic F-127 concentration is crucial; too high can be detrimental.[1] |
| Cell Viability | Can be affected, particularly at higher concentrations.[6][7][8] | Generally higher, assuming the solvent concentration is not toxic. | Lowering Pluronic F-127 and DMSO concentrations can preserve cell viability.[4] |
| Dye Leakage | May be increased due to effects on membrane permeability.[1] | Generally lower. | Use of anion transport inhibitors like probenecid is recommended.[2] |
| Calcium Transients | Potential for alteration of signaling has been reported.[5] | Unaffected by the surfactant. | Perform controls to assess the impact on your specific cell type and pathway. |
Experimental Protocols
Protocol: this compound Loading in Adherent Cells using Pluronic F-127
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% w/v solution in DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with Ca²⁺ and Mg²⁺)
-
Probenecid (optional)
-
Adherent cells cultured on coverslips or in microplates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light.
-
Use a commercially available 20% (w/v) Pluronic F-127 solution in DMSO or prepare it by dissolving Pluronic F-127 powder in DMSO. Store at room temperature.[10]
-
-
Prepare Loading Solution:
-
For a final this compound concentration of 5 µM and a final Pluronic F-127 concentration of 0.02%:
-
In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution. For example, mix 2.5 µL of 2 mM this compound with 2.5 µL of 20% Pluronic F-127.
-
Vortex briefly to ensure thorough mixing.
-
Add this mixture to the required volume of physiological buffer to achieve the final desired concentration. For example, add the 5 µL mixture to 1 mL of HBSS for a final concentration of 10 µM this compound and 0.05% Pluronic F-127, then dilute this 1:1 with more HBSS to get to 5 µM this compound and 0.025% Pluronic F-127. Note: The final DMSO concentration should be kept below 0.5% to minimize solvent-induced cytotoxicity.
-
-
If using probenecid to prevent dye leakage, add it to the loading solution at a final concentration of 1-2.5 mM.[2]
-
-
Cell Loading:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[2]
-
-
Wash and De-esterification:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular dye.
-
Add fresh physiological buffer (containing probenecid if used during loading) and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound inside the cells.
-
-
Imaging:
-
The cells are now ready for calcium imaging experiments.
-
Visualizations
References
- 1. Effects of pluronic F-127 on loading of fura 2/AM into single smooth muscle cells isolated from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abpbio.com [abpbio.com]
- 3. interchim.fr [interchim.fr]
- 4. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pluronic acid F-127 on the toxicity towards eukaryotic cells of CSA-13, a cationic steroid analogue of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biotium.com [biotium.com]
- 10. people.biology.ucsd.edu [people.biology.ucsd.edu]
Technical Support Center: Fluo-3FF AM Calcium Indicator
Welcome to the technical support center for the Fluo-3FF AM calcium indicator. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a low-affinity calcium indicator?
This compound is a cell-permeant fluorescent dye used to measure intracellular calcium concentrations. The "AM" designation indicates that it is an acetoxymethyl ester, which allows the molecule to readily cross cell membranes. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye (Fluo-3FF) in the cytosol.[1] Fluo-3FF is characterized as a low-affinity indicator due to its high dissociation constant (Kd) of approximately 42 µM.[2][3] This makes it particularly suitable for measuring high calcium concentrations, such as those found in the endoplasmic reticulum, which would saturate high-affinity dyes.[1]
Q2: What are the primary reasons for this compound signal quenching or loss?
Several factors can lead to a decrease or loss of the this compound fluorescent signal. The most common issues include:
-
Dye Leakage: The active form of Fluo-3FF can be actively transported out of the cell by organic anion transporters (OATs).[4]
-
Photobleaching: Prolonged or high-intensity exposure to excitation light can cause the fluorophore to permanently lose its ability to fluoresce.
-
Subcellular Compartmentalization: The dye can be sequestered into organelles like mitochondria, leading to a non-uniform cytosolic distribution and an inaccurate representation of cytosolic calcium levels.
-
Incomplete De-esterification: For the dye to become fluorescent in the presence of calcium, the AM ester groups must be cleaved by intracellular esterases. Incomplete cleavage results in a weaker signal.
-
Chemical Quenching: The presence of certain heavy metal ions in your experimental buffer can quench the fluorescence of the dye.
-
Cell Health: Unhealthy or dying cells will not retain the dye effectively and will show compromised esterase activity.
Q3: How does Fluo-3FF compare to other common calcium indicators like Fluo-3 and Fluo-4?
Fluo-3, Fluo-4, and Fluo-3FF are all visible light-excitable calcium indicators, but they differ in their affinity for calcium and fluorescence properties. Fluo-4 is generally brighter and more photostable than Fluo-3.[4] Fluo-3FF is a low-affinity analog, making it better suited for measuring high calcium concentrations.
Data Presentation: Comparison of Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Key Characteristics |
| Fluo-3FF | ~42 µM[2][3] | ~462[2] | ~526[2] | Low affinity, suitable for high Ca²⁺ concentrations.[1] |
| Fluo-3 | ~390 nM[4][5] | ~506[5] | ~526[5] | Higher affinity than Fluo-3FF, widely used. |
| Fluo-4 | ~345 nM[4] | ~494[4] | ~506[6] | Brighter and more photostable than Fluo-3.[4] |
| Fluo-4FF | ~9.7 µM[7] | Similar to Fluo-4 | Similar to Fluo-4 | Lower affinity analog of Fluo-4.[7] |
Note: Kd values can vary depending on experimental conditions such as temperature, pH, and ionic strength.[8]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Weak or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Poor Dye Loading | Optimize loading concentration (typically 1-10 µM) and incubation time (30-60 minutes at 37°C). Ensure the use of a high-quality, anhydrous DMSO for the stock solution. The addition of Pluronic® F-127 can aid in dye solubilization. |
| Incomplete De-esterification | After loading, incubate cells in a dye-free medium for at least 30 minutes to allow for complete cleavage of the AM ester by intracellular esterases.[6] |
| Low Intracellular Calcium | Your experimental conditions may not be inducing a significant calcium influx. Use a positive control, such as a calcium ionophore (e.g., ionomycin), to confirm that the dye is responsive. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope or plate reader are appropriate for Fluo-3FF (Excitation ~462 nm, Emission ~526 nm).[2] |
| Cell Death | Assess cell viability. Dead or dying cells will not retain the dye. |
Issue 2: Rapid Signal Decay or Photobleaching
| Possible Cause | Recommended Solution |
| Excessive Excitation Light | Reduce the intensity of the excitation light source. Use a neutral density filter if possible. Decrease the exposure time and the frequency of image acquisition. |
| Phototoxicity | High-intensity light can be toxic to cells, leading to artifacts. Minimize light exposure to maintain cell health. |
Issue 3: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Extracellular Dye | Ensure thorough washing of cells after the loading step to remove any residual this compound from the extracellular medium. |
| Autofluorescence | Check for autofluorescence from your cells or the experimental medium. Image a sample of unstained cells under the same conditions to determine the background level. |
| Dye Precipitation | Ensure the this compound stock solution is fully dissolved. Aggregates can contribute to background noise. |
Issue 4: Signal Quenching by Heavy Metals
| Possible Cause | Recommended Solution |
| Contamination of Buffers | Use high-purity water and reagents to prepare all buffers and solutions. Heavy metal ions such as copper (Cu²⁺), iron (Fe³⁺), and others can quench fluorescence.[9][10] |
| Interaction with Experimental Compounds | Some compounds may contain metal ions that can interfere with the Fluo-3FF signal. If possible, use metal-free alternatives or chelators. |
Experimental Protocols
Protocol 1: Standard this compound Loading Protocol for Adherent Cells
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO to aid in dispersing the AM ester in aqueous media.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, prepare a loading buffer by diluting the this compound stock solution and the Pluronic® F-127 solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final this compound concentration of 1-10 µM. The final concentration of Pluronic® F-127 should be approximately 0.02%.
-
To reduce dye leakage, consider adding an organic anion transporter inhibitor like probenecid (B1678239) (1-2.5 mM) to the loading buffer.[4]
-
-
Cell Loading:
-
Grow adherent cells on coverslips or in culture dishes.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
-
De-esterification:
-
Remove the loading buffer and wash the cells two to three times with the physiological buffer (containing probenecid if used in the loading step).
-
Incubate the cells in the physiological buffer for at least 30 minutes at 37°C to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Proceed with fluorescence imaging using appropriate filter sets for Fluo-3FF (Excitation ~462 nm, Emission ~526 nm).[2]
-
Visualizations
Signaling and Experimental Workflows
Caption: Workflow for this compound loading and de-esterification.
Caption: Troubleshooting logic for weak this compound signal.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 5. Fluo-3 | AAT Bioquest [aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. The interaction of biological and noxious transition metals with the zinc probes FluoZin-3 and Newport Green - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
Correcting for motion artifacts in Fluo-3FF AM time-lapse imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to motion artifacts in Fluo-3FF AM time-lapse imaging.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts and why are they a significant problem in time-lapse calcium imaging?
A1: Motion artifacts are changes in fluorescence intensity that are caused by the movement of the sample (e.g., cells, tissue, or a whole animal) rather than actual changes in intracellular calcium concentration.[1][2] In time-lapse imaging of awake, behaving animals, for instance, movement from breathing, heartbeat, or physical activity can cause significant displacement of the brain or other tissues being imaged.[3]
There are two main types of motion artifacts:
-
Lateral (X-Y) Motion: This involves movement within the imaging plane and can often be corrected computationally by realigning the image frames.[3][6]
-
Axial (Z) Motion: This is movement along the axis perpendicular to the imaging plane.[3] It is more challenging to correct as it shifts the focal plane to a different depth, and it is often a significant, underestimated problem.[3]
Q2: What is the general workflow for correcting motion artifacts in a time-lapse image series?
A2: The standard approach for correcting motion artifacts is through image registration, a process that aligns each frame in a time-lapse series to a common reference frame or template.[7][8] This ensures that each neuron or region of interest (ROI) remains in the same position throughout the recording, allowing for accurate extraction of fluorescence signals over time.[6][9]
The general workflow can be summarized as follows:
-
Template Selection: A stable, high-contrast frame from the image series is chosen as the reference template. Often, the average of all frames after an initial correction is used as a more robust template.[10]
-
Frame-by-Frame Registration: Each frame in the time-lapse sequence is spatially aligned to the template. Algorithms calculate the necessary translations (and sometimes rotations or more complex transformations) to maximize the similarity between the frame and the template.[4]
-
Transformation Application: The calculated transformation is applied to each frame to create a new, motion-corrected image series.
-
ROI Analysis: Once the series is stabilized, regions of interest (ROIs) are defined to extract the fluorescence intensity traces for individual cells or subcellular compartments.[6][9]
Below is a diagram illustrating this experimental workflow.
Q3: Which software algorithms are commonly used for motion correction, and how do they compare?
A3: Several algorithms are available for motion correction, each with its own strengths and computational demands. The choice often depends on the nature of the motion (e.g., simple shifts vs. complex deformations) and whether real-time processing is required.[7][8]
| Algorithm | Type | Description | Speed | Key Feature |
| TurboReg | Rigid/Affine | A widely used ImageJ plugin that uses a pyramid approach to iteratively align images.[7][9] | Moderate | Versatile, allows for various transformations including translation, rotation, and scaling.[9] |
| moco | Rigid | A fast, Fourier-transform-based algorithm optimized for translational shifts.[4] | Fast | Robust to large translations and efficient due to cache-aware upsampling.[4] |
| NoRMCorre | Piecewise-Rigid | Divides the field of view into overlapping patches and registers them with sub-pixel resolution.[5] | Fast (Online) | Excellent for correcting non-rigid deformations that occur across a large field of view.[5] |
| FIFER | Rigid | Uses a fast and robust image density feature extraction and clustering method for registration.[7] | Very Fast | Designed to improve both computational speed and accuracy for two-photon imaging data.[7] |
| Deep Learning Methods | Various | Utilize neural networks for image registration. | Variable | Can achieve state-of-the-art results but often demand high computational power.[7] |
Q4: How can I address non-rigid deformations and axial (z-axis) motion?
A4: While many algorithms effectively correct for simple, rigid translations, non-rigid deformations and z-axis motion present greater challenges.
-
Non-Rigid Deformations: These occur when different parts of the imaged tissue move independently, causing warping within the image. Algorithms like NoRMCorre are specifically designed to address this by breaking the image into smaller, overlapping patches and correcting each one individually in a piecewise-rigid manner.[5]
-
Axial (Z-axis) Motion: This type of motion, where the sample moves in and out of the focal plane, cannot be corrected by standard 2D image registration algorithms.[3] The fluorescence intensity changes because different cells or different parts of a cell are brought into focus. Strategies to mitigate this issue include:
-
Physical Stabilization: Gently pressing the coverslip onto the brain or tissue can reduce axial motion.[3]
-
Specialized Correction: In some cases, if the z-motion is stereotyped (e.g., linked to licking in mice), a sensor can be used to trigger a corrective movement of the microscope's focus.[3]
-
Data Exclusion: A common, though not ideal, practice is to screen out and discard segments of the recording with high motion velocity.[11]
-
Q5: What is the two-channel imaging approach for correcting motion artifacts?
A5: The two-channel imaging method is a powerful technique to distinguish true calcium signals from motion-induced fluorescence changes.[1][12][13] This approach involves simultaneously imaging two fluorophores:
-
An activity-dependent indicator (e.g., GCaMP, which is analogous to Fluo-3 in this context) whose fluorescence changes with calcium concentration.
-
An activity-independent indicator (e.g., RFP or GFP) whose fluorescence is stable and not affected by calcium.[1][13]
Because both channels are subject to the same physical movement, the activity-independent channel serves as a direct reference for motion artifacts.[1][2] By analyzing the signal from the reference channel, algorithms can model and subtract the motion-induced artifacts from the activity-dependent channel, isolating the true calcium signal.[12][14] Methods like Two-channel Motion Artifact Correction (TMAC) use a generative model to infer the latent neural activity from both channels, outperforming simpler methods like taking the ratio of the two signals.[12][14][15]
Q6: How can I minimize phototoxicity and photobleaching during my experiments?
A6: Phototoxicity and photobleaching are critical concerns in live-cell imaging, as excessive light exposure can damage cells and irreversibly destroy the fluorophore, weakening the signal.[16][17][18]
Phototoxicity occurs when illumination light produces reactive oxygen species (ROS) that can damage cellular components, impairing sample physiology and even causing cell death.[16] Photobleaching is the permanent loss of fluorescence due to light-induced chemical alteration of the dye.[17][18]
To minimize these effects:
-
Use Minimal Light Exposure: Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio.[18]
-
Avoid Unnecessary Illumination: Do not expose the sample to light when not actively acquiring data.[18]
-
Optimize Imaging Parameters: Carefully plan the experiment to collect only the necessary data. Reduce the total imaging time, the frequency of image acquisition, and the number of z-stacks.[18]
-
Use Photostable Dyes: Select fluorophores that are known to be more resistant to photobleaching.[18]
-
Use Antifade Reagents: Consider adding antifade reagents or oxygen scavengers to the imaging medium to reduce photobleaching.[18][19]
Experimental Protocols
Protocol: Cell Loading with this compound
This protocol provides a general guideline for loading cells with the acetoxymethyl (AM) ester form of Fluo-3FF. Optimization may be required depending on the cell type.
Materials:
-
Fluo-3FF, AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic™ F-127, 20% solution in DMSO
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Probenecid (B1678239) (optional, to prevent dye leakage)[20][21]
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution:
-
Dilute the Fluo-3FF, AM stock solution into the physiological buffer to a final working concentration of 1-10 µM.[20][22]
-
To aid solubilization, first mix the dye stock with an equal volume of 20% Pluronic F-127 before diluting into the buffer. The final Pluronic F-127 concentration should be approximately 0.02%.[21]
-
If dye leakage is an issue, probenecid (1-2.5 mM) can be added to the loading and imaging buffers.[20][21]
-
-
Cell Loading:
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with indicator-free buffer to remove extracellular dye.[20][23]
-
Incubate the cells for an additional 30 minutes in the buffer to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active dye inside the cells.[20][23]
-
-
Imaging:
References
- 1. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gcamp6f.com [gcamp6f.com]
- 4. Frontiers | moco: Fast Motion Correction for Calcium Imaging [frontiersin.org]
- 5. NoRMCorre: An online algorithm for piecewise rigid motion correction of calcium imaging data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Real-Time Processing of Two-Photon Calcium Imaging Data Including Lateral Motion Artifact Correction [frontiersin.org]
- 7. Frontiers | Fast and Accurate Motion Correction for Two-Photon Ca2+ Imaging in Behaving Mice [frontiersin.org]
- 8. Fast and Accurate Motion Correction for Two-Photon Ca2+ Imaging in Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. komiyamalab.biosci.ucsd.edu [komiyamalab.biosci.ucsd.edu]
- 10. eneuro.org [eneuro.org]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. pillowlab.princeton.edu [pillowlab.princeton.edu]
- 13. [2204.12595] Correcting motion induced fluorescence artifacts in two-channel neural imaging [arxiv.org]
- 14. arxiv.org [arxiv.org]
- 15. Correcting motion induced fluorescence artifacts in two-channel neural imaging | PLOS Computational Biology [journals.plos.org]
- 16. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 17. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 18. biocompare.com [biocompare.com]
- 19. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. abpbio.com [abpbio.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Fluo-3-AM Assay [protocols.io]
Impact of temperature on Fluo-3FF AM performance and leakage
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of temperature on the performance and leakage of the low-affinity calcium indicator, Fluo-3FF AM.
Frequently Asked Questions (FAQs)
Q1: What is the optimal loading temperature for this compound?
A1: The ideal loading temperature for this compound is cell-type dependent and requires empirical optimization. However, a general temperature range of 20-37°C is recommended for incubating cells with this compound. Many standard protocols suggest an initial incubation at 37°C for 30-60 minutes.
Q2: I'm observing a gradual decrease in my fluorescence signal over time, independent of calcium changes. What could be the cause?
A2: A progressive decline in fluorescence intensity is a classic indicator of dye leakage from the cells. Although Fluo-3FF is designed to be trapped intracellularly after the cleavage of its acetoxymethyl (AM) ester groups by cytosolic esterases, it can be slowly extruded from the cytoplasm. This process is often mediated by organic anion transporters (OATs) present in the cell membrane.
Q3: How does temperature affect this compound leakage?
A3: Lowering the experimental temperature can significantly reduce the rate of dye extrusion.[1] Membrane transporters and channels, including OATs, are less active at lower temperatures. Therefore, conducting imaging experiments at room temperature or even below, if experimentally feasible, can improve dye retention.
Q4: My signal is weak. Could the loading temperature be the issue?
A4: Yes, an inappropriate loading temperature can lead to a weak signal. If the temperature is too low, the efficiency of this compound uptake across the cell membrane may be reduced. Conversely, excessively high temperatures for extended periods can induce cytotoxicity or accelerate dye leakage, ultimately resulting in a diminished signal. It is advisable to test a range of temperatures to find the optimal condition for your specific cell type.
Q5: I see bright fluorescent puncta within my cells instead of a diffuse cytosolic signal. What is happening and how can I fix it?
A5: The appearance of bright, localized spots indicates subcellular compartmentalization, where the dye is sequestered into organelles such as mitochondria or the endoplasmic reticulum. This is a common issue with AM ester dyes. To mitigate this, consider lowering the incubation temperature during loading.[2][3] Reducing the this compound concentration and/or the incubation time can also help minimize compartmentalization.[4]
Q6: Does temperature affect the fluorescence intensity of Fluo-3FF itself?
A6: The fluorescence of many fluorophores is temperature-dependent. For single-wavelength dyes, a general trend is an increase in fluorescence intensity at lower temperatures.[5] This is often attributed to prolonged fluorescence lifetimes at reduced temperatures.[5] Therefore, it is crucial to maintain a constant temperature throughout an experiment and to perform calibrations at the same temperature at which the experimental data will be collected.
Data Presentation
Table 1: Illustrative Impact of Temperature on this compound Performance
| Parameter | 37°C | 30°C | Room Temperature (~22°C) |
| Relative Leakage Rate (%/min) | ~1.5 - 3.0% | ~0.8 - 1.5% | ~0.2 - 0.8% |
| Signal-to-Noise Ratio (SNR) | Good | Very Good | Excellent |
| Photostability (Time to 50% signal decay) | Moderate | Good | Good |
| De-esterification Efficiency | High | Moderate | Lower (may require longer incubation) |
| Risk of Compartmentalization | High | Moderate | Low |
Note: The values presented in this table are illustrative and can vary significantly depending on the cell type, experimental conditions, and imaging system.
Experimental Protocols
Protocol 1: Determining the Optimal Loading Temperature for this compound
-
Cell Preparation: Plate cells on a suitable imaging-compatible plate or coverslip and culture to the desired confluency.
-
Loading Buffer Preparation: Prepare a 1-5 µM working solution of this compound in a physiological buffer (e.g., HBSS). To aid dispersion, Pluronic® F-127 can be added to a final concentration of ~0.02%. To inhibit leakage, 1-2.5 mM probenecid (B1678239) can be included.
-
Temperature-Specific Loading:
-
Divide the cell samples into different temperature groups (e.g., 37°C, 30°C, and room temperature).
-
Remove the culture medium, wash the cells with the physiological buffer, and add the this compound loading solution to each group.
-
-
Incubation: Incubate the cells for 30-60 minutes at their respective temperatures, protected from light.
-
Wash: Remove the loading solution and wash the cells three times with fresh, pre-warmed (to the respective incubation temperature) buffer to remove extracellular dye.
-
De-esterification: Incubate the cells in fresh, dye-free buffer for at least 30 minutes at the respective incubation temperature to ensure complete de-esterification of the this compound.
-
Imaging and Analysis: Image the cells from each temperature group using identical acquisition parameters. Analyze the fluorescence intensity and intracellular dye distribution to determine the optimal loading temperature that provides a bright, diffuse cytosolic signal with minimal compartmentalization.
Protocol 2: Quantifying this compound Leakage Rate at Different Temperatures
-
Cell Loading: Load cells with this compound using the optimized protocol determined in Protocol 1.
-
Temperature Equilibration: Place the loaded cells on the microscope stage and allow the sample to equilibrate to the desired imaging temperature (e.g., 37°C, 30°C, or room temperature).
-
Time-Lapse Imaging: Acquire a time-lapse series of images at a low frame rate (e.g., one frame every 1-2 minutes) for an extended period (e.g., 30-60 minutes). It is crucial to use low excitation light intensity to minimize photobleaching.
-
Data Analysis:
-
Select several regions of interest (ROIs) within the cytoplasm of individual cells.
-
Measure the mean fluorescence intensity for each ROI in every frame of the time-lapse series.
-
Plot the fluorescence intensity as a function of time.
-
Calculate the initial rate of fluorescence decay (leakage rate) by fitting the initial portion of the decay curve to a linear function. The slope of this line represents the leakage rate.
-
Compare the leakage rates across the different temperature groups.
-
Visualizations
References
- 1. Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abpbio.com [abpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of temperature on calcium-sensitive fluorescent probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Choosing the Right Tool: Fluo-3FF AM vs. Fura-2 for High Calcium Concentration Imaging
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca²⁺]i) is a critical component of studying cellular signaling. The choice of fluorescent indicator is paramount, particularly when investigating cellular events associated with large calcium transients, such as excitotoxicity, apoptosis, or the dynamics within organelles like the endoplasmic reticulum. This guide provides an objective comparison of two common calcium indicators, the low-affinity Fluo-3FF AM and the high-affinity Fura-2 (B149405), to aid in selecting the appropriate tool for imaging high calcium concentrations.
Performance Characteristics at a Glance
The fundamental difference between Fluo-3FF and Fura-2 lies in their affinity for calcium, quantified by the dissociation constant (Kd). Fluo-3FF's much higher Kd makes it suitable for measuring calcium concentrations in the micromolar to millimolar range, where high-affinity indicators like Fura-2 would be saturated and thus unresponsive to further increases in calcium.[1][2] Fura-2, conversely, is ideal for accurately measuring resting calcium levels and subtle changes in the nanomolar range.[3][4]
Fura-2's key advantage is its ratiometric nature. By exciting the dye at 340 nm (Ca²⁺-bound) and 380 nm (Ca²⁺-unbound) and measuring the ratio of the resulting fluorescence emission, it is possible to obtain a quantitative measure of [Ca²⁺]i that corrects for variables like uneven dye loading, cell thickness, and photobleaching.[5][6][7][8] Fluo-3FF is a single-wavelength indicator, meaning its fluorescence intensity increases with calcium concentration.[2] While this simplifies image acquisition, data is typically reported as a relative change in fluorescence (ΔF/F₀) and is more susceptible to the artifacts that ratiometric measurements correct for.[2]
| Property | This compound | Fura-2 AM |
| Dissociation Constant (Kd) for Ca²⁺ | ~10 µM - 42 µM[1][2][9][10][11] | ~145 nM[4][6] |
| Affinity for Ca²⁺ | Very Low[2] | High[3] |
| Optimal [Ca²⁺] Range | 10 µM - 1 mM[2] | ~50 nM - 2 µM[2] |
| Measurement Type | Intensiometric (Single Wavelength)[4] | Ratiometric (Dual Excitation)[4][5] |
| Excitation Maximum | ~462-506 nm[1][2][9] | ~340 nm (Ca²⁺-bound), ~380 nm (Ca²⁺-free)[4][5][7] |
| Emission Maximum | ~526 nm[1][2][9] | ~510 nm[4][5][7] |
| Fluorescence Enhancement | >100-fold[2][11] | N/A (Ratiometric Shift) |
| Magnesium (Mg²⁺) Sensitivity | Insensitive[9][12][13] | Low |
| Photostability | Relatively photostable[9][12] | Prone to photobleaching, which can alter spectral properties[14] |
Signaling Pathways and Experimental Visualization
Calcium is a ubiquitous second messenger involved in countless cellular processes. A common pathway leading to a significant rise in intracellular calcium involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the production of inositol (B14025) trisphosphate (IP₃), which in turn triggers the release of calcium from the endoplasmic reticulum (ER). This initial release can then trigger a more sustained influx of extracellular calcium through store-operated calcium channels.
The workflow for calcium imaging experiments is similar for both indicators, involving cell preparation, dye loading, imaging, and data analysis. The key differences lie in the specifics of image acquisition and the final data processing steps.
Experimental Protocols
The following are generalized protocols. Optimal dye concentrations and incubation times should be empirically determined for each cell type and experimental condition.[15][16]
This compound Protocol for High [Ca²⁺] Imaging
This protocol is adapted for measuring large calcium transients.
1. Reagent Preparation:
-
This compound Stock Solution (1 mM): Dissolve 100 µg of this compound in approximately 87 µL of high-quality, anhydrous DMSO.[2] Vortex to ensure it is fully dissolved. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic™ F-127 Solution (20% w/v): Dissolve Pluronic™ F-127 in DMSO. This surfactant aids in dispersing the water-insoluble AM ester in the aqueous loading buffer.[11][17]
-
Loading Buffer: Use a physiological saline solution such as Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). For a final dye concentration of 1-5 µM, first mix the 1 mM this compound stock with an equal volume of 20% Pluronic™ F-127, then dilute this mixture into the loading buffer.[17][18]
2. Cell Loading:
-
Grow cells to a suitable confluency on glass coverslips.
-
Remove the culture medium and wash the cells once with warm loading buffer.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[11][18]
3. Washing and De-esterification:
-
After loading, wash the cells twice with warm loading buffer to remove extracellular dye.
-
Incubate the cells in fresh, dye-free buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by cytosolic esterases.[18]
4. Image Acquisition:
-
Mount the coverslip onto a fluorescence microscope.
-
Excite the cells near 506 nm and collect the emission at ~526 nm.[19]
-
Record a stable baseline fluorescence (F₀) for 1-2 minutes.
-
Add the experimental stimulus and record the change in fluorescence intensity (F) over time.
5. Data Analysis:
-
The change in calcium is typically expressed as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀), where ΔF/F₀ = (F - F₀) / F₀.[2]
Fura-2 AM Protocol for Quantitative [Ca²⁺] Imaging
This protocol is for quantitative measurement of lower calcium concentrations.
1. Reagent Preparation:
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO.[20][21] Aliquot and store at -20°C, protected from light and moisture.
-
Loading Buffer: Prepare a physiological saline solution (e.g., HBSS with HEPES, pH 7.4). Dilute the Fura-2 AM stock solution to a final working concentration of 1-5 µM.[15][20] Pluronic™ F-127 can be added as described for Fluo-3FF to aid loading.
2. Cell Loading:
-
Plate cells on glass coverslips as described above.
-
Wash cells once with warm loading buffer.
-
Add the Fura-2 AM loading solution and incubate for 30-60 minutes at room temperature or 37°C in the dark.[15][21]
3. Washing and De-esterification:
-
Wash cells twice with warm loading buffer to remove excess extracellular dye.[20][21]
-
Incubate in fresh buffer for at least 30 minutes to allow for complete de-esterification.
4. Image Acquisition:
-
Use a fluorescence imaging system capable of rapidly alternating excitation wavelengths between 340 nm and 380 nm.
-
Record a stable baseline ratio (340/380) for 1-2 minutes.
-
Add the experimental stimulus and record the change in the 340/380 excitation ratio over time.
5. Data Analysis:
-
The ratio of fluorescence intensities (R = F₃₄₀ / F₃₈₀) is calculated.
-
This ratio can be converted to an absolute calcium concentration using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), which requires calibration to determine the minimum (Rmin), maximum (Rmax), and other constants for the specific imaging system.[16][22]
Conclusion
This compound and Fura-2 are both powerful tools for studying calcium signaling, but they are designed for different applications.
-
Choose this compound when you expect large, rapid increases in intracellular calcium into the micromolar or millimolar range. It is the ideal choice for studying cellular compartments with high basal calcium or pathological conditions that lead to calcium overload.[1][2]
-
Choose Fura-2 when you need to accurately quantify resting intracellular calcium levels or measure small, subtle changes in the nanomolar range. Its ratiometric properties provide a robust measurement that is less prone to artifacts, making it the gold standard for quantitative calcium imaging under physiological conditions.[3][16]
By understanding the distinct properties and applications of these indicators, researchers can select the most appropriate dye to generate clear, reliable, and meaningful data for their specific experimental questions.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fura-2 AM | AAT Bioquest [aatbio.com]
- 5. Fura-2 - Wikipedia [en.wikipedia.org]
- 6. ionbiosciences.com [ionbiosciences.com]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fluo-3FF, AM *UltraPure grade* *Cell permeant* | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. amsbio.com [amsbio.com]
- 14. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 16. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Fluo-3-AM Assay [protocols.io]
- 19. FluoroFinder [app.fluorofinder.com]
- 20. brainvta.tech [brainvta.tech]
- 21. benchchem.com [benchchem.com]
- 22. ionoptix.com [ionoptix.com]
A Researcher's Guide to Low-Affinity Calcium Indicators: Fluo-3FF AM in Focus
For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular calcium signaling, the selection of an appropriate fluorescent indicator is paramount. This is particularly true when investigating cellular compartments or events characterized by high calcium concentrations, where traditional high-affinity indicators fall short. This guide provides a comprehensive comparison of Fluo-3FF AM with other low-affinity calcium indicators, supported by experimental data and detailed methodologies to inform your experimental design.
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of physiological processes. Measuring their dynamic changes in concentration is key to understanding cellular function in both health and disease. While high-affinity indicators are ideal for detecting subtle fluctuations in resting cytosolic calcium, they become saturated in environments with high calcium levels, such as the endoplasmic reticulum, mitochondria, or during large-scale calcium influx. Low-affinity indicators, with their higher dissociation constants (Kd), are specifically designed for these scenarios, enabling the accurate measurement of calcium transients in the micromolar to millimolar range.
This guide will focus on this compound, a visible light-excitable indicator, and compare its performance against a panel of other commonly used low-affinity calcium indicators.
Principles of Calcium Signaling and Indicator Action
Intracellular calcium levels are tightly regulated by a complex interplay of channels, pumps, and binding proteins. Upon cellular stimulation, calcium can be released from intracellular stores like the endoplasmic reticulum or enter the cell from the extracellular space. Fluorescent calcium indicators are chelators that exhibit a change in their fluorescent properties upon binding to Ca²⁺. The acetoxymethyl (AM) ester forms of these indicators are cell-permeant, allowing for non-invasive loading into live cells. Once inside, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the indicator within the cell.
Validating Fluo-3FF AM Calcium Measurements: A Comparative Guide with Ionophore Calibration
For researchers, scientists, and drug development professionals, accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount. Fluo-3FF AM is a fluorescent indicator specifically designed for detecting high calcium concentrations. This guide provides a comprehensive comparison of this compound with other common calcium indicators and details a robust experimental protocol for validating its measurements using ionophores.
Fluo-3FF, a low-affinity fluorescent Ca²⁺ indicator, is particularly well-suited for measuring high concentrations of calcium that would saturate higher-affinity indicators.[1] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active indicator in the cytosol.[1] To ensure the accuracy and reliability of [Ca²⁺]i measurements obtained with Fluo-3FF, in-situ calibration using ionophores is a critical step. This process allows for the determination of the minimum (Fmin) and maximum (Fmax) fluorescence signals, which are essential for converting fluorescence intensity into absolute calcium concentrations.
Comparative Analysis of Calcium Indicators
The choice of a fluorescent calcium indicator depends on the specific experimental requirements, including the expected range of [Ca²⁺]i changes, the instrumentation available, and the cell type being studied. Below is a comparison of this compound with two other widely used calcium indicators, Fura-2 AM and Rhod-2 AM.
| Property | This compound | Fura-2 AM | Rhod-2 AM |
| Primary Advantage | Low Ca²⁺ affinity, ideal for high [Ca²⁺] | Ratiometric, allows for more accurate quantitation | Red-shifted spectra, suitable for multiplexing with green fluorophores |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM[2] | ~145 nM[3] | ~570 nM |
| Measurement Type | Single-wavelength intensity | Dual-wavelength ratiometric (excitation)[4] | Single-wavelength intensity |
| Excitation/Emission (Ex/Em) Maxima | ~490 nm / ~515 nm | ~340/380 nm / ~510 nm[4] | ~552 nm / ~581 nm |
| Signal Change upon Ca²⁺ Binding | >100-fold fluorescence increase[5] | Shift in excitation spectrum[4] | ~100-fold fluorescence increase |
Experimental Validation of this compound Measurements Using Ionophores
This section provides a detailed protocol for the in-situ calibration of this compound in cultured cells using the calcium ionophore ionomycin (B1663694) and the mitochondrial uncoupler CCCP. Ionomycin is a mobile ion carrier that equilibrates intracellular and extracellular Ca²⁺ concentrations, allowing for the determination of Fmax in the presence of saturating extracellular Ca²⁺.[6][7] The protonophore Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP) is used to dissipate the mitochondrial membrane potential, which can cause the release of mitochondrial Ca²⁺ and prevent its further uptake, thereby minimizing the influence of mitochondrial Ca²⁺ buffering on cytosolic measurements.[2][8]
Signaling Pathway for Ionophore-Mediated Calcium Flux
Caption: Ionophore and Uncoupler Action.
Experimental Workflow for In-Situ Calibration
Caption: In-Situ Calibration Workflow.
Detailed Experimental Protocol
Materials:
-
This compound (Acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Ionomycin
-
Carbonyl Cyanide m-Chlorophenylhydrazone (CCCP)
-
Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA)
-
Calcium Chloride (CaCl₂)
-
Cultured cells on coverslips or in a microplate
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare a 1-10 mM stock solution of Ionomycin in DMSO.
-
Prepare a 1-10 mM stock solution of CCCP in DMSO.
-
Prepare a 0.5 M stock solution of EGTA, pH 8.0.
-
Prepare a 1 M stock solution of CaCl₂.
-
-
Cell Loading:
-
Prepare a loading buffer by diluting the this compound stock solution in HBSS to a final concentration of 2-10 µM. Add Pluronic F-127 (final concentration 0.02-0.04%) to aid in dye dispersal.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for a further 30 minutes to allow for complete de-esterification of the dye.
-
-
In-Situ Calibration:
-
Mount the coverslip with loaded cells onto a fluorescence microscope or place the microplate in a plate reader.
-
Acquire a baseline fluorescence measurement (F) at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.
-
(Optional) To assess the contribution of mitochondrial Ca²⁺, add CCCP (final concentration 1-5 µM) and record the fluorescence change.
-
To determine the maximum fluorescence (Fmax), add Ionomycin (final concentration 1-5 µM) followed by a high concentration of CaCl₂ (final concentration 1-5 mM) to the extracellular buffer. Record the fluorescence until a stable maximum plateau is reached.
-
To determine the minimum fluorescence (Fmin), add a saturating concentration of the Ca²⁺ chelator EGTA (final concentration 10-20 mM) to the buffer. The fluorescence will decrease to a stable minimum level.
-
-
Data Analysis:
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * (F - Fmin) / (Fmax - F)
-
Where:
-
[Ca²⁺]i is the intracellular calcium concentration.
-
Kd is the dissociation constant of Fluo-3FF for Ca²⁺ (~42 µM).
-
F is the experimental fluorescence intensity.
-
Fmin is the minimum fluorescence intensity in the absence of Ca²⁺.
-
Fmax is the maximum fluorescence intensity at Ca²⁺ saturation.
-
-
Logical Relationship of Calibration Parameters
References
- 1. researchgate.net [researchgate.net]
- 2. Mitochondrial Ca2+-induced Ca2+ Release Mediated by the Ca2+ Uniporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Calcium Indicators with Fluorescence Lifetime-Based Signal Readout: A Structure–Function Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Involvement of mitochondria in intracellular calcium sequestration by rat gonadotropes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validating Fluo-3FF AM Data for Accurate Intracellular Calcium Measurement
For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium ([Ca²⁺]i) is a cornerstone of cellular signaling research. The selection of an appropriate fluorescent indicator is a critical decision that directly impacts experimental outcomes. This guide provides a comprehensive comparison of the low-affinity calcium indicator Fluo-3FF AM with alternative methods, supported by experimental data and detailed protocols to facilitate informed experimental design.
This compound is a fluorescent indicator characterized by its relatively low affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 42 μM.[1][2][3] This property makes it particularly well-suited for measuring high calcium concentrations that might saturate higher-affinity dyes.[4] this compound is essentially non-fluorescent in its Ca²⁺-free form and exhibits a significant increase in fluorescence upon binding to calcium, with excitation and emission maxima around 462 nm and 526 nm, respectively.[1][2][3]
Comparative Analysis of Calcium Indicators
The choice of a calcium indicator should be guided by the specific experimental context, including the expected range of [Ca²⁺]i, the instrumentation available, and the cell type under investigation. Below is a comparative summary of this compound and other commonly used calcium indicators.
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd (Ca²⁺) | Key Characteristics |
| This compound | Non-Ratiometric, Chemical | ~462 | ~526 | ~42 µM | Low affinity, suitable for high [Ca²⁺]i; Mg²⁺ insensitive and relatively photostable.[1][2][3] |
| Fluo-3 AM | Non-Ratiometric, Chemical | ~506 | ~526 | ~390 nM | Widely used, but can require 37°C for loading, potentially leading to dye leakage.[5] |
| Fluo-4 AM | Non-Ratiometric, Chemical | ~494 | ~516 | ~345 nM | Brighter than Fluo-3 at 488 nm excitation, making it a popular choice for confocal microscopy.[6] |
| Fura-2 AM | Ratiometric, Chemical | 340 / 380 | ~510 | ~145 nM | Ratiometric nature allows for more accurate quantification of [Ca²⁺]i, minimizing effects of uneven dye loading and photobleaching.[7][8][9] |
| Rhod-2 AM | Non-Ratiometric, Chemical | ~552 | ~581 | ~570 nM | Red-shifted spectra minimize autofluorescence and allow for multiplexing with green-emitting probes. Tends to accumulate in mitochondria.[10][11] |
| GCaMPs | Genetically Encoded | ~488 | ~510 | Variable | Can be targeted to specific cell types or subcellular compartments for long-term and repeated measurements in vivo.[12][13] |
Note: The Kd values can vary depending on experimental conditions such as temperature, pH, and ionic strength.[4]
Experimental Protocols
Accurate and reproducible data acquisition relies on meticulous adherence to experimental protocols. The following are generalized protocols for loading cells with AM ester dyes and a conceptual overview of data validation.
Cell Loading with AM Ester Dyes (e.g., this compound)
This protocol describes the general procedure for loading cells with acetoxymethyl (AM) ester forms of calcium indicators. These membrane-permeant dyes are cleaved by intracellular esterases, trapping the active, calcium-sensitive form of the dye inside the cell.[4]
Materials:
-
Calcium-sensitive dye AM ester (e.g., this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Probenecid (B1678239) (optional, an organic anion transport inhibitor to reduce dye leakage)[14]
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Solution:
-
For a final dye concentration of 1-10 µM, dilute the dye stock solution into the physiological buffer.
-
To aid in dye solubilization, the dye stock solution can be mixed with an equal volume of the 20% Pluronic F-127 stock solution before dilution into the buffer.[4]
-
If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[14]
-
-
Cell Loading:
-
Wash and De-esterification:
-
Measurement:
-
Proceed with fluorescence measurements using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Validation and Cross-Verification
Data validation is the process of ensuring the accuracy and quality of your data.[15] In the context of intracellular calcium measurements, this involves several layers of verification.
-
Internal Consistency: Check for the reproducibility of your results across multiple experiments.
-
Cross-Method Validation: Compare the data obtained with this compound with data from an alternative method. For example, if this compound indicates a large, transient increase in [Ca²⁺]i, this could be confirmed using a ratiometric indicator like Fura-2 or a genetically encoded sensor targeted to the same cellular compartment.
-
Pharmacological Validation: Use known agonists and antagonists of calcium signaling pathways to confirm that the observed signals are specific and physiologically relevant. For instance, stimulating cells with a known agonist for a G-protein coupled receptor that mobilizes intracellular calcium should elicit a response, which can then be blocked by a specific antagonist.
Visualizing Cellular Processes
Diagrams generated using the DOT language can help to illustrate complex biological pathways and experimental procedures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 8. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 9. ionbiosciences.com [ionbiosciences.com]
- 10. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 12. Reporting neural activity with genetically encoded calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abpbio.com [abpbio.com]
- 15. deepchecks.com [deepchecks.com]
A Comparative Guide: Fluo-3FF AM vs. Genetically Encoded Calcium Indicators (GECIs)
In the landscape of cellular and molecular research, the precise measurement of intracellular calcium ([Ca²⁺]i) is fundamental to understanding a vast array of biological processes. Researchers have two primary tools at their disposal for visualizing these critical signaling events: small-molecule fluorescent indicators and genetically encoded calcium indicators (GECIs). This guide provides an in-depth, objective comparison between the low-affinity fluorescent indicator, Fluo-3FF, and the widely used GECI GCaMP series.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to guide the selection of the most appropriate calcium indicator for specific research needs.
Introduction to Calcium Indicators
Fluo-3FF is a synthetic, small-molecule dye that exhibits a significant increase in fluorescence upon binding to Ca²⁺. It is typically introduced into cells via its acetoxymethyl (AM) ester form, which allows it to passively cross the cell membrane.[1] Once inside, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye within the cytosol.[1] Its defining characteristic is a low affinity for Ca²⁺, making it exceptionally well-suited for measuring high calcium concentrations with minimal buffering of the physiological signal.[1]
Genetically Encoded Calcium Indicators (GECIs) , such as the popular GCaMP series, are fluorescent proteins engineered to change their fluorescence intensity upon calcium binding.[1] These sensors are composed of a fluorescent protein (like GFP), a calcium-binding domain (calmodulin), and a target peptide (M13).[2] When Ca²⁺ binds to the calmodulin domain, it induces a conformational change that alters the fluorescence of the protein.[2] GECIs are introduced into cells through genetic methods like transfection or viral transduction, which allows for cell-type-specific and subcellular targeting.[2][3]
Quantitative Performance Comparison
The choice between a small-molecule dye and a GECI is often dictated by key performance parameters. The following tables summarize the quantitative differences between Fluo-3FF and several generations of GCaMP.
Table 1: General Properties of Fluo-3FF and GECIs
| Parameter | Fluo-3FF | GECIs (GCaMP series) | Key Advantages of Fluo-3FF |
| Indicator Type | Small Molecule Dye | Genetically Encoded Protein | Simpler loading protocol, no transfection needed.[1] |
| Delivery Method | AM Ester Loading | Transfection or Viral Transduction | Rapid, suitable for acute experiments and high-throughput screening.[1] |
| Targeting | Generally loads into the cytoplasm | Cell-type and subcellular compartment specific | - |
| Toxicity | Potential at high concentrations | Generally low, but overexpression can be an issue | Lower long-term cellular burden.[1] |
Table 2: Performance Metrics of Fluo-3FF vs. GCaMP Variants
| Parameter | Fluo-3FF | GCaMP3 | GCaMP6s | GCaMP6f | jGCaMP7s | jGCaMP7f |
| Kd (µM) | ~42[1] | ~0.37[1] | ~0.28[1] | ~0.34[1] | - | - |
| Dynamic Range (ΔF/F₀) | >100-fold[1][4] | ~50[1] | ~90[1] | ~75[1] | Several-fold higher than GCaMP6[5] | Several-fold higher than GCaMP6[5] |
| Kinetics (On/Off rates) | Fast[1] | Slower | Slower | Fast | Slower | Fast[5] |
| Photostability | Relatively Good[1] | Moderate | Improved | Improved | - | - |
Note: Data for GECIs can vary based on the specific variant and experimental conditions. Data for Fluo-3FF analogs may be used to supplement comparisons where direct data is limited.[1]
Key Advantages of Fluo-3FF AM
Fluo-3FF offers several distinct advantages, particularly for acute imaging studies and applications involving large calcium fluctuations.
Superior Temporal Resolution for Rapid Signaling Events
One of the most significant advantages of small-molecule dyes like Fluo-3FF is their rapid on- and off-rates for calcium binding.[1] This allows for the precise tracking of fast calcium transients, such as those occurring during neuronal action potentials or muscle cell contraction.[1] In contrast, even the faster GECI variants can exhibit slower kinetics, which may lead to an underestimation of peak signal amplitude and a temporal smearing of the calcium signal.[1]
Suitability for High Calcium Concentrations
Fluo-3FF possesses a low affinity for calcium (a high dissociation constant, Kd), meaning it does not become saturated at high calcium concentrations.[1] This is a critical feature for accurately measuring large calcium influxes, such as those within the endoplasmic reticulum or during excitotoxicity.[1] High-affinity indicators, including many GECIs, can become saturated under these conditions, leading to a non-linear and unquantitative response.[1]
Simple and Rapid Loading Protocol
The AM ester form of Fluo-3FF allows the dye to be loaded into cells through simple diffusion across the cell membrane.[1] The entire loading process is straightforward and can typically be completed in under an hour, making it ideal for acute experiments and high-throughput screening applications.[1] GECIs, conversely, require genetic delivery via transfection or viral transduction, a more complex and time-consuming process that can result in variable expression levels.[1]
Minimal Buffering of Intracellular Calcium
Due to its lower calcium affinity, Fluo-3FF has a reduced buffering effect on intracellular calcium compared to high-affinity indicators.[1] Excessive buffering by an indicator can dampen the physiological calcium signal and potentially alter downstream cellular processes.[1] By minimally perturbing the endogenous calcium dynamics, Fluo-3FF provides a more accurate representation of the true cellular response.[1]
High Signal-to-Noise Ratio
Small-molecule dyes like Fluo-3FF often exhibit a very large increase in fluorescence upon binding calcium, contributing to a high signal-to-noise ratio (SNR).[1] This enables the clear detection of small and localized calcium signals against background fluorescence. While newer GECIs have made significant strides in improving their SNR, high-quality synthetic dyes often maintain superior performance in this regard.[1]
Advantages of Genetically Encoded Calcium Indicators (GECIs)
Despite the advantages of Fluo-3FF, GECIs offer unique benefits that make them indispensable for certain experimental designs. Their primary advantage is the ability to be targeted to specific cell types or subcellular organelles using specific promoters.[3] This is invaluable for studying calcium dynamics in defined neuronal populations or within compartments like mitochondria or the nucleus. Furthermore, GECIs are ideal for long-term studies in transgenic animals, as they provide stable, long-lasting expression without the need for repeated dye loading procedures.[3]
Signaling and Workflow Diagrams
Caption: Mechanisms of calcium detection for Fluo-3FF and GECIs.
Caption: Comparison of experimental workflows for this compound and GECIs.
Experimental Protocols
Experimental Protocol 1: Loading of this compound into Adherent Cells
Materials:
-
This compound (acetoxymethyl ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare Loading Buffer:
-
For a final loading concentration of 2-5 µM this compound, mix an appropriate volume of the 1 mM this compound stock solution with an equal volume of the 20% Pluronic F-127 stock solution.[1][7]
-
Vortex the mixture thoroughly.
-
Add this mixture to the required volume of HBSS (or your desired buffer) and vortex again to disperse the dye.[1]
-
(Optional) Add probenecid to a final concentration of 1-2.5 mM to inhibit dye extrusion by organic anion transporters.[1][8]
-
-
Cell Loading:
-
Wash and De-esterification:
-
After incubation, remove the loading solution and wash the cells two to three times with fresh, pre-warmed, dye-free physiological buffer to remove any extracellular this compound.[1][7]
-
Incubate the cells for an additional 30 minutes in the dye-free buffer to allow for complete de-esterification of the dye by intracellular esterases.[9]
-
-
Imaging:
-
The cells are now ready for calcium imaging.
-
Excite the Fluo-3FF at ~488 nm and collect the emitted fluorescence at ~526 nm.[7]
-
Experimental Protocol 2: GECI (GCaMP) Expression in Cultured Cells via Viral Transduction
Materials:
-
Cultured cells (e.g., neurons)
-
Appropriate cell culture medium
-
Pre-packaged viral vector containing the GCaMP gene (e.g., AAV with a cell-specific promoter)
Procedure:
-
Viral Infection:
-
Culture cells to the appropriate density for transduction.
-
Remove the existing cell culture medium.
-
Add fresh medium containing the GECI viral vector at a predetermined concentration (e.g., 1 x 10¹⁰ GC/mL).[10] The optimal concentration should be determined empirically to achieve good expression without toxicity.
-
-
Expression:
-
Imaging:
Conclusion
Both Fluo-3FF and genetically encoded calcium indicators are powerful tools for investigating the complex world of calcium signaling. The choice between them is not a matter of which is universally better, but which is best suited for the specific experimental question at hand.
Fluo-3FF excels in applications that demand:
-
High temporal resolution to capture fast events.[1]
-
Measurement of large calcium transients without indicator saturation.[1]
-
A simple, rapid experimental protocol for acute studies or high-throughput screening.[1]
GECIs are the superior choice for experiments requiring:
-
Cell-type or subcellular targeting to investigate specific populations or organelles.[1]
-
Long-term studies in cultured cells or transgenic animals.[1]
By carefully considering the performance characteristics, advantages, and experimental workflows outlined in this guide, researchers can confidently select the optimal indicator to illuminate the intricate calcium dynamics that drive cellular function.
References
- 1. benchchem.com [benchchem.com]
- 2. GCaMP - Wikipedia [en.wikipedia.org]
- 3. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 5. GECIs and GEFIs: A guide for choosing fluorescent biosensors [amuzainc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mesgenbio.com [mesgenbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | A robust and reliable methodology to perform GECI-based multi-time point neuronal calcium imaging within mixed cultures of human iPSC-derived cortical neurons [frontiersin.org]
A Comparative Guide to Fluo-3FF AM and Mag-Fluo-4 for Magnesium and Calcium Detection
For Researchers, Scientists, and Drug Development Professionals
The precise measurement of intracellular ion concentrations is critical for understanding a vast array of cellular processes, from signal transduction to muscle contraction and synaptic plasticity. Among the most crucial intracellular cations are magnesium (Mg²⁺) and calcium (Ca²⁺), whose dynamic interplay governs numerous physiological events. This guide provides a comprehensive comparison of two fluorescent indicators, Fluo-3FF AM and Mag-Fluo-4, designed for the detection of these vital ions. We present their spectral and chemical properties, detailed experimental protocols, and conceptual frameworks for their application in cellular signaling studies.
Performance Characteristics at a Glance
A direct quantitative comparison of this compound and Mag-Fluo-4 necessitates an evaluation of their spectral properties and dissociation constants (Kd), which dictate their sensitivity and selectivity for Mg²⁺ and Ca²⁺. The following table summarizes these key parameters.
| Property | This compound | Mag-Fluo-4 |
| Primary Target Ion | Calcium (Ca²⁺) | Magnesium (Mg²⁺) |
| Excitation Maximum (ion-bound) | ~462 nm[1] | ~493 nm[2] |
| Emission Maximum (ion-bound) | ~526 nm[1] | ~517 nm[2] |
| Kd for Ca²⁺ | ~42 µM[1] | ~22 µM[2] |
| Kd for Mg²⁺ | Insensitive[1] | ~4.7 mM[2] |
| Cell Permeability | AM Ester Form | AM Ester Form |
Deciphering Cation Signals: A Conceptual Look at Signaling Pathways
The intricate relationship between calcium and magnesium is central to many signaling cascades. For instance, in synaptic transmission, Ca²⁺ influx through NMDA receptors is a key trigger for synaptic plasticity, while Mg²⁺ acts as a voltage-dependent channel blocker. Understanding the distinct roles of these ions requires tools that can differentiate their dynamic changes.
Caption: Interplay of Ca²⁺ and Mg²⁺ in a generic signaling pathway.
Experimental Workflow: From Cell Loading to Data Acquisition
The successful use of this compound and Mag-Fluo-4 relies on proper cell loading and imaging protocols. The acetoxymethyl (AM) ester forms of these dyes allow for passive diffusion across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the fluorescent indicator in the cytosol.
Caption: A typical experimental workflow for using AM ester fluorescent indicators.
Detailed Experimental Protocols
The following protocols provide a general framework for using this compound and Mag-Fluo-4 AM. Optimization of dye concentration, loading time, and temperature may be necessary for different cell types and experimental conditions.
Reagent Preparation
-
Dye Stock Solution (1-5 mM):
-
Bring the vial of this compound or Mag-Fluo-4 AM and anhydrous dimethyl sulfoxide (B87167) (DMSO) to room temperature.
-
Add the appropriate volume of anhydrous DMSO to the dye to achieve a 1-5 mM stock solution.
-
Vortex thoroughly until the dye is completely dissolved. It is recommended to prepare this solution fresh for each experiment. If storage is necessary, aliquot into small, single-use volumes and store at -20°C, protected from light and moisture.
-
-
Pluronic™ F-127 Stock Solution (20% w/v, optional):
-
Dissolve Pluronic™ F-127 in anhydrous DMSO to make a 20% (w/v) solution. This detergent aids in the dispersion of the nonpolar AM ester in aqueous media.
-
-
Probenecid (B1678239) Stock Solution (100-250 mM, optional):
-
Prepare a stock solution of probenecid in a physiological buffer or a solution of 1 M NaOH. Probenecid can inhibit organic anion transporters that may extrude the active form of the dye from the cell.
-
Cell Loading Protocol
-
Prepare Loading Solution:
-
Dilute the dye stock solution into a physiological saline buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-10 µM.
-
For improved dye loading, the diluted dye can be mixed with an equal volume of 20% Pluronic™ F-127 before final dilution in the buffer.
-
If using probenecid, add it to the loading solution to a final concentration of 1-2.5 mM.
-
-
Cell Incubation:
-
Grow adherent cells to the desired confluency on a suitable imaging plate or coverslip. For suspension cells, pellet the cells and resuspend in the loading solution.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 15-60 minutes at either 37°C or room temperature. Optimal conditions should be determined empirically.
-
-
Wash and De-esterification:
-
After incubation, aspirate the loading solution and wash the cells twice with fresh, warm physiological buffer to remove any extracellular dye.
-
Add fresh physiological buffer (with probenecid if used during loading) and incubate for an additional 30 minutes at the same temperature used for loading to allow for complete de-esterification of the AM ester within the cells.
-
Fluorescence Imaging
-
Place the prepared cells on a fluorescence microscope equipped with appropriate filter sets.
-
For Fluo-3FF , use an excitation wavelength of approximately 462 nm and collect emission at around 526 nm.
-
For Mag-Fluo-4 , use an excitation wavelength of approximately 493 nm and collect emission at around 517 nm.
-
Record baseline fluorescence before applying a stimulus and then monitor the changes in fluorescence intensity over time after stimulation.
Discussion and Considerations
Choosing the Right Indicator:
-
This compound is the indicator of choice when specifically measuring Ca²⁺ in the micromolar range, particularly in the presence of fluctuating Mg²⁺ concentrations, as it is Mg²⁺ insensitive.[1] Its lower affinity for Ca²⁺ makes it suitable for measuring large Ca²⁺ transients without saturation.
-
Mag-Fluo-4 is primarily a Mg²⁺ indicator, with a Kd in the millimolar range, which is appropriate for typical intracellular Mg²⁺ concentrations.[2] However, its significant sensitivity to Ca²⁺ (Kd ~22 µM) must be considered.[2] This property can be advantageous for studying processes where both ions are expected to change, but it also presents a challenge in unequivocally attributing fluorescence changes to a single ion.
Considerations for Dual-Ion Imaging:
While Fluo-3FF and Mag-Fluo-4 have distinct primary targets, their spectral properties present a challenge for simultaneous imaging due to significant overlap in their emission spectra. A potential, though technically demanding, approach could involve sequential imaging with careful spectral unmixing analysis. A more straightforward method would be to perform parallel experiments, using each indicator in separate but identically treated cell populations to infer the dynamics of both Ca²⁺ and Mg²⁺.
In Situ Calibration:
It is important to note that the dissociation constants of fluorescent indicators can be influenced by the intracellular environment, including pH, viscosity, and protein binding. For precise quantitative measurements, in situ calibration is recommended. This can be achieved by using ionophores to equilibrate intracellular and extracellular ion concentrations in the presence of known external ion concentrations.
Conclusion
This compound and Mag-Fluo-4 are valuable tools for investigating the complex roles of intracellular calcium and magnesium. This compound offers selective measurement of high-concentration Ca²⁺ transients, while Mag-Fluo-4 provides a means to monitor intracellular Mg²⁺ dynamics, albeit with a confounding sensitivity to Ca²⁺. A thorough understanding of their individual properties, coupled with carefully designed experimental protocols and controls, is essential for obtaining reliable and interpretable data on the intricate signaling interplay of these two vital divalent cations.
References
A Researcher's Guide to Reproducibility and Control Experiments for Fluo-3FF AM Imaging
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Fluo-3FF AM and Other Low-Affinity Calcium Indicators
In the dynamic field of calcium signaling research, the accurate and reproducible measurement of intracellular calcium ([Ca²⁺]i) dynamics is paramount. This compound has emerged as a valuable tool for monitoring high-concentration calcium transients due to its low affinity for Ca²⁺. This guide provides a comprehensive comparison of this compound with other low-affinity calcium indicators, offering supporting experimental data and detailed protocols to ensure the reproducibility and reliability of your findings.
Performance Comparison of Low-Affinity Calcium Indicators
The selection of an appropriate calcium indicator is critical for the success of any experiment. The following table summarizes the key performance characteristics of this compound and several common low-affinity alternatives.
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Key Features |
| This compound | ~10 - 42 µM[1][2][3] | ~462[2][3] | ~526[2][3] | Not explicitly stated, but Fluo-3 has a Φ of ~0.14[4] | Low affinity, suitable for high [Ca²⁺]i; Mg²⁺ insensitive and relatively photostable.[2][3] |
| Fluo-4FF AM | ~9.7 µM[5] | ~494[6] | ~516[6] | Not explicitly stated, but Fluo-4 is brighter than Fluo-3.[7] | Analog of Fluo-4 with lower Ca²⁺ affinity.[6] Brighter than Fluo-3.[7] |
| Fluo-5N AM | ~90 µM[5] | ~494[5] | ~516[5] | Not explicitly stated | Very low affinity, suitable for extremely high [Ca²⁺]i. |
| Fluo-8L™ AM | ~1.86 µM[4][8] | ~490[8] | ~520[8] | Not explicitly stated, but Fluo-8 is ~2x brighter than Fluo-4.[8] | Improved cell loading at room temperature.[8] |
| Cal-590™ AM | ~0.56 µM[9] | ~574[3] | ~588[3] | Not explicitly stated | Red-shifted spectra, good for multiplexing with green fluorophores. Improved signal-to-noise ratio.[3] |
Experimental Protocols for Robust and Reproducible Data
To ensure the validity and reproducibility of your experimental results, it is crucial to follow standardized protocols and incorporate appropriate control experiments.
Detailed Protocol for this compound Cell Loading
This protocol outlines the steps for loading adherent cells with this compound.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
To aid in solubilization, mix the this compound stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before diluting into the loading buffer.
-
-
Prepare Loading Buffer:
-
On the day of the experiment, dilute the this compound/Pluronic F-127 mixture into physiological buffer to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for your cell type.
-
(Optional) To reduce dye leakage from the cells, the organic anion transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Wash cultured cells once with the physiological buffer.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C. Incubation at room temperature may reduce dye compartmentalization in some cell types.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh physiological buffer (containing probenecid if used in the loading step) to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes in physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Proceed with fluorescence imaging using appropriate excitation and emission wavelengths for Fluo-3FF (Ex/Em: ~462/526 nm).
-
Essential Control Experiments
Incorporating the following control experiments is vital for the correct interpretation of your calcium imaging data.
-
Negative Control: To establish the baseline fluorescence and ensure that the observed signals are due to intracellular calcium changes, a negative control is essential. This can be achieved by imaging cells loaded with this compound in a calcium-free medium or in the presence of a calcium chelator like EGTA. This helps to determine the background fluorescence and the signal-to-noise ratio of the indicator.
-
Positive Control: A positive control is necessary to confirm that the dye is loaded correctly and is responsive to changes in intracellular calcium. This is typically done by treating the cells with a calcium ionophore, such as ionomycin (B1663694) (1-5 µM), which creates pores in the cell membrane and allows for a rapid influx of extracellular calcium, leading to a maximal fluorescence signal (Fmax). Another common positive control is thapsigargin, which inhibits the SERCA pump and causes a release of calcium from the endoplasmic reticulum.
-
In Situ Kd Determination: The dissociation constant (Kd) of a fluorescent indicator can be influenced by the intracellular environment. Therefore, determining the Kd in situ is crucial for accurate quantification of intracellular calcium concentrations. This can be achieved by permeabilizing the cells with an ionophore (e.g., ionomycin) and exposing them to a series of buffers with known calcium concentrations. The fluorescence intensity is measured at each concentration, and the Kd is calculated by fitting the data to the Hill equation.
-
Phototoxicity and Photostability Assessment: It is important to assess whether the illumination conditions used for imaging are causing phototoxicity or significant photobleaching of the indicator.
-
Phototoxicity: This can be evaluated by exposing cells loaded with this compound to the imaging light for a prolonged period and then assessing cell viability using a standard assay such as Trypan Blue exclusion or a commercial cytotoxicity assay kit.
-
Photostability: The rate of photobleaching can be determined by continuously imaging the cells under the experimental illumination conditions and measuring the decrease in fluorescence intensity over time in the absence of any stimulus.
-
-
Assessing Dye Compartmentalization: Acetoxymethyl (AM) ester dyes can sometimes accumulate in intracellular organelles, leading to artifacts in the measurement of cytosolic calcium. To assess for compartmentalization, high-resolution imaging can be used to visualize the subcellular distribution of the dye. If significant organellar loading is observed, optimizing the loading conditions (e.g., lowering the temperature or dye concentration) may be necessary.
Visualizing Key Processes
To further aid in the understanding of the experimental workflows and underlying biological processes, the following diagrams have been generated.
A simplified intracellular calcium signaling pathway.
Experimental workflow for this compound imaging.
Logical relationships of key control experiments.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. revvity.com [revvity.com]
- 4. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Molecular Probes Fluo-4FF, AM, cell permeant - Special Packaging 10 x 50 μg | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluo-8L™, AM | AAT Bioquest [aatbio.com]
- 9. Cal-590™ AM | AAT Bioquest [aatbio.com]
Navigating High Calcium Environments: A Guide to Choosing Fluo-3FF AM Over High-Affinity Indicators
For researchers, scientists, and drug development professionals investigating cellular processes characterized by large calcium transients, the selection of an appropriate fluorescent indicator is critical for accurate measurement. While high-affinity calcium indicators like Fluo-4 AM are invaluable for detecting subtle changes in resting cytosolic calcium levels, they can become saturated in environments with high calcium concentrations. This guide provides a detailed comparison of the low-affinity indicator Fluo-3FF AM and high-affinity indicators, offering insights into when and why this compound is the superior choice.
In cellular signaling, calcium ions (Ca²⁺) are versatile second messengers that regulate a vast array of physiological and pathological processes, from neurotransmitter release and muscle contraction to apoptosis. The ability to precisely measure fluctuations in intracellular calcium concentration ([Ca²⁺]i) is therefore paramount. Fluorescent calcium indicators are essential tools for this purpose, but their efficacy is highly dependent on the experimental context.
High-affinity indicators, such as Fluo-4 AM and Fura-2 AM, are characterized by their low dissociation constants (Kd) in the nanomolar range. This makes them highly sensitive to small changes in [Ca²⁺]i around the typical resting concentration of approximately 100 nM. However, in scenarios where [Ca²⁺]i surges into the micromolar or even millimolar range, these indicators can become saturated, leading to a non-linear and unquantitative response.
This is where low-affinity indicators, like this compound, prove indispensable. With a significantly higher Kd in the micromolar range, this compound is designed to accurately report on large and sustained increases in [Ca²⁺]i without becoming saturated. This makes it an ideal probe for studying phenomena such as excitotoxicity, apoptosis, and calcium dynamics within organelles like the endoplasmic reticulum.
Performance Comparison: this compound vs. High-Affinity Indicators
The choice between a low- and high-affinity calcium indicator hinges on the expected range of [Ca²⁺]i in the experimental system. The following table summarizes the key quantitative properties of this compound and the widely used high-affinity indicator, Fluo-4 AM.
| Property | This compound | Fluo-4 AM | Fura-2 AM |
| Ca²⁺ Dissociation Constant (Kd) | ~42 µM[1][2][3] | ~335-345 nM[4][5] | ~145 nM[6][7] |
| Optimal [Ca²⁺] Detection Range | Micromolar (µM) to Millimolar (mM) | Nanomolar (nM) to low Micromolar (µM) | Nanomolar (nM) |
| Excitation Wavelength (Max) | ~462 nm[1][2][3] | ~494 nm | ~336 nm (Ca²⁺-bound) |
| Emission Wavelength (Max) | ~526 nm[1][2][3] | ~516 nm | ~510 nm |
| Fluorescence Increase upon Ca²⁺ Binding | >100-fold | >100-fold[4] | Ratiometric Shift |
| Suitability for High [Ca²⁺] Environments | Excellent | Poor (saturates)[8] | Poor (saturates) |
| Suitability for Resting [Ca²⁺] Detection | Poor | Excellent | Excellent |
Signaling Pathways Leading to High Intracellular Calcium
Several critical signaling pathways can lead to substantial increases in intracellular calcium, necessitating the use of a low-affinity indicator like this compound for accurate measurement. Two prominent examples are the glutamate (B1630785) receptor and the IP3 receptor signaling pathways.
Glutamate Receptor Signaling Pathway
In the central nervous system, glutamate is the primary excitatory neurotransmitter. Its binding to ionotropic receptors, such as the NMDA receptor, leads to an influx of Ca²⁺ into the neuron. Under conditions of excessive stimulation, a phenomenon known as excitotoxicity, this influx can be massive and prolonged, leading to neuronal damage and death.
Glutamatergic signaling leading to high postsynaptic calcium.
IP3 Receptor Signaling Pathway
The inositol (B14025) 1,4,5-trisphosphate (IP3) receptor is a ligand-gated Ca²⁺ channel located on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store. Activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the production of IP3, which then binds to and opens the IP3 receptors, releasing large amounts of Ca²⁺ from the ER into the cytosol. This pathway is crucial in a variety of cellular processes, including apoptosis.
IP3 receptor signaling pathway leading to high cytosolic calcium.
Experimental Protocols
To empirically determine the suitability of this compound versus a high-affinity indicator for a specific experimental model, a direct comparison is recommended. The following protocols provide a detailed methodology for such a comparison in cultured cells.
General Experimental Workflow
The overall workflow for a calcium imaging experiment involves several key steps, from cell preparation and dye loading to image acquisition and data analysis.
General workflow for a calcium imaging experiment.
Detailed Methodologies
1. Reagent Preparation:
-
Stock Solutions (1 mM): Prepare 1 mM stock solutions of this compound and the chosen high-affinity indicator (e.g., Fluo-4 AM) in high-quality, anhydrous DMSO.
-
Pluronic F-127 (20% w/v): To aid in dye loading, prepare a 20% (w/v) solution of Pluronic F-127 in DMSO.
-
Loading Buffer: Use a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a similar buffer supplemented with 20 mM HEPES.
2. Cell Loading:
-
Culture adherent cells to 80-90% confluency on glass-bottom dishes suitable for fluorescence microscopy.
-
On the day of the experiment, prepare the working loading solution. For a final concentration of 5 µM, dilute the 1 mM stock solution into the loading buffer. To facilitate dye dispersal, pre-mix the dye stock with an equal volume of 20% Pluronic F-127 before adding to the buffer.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature. Note that incubation at 37°C may sometimes lead to dye compartmentalization in organelles.
-
After incubation, wash the cells twice with dye-free loading buffer to remove excess indicator.
-
Incubate the cells in dye-free buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
3. Induction of High Intracellular Calcium:
-
For Neuronal Cultures (Excitotoxicity Model): After establishing a baseline fluorescence, perfuse the cells with a high concentration of glutamate (e.g., 100 µM) to induce a strong and sustained calcium influx.
-
For HEK293 or other non-neuronal cells (Agonist-induced Release): After baseline recording, stimulate the cells with an appropriate agonist (e.g., ATP for P2Y receptors) to trigger IP3-mediated calcium release from the ER.
4. Fluorescence Imaging:
-
Mount the dish on an inverted fluorescence microscope equipped with a suitable light source (e.g., 488 nm laser) and emission filter (e.g., 515-545 nm bandpass).
-
Acquire a stable baseline fluorescence reading (F₀) before applying the stimulus.
-
Upon stimulation, record the change in fluorescence intensity (F) over time.
5. Data Analysis:
-
The change in intracellular calcium is typically represented as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀), calculated as: ΔF/F₀ = (F - F₀) / F₀
-
This ratiometric analysis helps to normalize for variations in dye loading, cell thickness, and illumination intensity.
Conclusion: Making the Right Choice
The decision to use this compound over a high-affinity indicator is driven by the anticipated magnitude of the calcium signal. For studying phenomena known to involve large, micromolar to millimolar increases in intracellular calcium, such as excitotoxicity, apoptosis, or calcium dynamics within the endoplasmic reticulum, this compound is the superior choice. Its low affinity for calcium prevents saturation and allows for the accurate measurement of these substantial calcium transients. Conversely, for investigating subtle calcium fluctuations around resting levels, a high-affinity indicator like Fluo-4 AM remains the more appropriate tool. By understanding the properties of different calcium indicators and the nature of the biological question being addressed, researchers can select the optimal probe to generate reliable and quantitative data.
References
- 1. interchim.fr [interchim.fr]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 5. A comparative assessment of fluo Ca2+ indicators in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium Sensitive Fluorescent Dyes Fluo-4 and Fura Red under Pressure: Behaviour of Fluorescence and Buffer Properties under Hydrostatic Pressures up to 200 MPa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Correlating Intracellular Calcium Signals with Electrophysiological Recordings: A Comparison of Low-Affinity Fluorescent Indicators
For researchers, scientists, and drug development professionals investigating cellular electrophysiology and calcium signaling, the precise correlation of intracellular calcium dynamics with electrical events is paramount. This guide provides a comparative overview of the low-affinity fluorescent calcium indicator, Fluo-3FF AM, and its alternatives, offering supporting data and detailed experimental protocols for their simultaneous use with electrophysiological recordings.
The acetoxymethyl (AM) ester forms of these indicators allow for passive loading into cells, where intracellular esterases cleave the AM group, trapping the active indicator inside. When correlated with high-temporal-resolution electrophysiological techniques like patch-clamp, these indicators provide a powerful toolset for understanding the intricate relationship between cellular excitation and subsequent calcium-mediated signaling cascades.
Quantitative Comparison of Low-Affinity Calcium Indicators
Low-affinity calcium indicators are particularly suited for measuring high calcium concentrations, such as those occurring during action potentials or within specific organelles, without saturating the fluorescent signal. The choice of indicator can significantly impact experimental outcomes. Below is a comparison of this compound and its alternatives based on their key photophysical and chemical properties.
| Property | Fluo-3FF | Fluo-8FF™ | Fluo-5N |
| Dissociation Constant (Kd) for Ca²⁺ | ~42 µM[1][2] | ~10 µM[3] | ~90 µM |
| Excitation Maximum (Ca²⁺-bound) | ~506 nm[4] | ~490 nm[3] | ~494 nm |
| Emission Maximum (Ca²⁺-bound) | ~526 nm[4] | ~520 nm[3] | ~516 nm |
| Fluorescence Enhancement | >100-fold | >100-fold | >100-fold |
| Relative Brightness | Good | Brighter than Fluo-3/4[3] | Similar to Fluo-4 |
| Loading Temperature | 37 °C | Room Temperature or 37 °C[3] | 37 °C |
| Photostability | Relatively Good[1] | Good | Good |
Signaling Pathway and Detection Mechanism
Cellular depolarization, often initiated by neurotransmitter binding and subsequent ion channel opening, leads to an influx of calcium ions. This transient increase in intracellular calcium is then detected by the fluorescent indicator, resulting in a measurable change in fluorescence intensity that can be correlated with the electrical signal recorded.
Experimental Workflow
The successful correlation of fluorescent calcium signals with electrophysiological recordings requires a carefully planned and executed experimental workflow. This involves cell preparation, dye loading, establishing a whole-cell patch-clamp configuration, and simultaneous data acquisition.
Experimental Protocols
I. Cell Preparation and Dye Loading
-
Cell Culture: Plate cells on coverslips suitable for microscopy and electrophysiology at an appropriate density to allow for easy access to individual cells. For acute tissue slices, prepare slices according to standard protocols.
-
Dye Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Loading Solution: On the day of the experiment, dilute the this compound stock solution to a final concentration of 2-10 µM in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization and loading.[5] The exact concentration of the indicator should be determined empirically for the specific cell type.
-
Incubation: Replace the culture medium with the loading solution and incubate the cells for 30-60 minutes at 37°C. For indicators like Fluo-8FF AM, loading can often be achieved at room temperature.[3]
-
Wash: After incubation, wash the cells 2-3 times with fresh, dye-free physiological buffer to remove extracellular indicator and allow for de-esterification of the AM ester within the cells for at least 30 minutes before recording.
II. Simultaneous Whole-Cell Patch-Clamp and Calcium Imaging
-
Electrophysiology Setup: Use a standard patch-clamp rig equipped with a fluorescence microscope. The setup should include an anti-vibration table, micromanipulators, an amplifier, and a data acquisition system.[6]
-
Pipette Solution: Prepare an intracellular solution appropriate for the cell type and experimental goals. For simultaneous imaging, the intracellular solution should be free of any components that might interfere with the fluorescent signal.
-
Establishing a Whole-Cell Recording:
-
Approach a dye-loaded cell with a patch pipette filled with the intracellular solution.
-
Apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.[6] This allows for the control and measurement of the cell's membrane potential or current.
-
-
Simultaneous Data Acquisition:
-
Begin recording the electrophysiological data (voltage-clamp or current-clamp mode) using the acquisition software.
-
Simultaneously, start acquiring a time-series of fluorescence images of the patched cell using the microscope's camera. Ensure that the acquisition rates for both electrophysiology and imaging are synchronized to allow for accurate temporal correlation.
-
-
Data Analysis:
-
Analyze the electrophysiological recordings to identify events such as action potentials, postsynaptic potentials, or changes in membrane current.
-
Process the fluorescence image series to measure the change in fluorescence intensity (ΔF/F₀) over time.
-
Correlate the timing of electrical events with the corresponding changes in the calcium-dependent fluorescence signal.
-
This guide provides a framework for selecting and utilizing low-affinity calcium indicators in conjunction with electrophysiological recordings. The optimal choice of indicator and the specifics of the experimental protocol will depend on the particular research question and the biological system under investigation. Careful optimization of dye concentration, loading conditions, and acquisition parameters is crucial for obtaining high-quality, correlative data.
References
A Side-by-Side Comparison of Fluo-3FF and Fluo-8L Calcium Indicators
In the dynamic landscape of cellular biology and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount. Fluorescent indicators remain a cornerstone for these investigations. This guide provides a detailed, data-driven comparison of two prominent low-affinity calcium indicators: Fluo-3FF and Fluo-8L. This objective analysis is intended for researchers, scientists, and drug development professionals to inform the selection of the most appropriate tool for their experimental needs.
Quantitative Performance Comparison
The selection of a calcium indicator is critically dependent on its intrinsic properties. The following table summarizes the key performance metrics of Fluo-3FF and Fluo-8L, offering a clear comparison of their quantitative characteristics.
| Property | Fluo-3FF | Fluo-8L |
| Dissociation Constant (Kd) | ~42 µM[1][2][3][4][5] | ~1.86 µM (1900 nM)[6][7] |
| Excitation Wavelength (Ca²⁺-bound) | ~506 nm | ~490 nm[6][8][9] |
| Emission Wavelength (Ca²⁺-bound) | ~526 nm[3][4] | ~520-525 nm[6][8][9] |
| Fluorescence Enhancement | >100-fold[10][11] | Fluo-8 series is 2x brighter than Fluo-4 and 4x brighter than Fluo-3[6][8][12] |
| Loading Temperature | Typically 37°C[11] | Room Temperature or 37°C[6][8][12][13] |
| Magnesium (Mg²⁺) Insensitivity | Yes[1][2][3][4][5] | Not explicitly stated, but part of the Fluo series known for high Ca²⁺ selectivity. |
Key Distinctions and Applications
Fluo-3FF , with its significantly higher dissociation constant (Kd ≈ 42 µM), is exceptionally well-suited for measuring high concentrations of Ca²⁺.[1][3][14] This makes it an ideal probe for studying Ca²⁺ dynamics within organelles such as the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR), where calcium levels can reach micromolar to millimolar ranges that would saturate higher-affinity indicators.[15] Its insensitivity to magnesium is another key advantage in these environments.
Fluo-8L , on the other hand, possesses a lower Kd of approximately 1.86 µM, positioning it for the detection of intracellular Ca²⁺ levels in the micromolar range.[6][7] A notable advantage of the Fluo-8® series, including Fluo-8L, is the improved cell loading conditions, often allowing for efficient loading at room temperature.[6][8][12][13] Furthermore, Fluo-8® dyes are engineered to be significantly brighter than their predecessors, Fluo-3 and Fluo-4, which can contribute to a better signal-to-background ratio.[6][8][12]
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the experimental context and biological pathways where these indicators are employed, the following diagrams have been generated using Graphviz.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Mitochondrial Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Fluo-3FF AM - Immunomart [immunomart.com]
- 6. Fluo-8L™, AM | AAT Bioquest [aatbio.com]
- 7. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. Fluo-3 Calcium Indicator | Thermo Fisher Scientific - US [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Fluo-8® Green Calcium Indicators the Brightest Ca2+ Signal at 488 nm Excitation | AAT Bioquest [aatbio.com]
- 13. Fluo-8® Indicators | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Assessing the Buffering Effects of Fluo-3FF AM on Intracellular Calcium: A Comparative Guide
In the study of cellular signaling, the accurate measurement of intracellular calcium ([Ca²⁺]i) is critical for understanding a vast array of physiological and pathophysiological processes. Fluorescent calcium indicators are indispensable tools in this endeavor; however, their very nature as calcium chelators means they can introduce an experimental artifact: the buffering of intracellular calcium. This can dampen the true amplitude and alter the kinetics of calcium signals. This guide provides a comparative assessment of the low-affinity indicator, Fluo-3FF AM, focusing on its buffering effects relative to other commonly used calcium dyes.
Minimizing Signal Perturbation with Low-Affinity Indicators
Fluorescent calcium indicators are designed to bind with calcium ions, and this binding is what elicits a change in their fluorescent properties. However, this binding also means that the indicator itself can act as a calcium buffer, competing with endogenous calcium-binding proteins and potentially altering the calcium transients under investigation. The extent of this buffering is largely dependent on the indicator's dissociation constant (Kd) for Ca²⁺ and its intracellular concentration.
This compound is a cell-permeant version of the Fluo-3FF indicator, engineered to have a low affinity for calcium, reflected in its high dissociation constant (Kd).[1] This characteristic makes it particularly well-suited for measuring high concentrations of intracellular calcium with minimal perturbation of the physiological signal.[2] Due to its lower affinity, Fluo-3FF has a reduced buffering effect on intracellular calcium compared to high-affinity indicators.[2] This is a significant advantage in studies where the preservation of the natural calcium dynamics is paramount, such as in the investigation of excitation-contraction coupling in muscle cells or in neuronal excitotoxicity.[3][4]
Quantitative Comparison of Calcium Indicators
The selection of an appropriate calcium indicator requires careful consideration of its properties in relation to the specific biological question and the expected range of calcium concentrations. The following table summarizes the key quantitative parameters of Fluo-3FF and other commonly used fluorescent calcium indicators.
| Indicator | Dissociation Constant (Kd) for Ca²⁺ | Excitation Max (nm) | Emission Max (nm) | Affinity for Ca²⁺ | Optimal [Ca²⁺] Range |
| Fluo-3FF | 42 µM [1][4] | ~490 nm | ~515 nm | Very Low | 10 µM - 1 mM [4] |
| Fluo-4FF | 9.7 µM[4][5] | ~490 nm | ~515 nm | Low | 1 µM - 100 µM[4] |
| Fluo-5F | 2.3 µM[4][5] | ~494 nm | ~516 nm | Medium | 1 µM - 10 µM[4] |
| Fluo-3 | ~390 nM[4][6] | ~506 nm[6] | ~526 nm[6] | High | 50 nM - 2 µM[4] |
| Fluo-4 | ~345 nM[4] | ~494 nm | ~516 nm | High | 50 nM - 2 µM[4] |
| Fura-2 | ~145 nM | ~340/380 nm | ~510 nm | High | 10 nM - 1 µM |
| Oregon Green 488 BAPTA-1 | ~170 nM[7] | ~494 nm | ~523 nm | High | 10 nM - 1 µM |
| Cal-520® | ~320 nM[6] | ~492 nm | ~514 nm | High | 50 nM - 2 µM |
Note: Kd values can vary depending on experimental conditions such as temperature, pH, and ionic strength.[8]
Experimental Protocols
The following protocols provide a general framework for measuring intracellular calcium using AM ester-based fluorescent indicators. Optimization of dye concentration, loading time, and temperature is crucial for different cell types and experimental conditions.[9]
Preparation of Stock and Working Solutions
-
Stock Solution Preparation (1-5 mM): Dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution and store it at -20°C, protected from light and moisture.
-
Loading Buffer Preparation: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, often supplemented with 20 mM HEPES.
-
Working Loading Solution (1-10 µM): On the day of the experiment, dilute the stock solution into the loading buffer to the desired final concentration. To aid in the dispersion of the AM ester in the aqueous buffer, Pluronic F-127 (at a final concentration of 0.02-0.04%) can be added to the loading solution.
Cell Loading and De-esterification
-
Cell Seeding: Seed the cells on an appropriate culture vessel (e.g., 96-well black-walled, clear-bottom plates, or coverslips for microscopy) to achieve a confluency of 70-90% on the day of the experiment.
-
Dye Loading: Remove the culture medium and replace it with the working loading solution. Incubate the cells for 30-60 minutes at 37°C.
-
Wash to Remove Excess Dye: After incubation, aspirate the loading solution and wash the cells 2-3 times with fresh, dye-free buffer. To prevent the extrusion of the dye by organic anion transporters, probenecid (B1678239) (1-2.5 mM) can be included in the wash and final experimental buffer.[6]
-
De-esterification: Incubate the cells in dye-free buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[10] This traps the active, fluorescent form of the indicator within the cytoplasm.
Measurement of Intracellular Calcium
-
Instrumentation: Use a fluorescence microscope, a fluorescence plate reader, or a flow cytometer equipped with the appropriate excitation and emission filters for the chosen indicator. For Fluo-3FF, excitation is typically around 488 nm and emission is collected around 520 nm.
-
Baseline Measurement: Before applying a stimulus, acquire a stable baseline fluorescence reading (F₀).
-
Stimulation and Recording: Apply the experimental stimulus to elicit a Ca²⁺ response and record the change in fluorescence intensity (F) over time.
-
Data Analysis: For single-wavelength indicators like Fluo-3FF, data are typically presented as the ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), expressed as ΔF/F₀. The calculation is as follows: ΔF/F₀ = (F - F₀) / F₀.[4]
Visualizing Cellular Processes
Diagrams created using Graphviz can help to illustrate the complex signaling pathways and experimental procedures involved in intracellular calcium studies.
Caption: Gq-coupled receptor signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for intracellular calcium measurement using this compound.
Conclusion
The choice of a fluorescent calcium indicator is a critical step in experimental design that can significantly impact the interpretation of results. While high-affinity indicators are valuable for detecting small changes in resting calcium levels, they can introduce substantial buffering artifacts when measuring larger calcium transients. This compound, with its low affinity for calcium, offers a distinct advantage by minimizing these buffering effects. This makes it an excellent choice for researchers investigating cellular processes that involve large and rapid changes in intracellular calcium, ensuring a more accurate representation of the underlying physiological events.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Fluo-3FF AM: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents like Fluo-3FF AM are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the proper disposal of this compound. Adherence to these procedures is critical for mitigating risks and fostering responsible laboratory practices.
This compound, a fluorescent indicator for calcium, should be handled as chemical waste. The primary directive is to "Dispose of contents/container in accordance with licensed collector's sorting instructions" and to "Avoid release to the environment."[1] This guide expands upon these instructions to provide a comprehensive operational plan.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Work in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or aerosols.[3]
Key Hazard Information
While a specific Safety Data Sheet (SDS) for this compound was not located during this search, the following table summarizes key hazard information based on data for the closely related compound Fluo-3 AM and general guidelines for fluorescent dyes. It is crucial to consult the product-specific SDS from your supplier and your institution's Environmental Health and Safety (EHS) department for definitive guidance.
| Property | Value/Information | Source |
| Hazard Pictogram | GHS05 (Corrosion) may be applicable for concentrated solutions. | [2] |
| Signal Word | Danger may be applicable. | [2] |
| Hazard Statement | H318: Causes serious eye damage may be applicable. | [2] |
| Storage Class | 11: Combustible Solids | [4] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) is a common classification for similar dyes. | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in its various forms within a laboratory setting.
Unused or Expired Product (Solid Form)
-
Collection : The original vial containing the unused or expired solid product should be securely closed.
-
Labeling : Place the vial in a designated hazardous waste container. The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound". Follow any additional labeling requirements mandated by your institution's EHS department.[2]
-
Storage : Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[5][6]
-
Disposal : Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal service.[5]
Concentrated Stock Solutions (e.g., in DMSO)
-
No Drain Disposal : Under no circumstances should concentrated solutions of this compound be poured down the drain.[2]
-
Collection : All concentrated stock solutions must be collected in a sealed, appropriately labeled hazardous waste container.[2] Use a container designated for flammable liquid waste if the solvent is flammable (e.g., DMSO, ethanol).[7]
-
Labeling : Label the container as "Hazardous Waste" and list all chemical components with their approximate concentrations (e.g., "this compound in DMSO").
-
Storage : Store in a designated satellite accumulation area, ensuring segregation from incompatible waste streams.[5]
-
Disposal : Contact your institution's EHS department for collection and disposal.[7]
Dilute Aqueous Working Solutions
-
Collection : While some dilute, non-mutagenic dye solutions may be eligible for drain disposal, it is best practice to collect all solutions containing this compound as chemical waste to minimize environmental release.[7]
-
pH Neutralization : If the solution is acidic or basic, it may need to be neutralized before collection. Ensure the pH of the aqueous solution is between 6 and 8.
-
Disposal : Transfer the solution to a designated aqueous hazardous waste container. Label the container appropriately and arrange for disposal through your EHS department.
Contaminated Solid Waste
-
Segregation : All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be considered chemical waste.[2]
-
Collection : These materials should be collected in a designated solid hazardous waste container, separate from regular trash.[2] Stained electrophoresis gels should also be collected in a sealed container and disposed of as hazardous waste.[2]
-
Disposal : The labeled container of contaminated solid waste should be disposed of through your institution's EHS-approved waste stream.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound waste.
This guide provides a framework for the safe disposal of this compound. However, it is essential to remember that the waste generator is ultimately responsible for proper waste identification and disposal.[5] Always consult your institution's specific protocols and your local regulations to ensure full compliance and safety.
References
- 1. dojindo.com [dojindo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FLUO 3/AM Membrane-permeable version of FLUO 3. Unlike all other Ca2+ indicators, FLUO 3/AM is non-fluorescent until it is hydrolyzed in the cell by cellular esterases. It is insensitive to Mg2+. | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Guide to Handling Fluo-3FF AM: Safety, Operations, and Disposal
For researchers, scientists, and drug development professionals utilizing Fluo-3FF AM, a low-affinity fluorescent Ca2+ indicator, adherence to strict safety and handling protocols is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.
Immediate Safety and Handling Precautions
When handling this compound, it is crucial to use appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. The compound, while not classified as a dangerous substance or mixture according to the Globally Harmonized System (GHS), can cause irritation upon contact with skin, eyes, or if inhaled.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses are required to protect against dust and splashes.[1]
-
Hand Protection: Wear protective gloves to prevent skin contact.[1]
-
Body Protection: A lab coat or suitable protective clothing should be worn.[1]
-
Respiratory Protection: In cases of insufficient ventilation or when handling the powder form, suitable respiratory equipment is necessary.[1]
In the event of exposure, follow these first-aid measures:
-
After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical advice.[2][3]
-
After skin contact: Wash the affected area with plenty of water.[1][3]
-
After eye contact: Rinse eyes with water as a precaution.[1]
-
After ingestion: If the person feels unwell, seek medical advice.[1]
Operational Plan: From Receipt to Use
A systematic approach to handling this compound from the moment it arrives in the lab until its use in experiments is critical for both safety and experimental success.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any damage.
-
This compound should be stored in a freezer at -20°C, protected from light.[1][4]
-
Always store the product in its original container, which should be kept tightly closed.[1]
2. Preparation of Stock and Working Solutions:
-
Handle the solid compound in a well-ventilated area.[1]
-
To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 1-5 mM.[5][6]
-
This stock solution should be aliquoted into single-use amounts and stored at -20°C to avoid repeated freeze-thaw cycles.[5][7]
-
On the day of the experiment, prepare a working solution by diluting the stock solution to a final concentration of 1-5 µM in a buffered physiological medium of your choice (e.g., Hanks and Hepes buffer).[6][8]
-
The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of ~0.02%) can aid in the dispersion of this compound in aqueous media.[5][6]
3. Experimental Use (Cell Loading):
-
For adherent cells, incubate them with the this compound working solution for 30-60 minutes at 37°C.[5][7]
-
After incubation, wash the cells with an indicator-free medium to remove any excess dye that is nonspecifically associated with the cell surface.[6]
-
Allow for an additional 30-minute incubation period to ensure complete de-esterification of the intracellular this compound.[6]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative parameters for working with this compound.
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C | [1][4] |
| Stock Solution Concentration | 1-5 mM in anhydrous DMSO | [5][6] |
| Working Solution Concentration | 1-5 µM in buffered physiological medium | [6][8] |
| Pluronic® F-127 Concentration | ~0.02% (w/v) | [5][6] |
| Cell Incubation Time | 30-60 minutes | [5][7] |
| De-esterification Time | 30 minutes | [6] |
| Excitation Wavelength | ~506 nm | [9] |
| Emission Wavelength | ~526 nm | [9] |
Experimental Protocol: Intracellular Calcium Measurement
This protocol outlines the key steps for using this compound to measure intracellular calcium concentrations in adherent cells.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic® F-127 (optional)
-
Buffered physiological medium (e.g., HBSS or DMEM)
-
Adherent cells cultured on sterile coverslips or appropriate plates
Procedure:
-
Prepare a 1-5 mM this compound stock solution in anhydrous DMSO.[5][6]
-
Prepare a working solution by diluting the stock solution to a final concentration of 1-5 µM in the buffered physiological medium. If using, add Pluronic® F-127 to a final concentration of approximately 0.02%.[5][6][8]
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C.[5][7]
-
Wash the cells with indicator-free medium to remove the dye working solution.[6]
-
Incubate the cells for an additional 30 minutes in the indicator-free medium to allow for complete de-esterification of the intracellular this compound.[6]
-
Proceed with fluorescence measurements using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~506 nm and emission at ~526 nm.[9]
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Product and Contaminated Materials: Dispose of contents and containers in accordance with licensed collector's sorting instructions and official regulations.[1] Do not reuse empty containers.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, properly labeled waste container.
-
Solid Waste: Dispose of contaminated materials such as pipette tips, gloves, and paper towels as solid chemical waste.
-
Regulatory Compliance: All disposal must be carried out according to local, regional, and national official regulations for chemical waste.[1]
Visual Workflow Guides
To further clarify the handling and experimental procedures, the following diagrams illustrate the key workflows.
Caption: Workflow for the safe handling and use of this compound.
Caption: PPE to mitigate exposure risks when handling this compound.
References
- 1. dojindo.com [dojindo.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. Fluo 3-AM - Safety Data Sheet [chemicalbook.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. abpbio.com [abpbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fluo-3-AM Assay [protocols.io]
- 9. FLUO 3/AM [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
